Lanatoside C

Catalog No.
S532413
CAS No.
17575-22-3
M.F
C49H76O20
M. Wt
985.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanatoside C

CAS Number

17575-22-3

Product Name

Lanatoside C

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

Molecular Formula

C49H76O20

Molecular Weight

985.1 g/mol

InChI

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1

InChI Key

JAYAGJDXJIDEKI-PTGWOZRBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Allocor, Cedilanid, Ceglunat, Celanide, isolanid, lanatigen C, lanatoside C, Lanocide

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

Isomeric SMILES

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

The exact mass of the compound lanatoside C is 984.493 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119991. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitalis Glycosides - Lanatosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lanatoside C NMR Spectral Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available NMR spectrum information for Lanatoside C from scientific databases.

Spectrum Type Experimental Conditions Source & Availability

| 13C NMR (1D) [1] | Solvent: H2O Frequency: 126 MHz (predicted) Instrument Frequency: 500 MHz | Source: NP-MRD (Natural Products Magnetic Resonance Database) Availability: Peak list and assignments file available for download. | | 1H NMR [2] | Information not specified in the source. | Source: Chemicalbook Availability: The page mentions a 1H NMR spectrum exists, but no detailed data or image is provided. |

Experimental Protocols from Pharmacological Studies

Although detailed NMR experimental procedures are scarce, the following protocols from recent anticancer studies illustrate how this compound is handled and evaluated in biological research.

In Vitro Cell Viability and Proliferation Assays

These assays are used to determine the inhibitory effect of this compound on cancer cell growth [3] [4] [5].

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, Hep3B for liver cancer, HuCCT-1 and TFK-1 for cholangiocarcinoma) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained at 37°C in a 5% CO2 atmosphere [3] [4] [5].
  • Compound Treatment: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. For experiments, this stock is diluted to the desired working concentrations in the cell culture medium [3] [5]. A typical dose for in vitro studies on A549 cells is 0.4 µM for 24 hours [3].
  • Viability Assessment:
    • CCK-8 Assay: Cells are seeded in 96-well plates, treated with this compound, and then incubated with the CCK-8 solution. The absorbance at 450 nm is measured using a microplate reader, which correlates with the number of living cells [3].
    • SRB Assay: After drug treatment, cells are fixed with trichloroacetic acid, stained with Sulforhodamine B dye, and the dissolved dye is measured at 510 nm [4].
In Vivo Xenograft Tumor Models

These models evaluate the antitumor efficacy of this compound in a living organism [3] [4] [5].

  • Tumor Implantation: Human cancer cells (e.g., A549, Hep3B) are subcutaneously injected into immunodeficient mice (e.g., nude mice, SCID mice) [3] [4].
  • Drug Administration: Once tumors reach a palpable size (e.g., ~100 mm³), mice are grouped for treatment. This compound (e.g., at 2.5 mg/kg) or a vehicle control is administered via injection [4]. The compound is often formulated in a solution containing Cremophor EL and DMSO [4].
  • Efficacy Endpoints: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. At the end of the study, tumors are excised and weighed. Tumor tissues are further analyzed using techniques like Immunohistochemistry (IHC) and Western Blotting to investigate changes in protein biomarkers like SLC7A11, GPX4, and STAT3 [3] [5].

Mechanism of Action Signaling Pathways

Based on the search results, this compound exerts anticancer effects through multiple pathways. The following diagram summarizes the key mechanisms as described in the literature.

LanatosideC_MOA Key Signaling Pathways of this compound cluster_ferroptosis Mechanism in Non-Small Cell Lung Cancer (NSCLC) cluster_apoptosis Mechanism in Hepatocellular Carcinoma (HCC) cluster_ROS Mechanism in Cholangiocarcinoma (CCA) LanatosideC This compound DownregSLC7A11 Downregulates SLC7A11/GPX4 LanatosideC->DownregSLC7A11 ActivatesPKCd Activates PKCδ (Phosphorylation & Translocation) LanatosideC->ActivatesPKCd IncreasesROS Increases ROS LanatosideC->IncreasesROS DownregSTAT3 Downregulates STAT3 LanatosideC->DownregSTAT3 LipidPerox Accumulation of Lipid Peroxides DownregSLC7A11->LipidPerox Ferroptosis Ferroptosis LipidPerox->Ferroptosis DownregAKTmTOR Downregulates AKT/mTOR Pathway ActivatesPKCd->DownregAKTmTOR ApoptosisHCC Apoptosis ActivatesPKCd->ApoptosisHCC DownregAKTmTOR->ApoptosisHCC IncreasesROS->DownregSTAT3 AltersBcl2Bax Alters Bcl-2/Bax Ratio DownregSTAT3->AltersBcl2Bax LossMMP Loss of Mitochondrial Membrane Potential (MMP) AltersBcl2Bax->LossMMP ApoptosisCCA Apoptosis LossMMP->ApoptosisCCA

Key anticancer mechanisms of this compound involving ferroptosis induction and apoptosis activation through multiple pathways. [3] [4] [5]

Guidance for Researchers

  • For NMR Data: The most structured spectral data available online is the predicted 13C NMR spectrum from NP-MRD [1]. Accessing fully detailed and experimentally verified NMR spectra for a compound of this complexity may require specialized commercial spectral databases or access to original research literature not captured in this search.
  • For Biological Studies: The provided experimental protocols are robust and reproducible. When working with this compound in vitro, note its solubility characteristics: it is soluble in DMSO and ethanol but insoluble in water [6]. Control experiments with equivalent concentrations of the vehicle (e.g., DMSO) are essential.

References

Lanatoside C Na+K+ ATPase inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The primary target of Lanatoside C is the Na+/K+-ATPase pump on the cell membrane [1] [2]. This inhibition disrupts ionic balance, leading to an increase in intracellular calcium levels [2]. This initial disruption triggers multiple downstream pathways that result in various anti-cancer effects.

The following diagram maps the key signaling pathways regulated by this compound and their consequent cellular effects.

G cluster_0 Initial Mechanism LanC This compound NaK_ATPase Na+/K+ ATPase Inhibition LanC->NaK_ATPase Ca_Inc Increased Intracellular Ca²⁺ NaK_ATPase->Ca_Inc Effect4 Ferroptosis Induction (Lipid Peroxidation) NaK_ATPase->Effect4 via SLC7A11/GPX4 PKCd PKCδ Activation (Phosphorylation & Translocation) Ca_Inc->PKCd Path1 MAPK Signaling Attenuation PKCd->Path1 Path2 PI3K/AKT/mTOR Signaling Attenuation PKCd->Path2 Path3 Wnt/β-catenin Signaling Attenuation PKCd->Path3 Path4 JAK-STAT Signaling Attenuation PKCd->Path4 Path5 TNF/IL-17 Signaling Modulation PKCd->Path5 Path6 ER Stress / GRP78 Activation PKCd->Path6 Effect2 Apoptosis Induction (Mitochondrial Pathway) PKCd->Effect2 Caspase-dependent & -independent Effect6 Impaired DNA Damage Repair PKCd->Effect6 Effect1 Cell Cycle Arrest (Primarily G2/M Phase) Path1->Effect1 Path1->Effect2 Path2->Effect1 Path2->Effect2 Effect3 Autophagy Induction Path2->Effect3 Effect5 Inhibition of Migration & Invasion Path3->Effect5 Path4->Effect2 Path4->Effect5 Path5->Effect2 Path5->Effect5 Path6->Effect2 Effect7 Increased Radiosensitivity Effect6->Effect7

Quantitative Anticancer Efficacy

This compound demonstrates potent anti-proliferative effects across various cancer types. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) from key preclinical studies.

Cancer Type Cell Line IC₅₀ (nM) Exposure Time Key Findings Citation
Prostate Cancer PC-3 79.72 nM 48 hours Induced G2/M arrest; modulated TNF/IL-17 signaling. [3]
Prostate Cancer DU145 96.62 nM 48 hours Promoted apoptosis; inhibited migration and invasion. [3]
Prostate Cancer LNCAP 344.80 nM 48 hours Higher IC₅₀ suggests variable sensitivity. [3]
Non-Small Cell Lung Cancer (NSCLC) A549 ~400 nM 24 hours Induced ferroptosis; decreased SLC7A11 & GPX4 protein levels. [4]
Hepatocellular Carcinoma (HCC) Hep3B GI₅₀: ~500 nM 48 hours Induced apoptosis via PKCδ activation; inhibited AKT/mTOR. [1]
Normal Prostate Cells HPRF ~434 nM 48 hours Higher IC₅₀ in normal cells indicates a potential therapeutic window. [3]

Key Experimental Protocols

To study the mechanisms of this compound, researchers employ standard in vitro and in vivo methodologies.

In Vitro Cell-Based Assays
  • Cell Viability/Proliferation: Measured using assays like CCK-8 or SRB. Cells are seeded in 96-well plates, treated with a concentration gradient of this compound for 24-72 hours, and absorbance is read to calculate IC₅₀ values [3] [1].
  • Apoptosis Detection: Analyzed via TUNEL assay and by measuring caspase activation (e.g., caspase-3) using Western blotting. Mitochondrial membrane potential (MMP) is assessed using dyes like Rhodamine 123 [1].
  • Cell Cycle Analysis: Treated cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases [3] [1].
  • Mechanism-Specific Assays:
    • Ferroptosis: Confirmed by rescuing cell death with the inhibitor Ferrostatin-1 (Fer-1). Transmission Electron Microscopy (TEM) is used to observe shrunken mitochondria, and Western blotting checks for downregulation of SLC7A11 and GPX4 [4].
    • Pathway Analysis: Western blotting and transcriptomic (RNA-seq) analysis are used to identify changes in key proteins and genes within signaling pathways like PI3K/AKT, MAPK, and JAK-STAT [5] [3].
In Vivo Animal Models
  • Xenograft Tumor Models: Immunodeficient mice (e.g., SCID mice) are subcutaneously injected with human cancer cells (e.g., Hep3B for HCC, A549 for NSCLC). Once tumors are established, this compound is administered intraperitoneally (e.g., 2.5 mg/kg in a cremophor EL/DMSO vehicle) [1] [4].
  • Evaluation Parameters: Tumor volume (measured with calipers) and body weight (to monitor toxicity) are tracked regularly. At the endpoint, tumors are excised for histological analysis (e.g., Ki67 staining for proliferation, HE staining) and Western blotting to confirm target modulation in the tumor tissue [4] [1].

Translational Potential and Combination Strategies

Research indicates that this compound has significant potential to be repurposed as an oncology therapeutic, both as a monotherapy and in combination with existing treatments.

  • Radiosensitization: In colorectal cancer models, this compound impaired the DNA damage repair process by suppressing the recruitment of 53BP1 to damage sites, leading to sustained γ-H2AX foci and significantly enhancing tumor sensitivity to radiation [2].
  • Broad-Spectrum Activity: The systematic review notes its efficacy across breast, lung, colorectal, prostate, liver, and hematological malignancies, modulating conserved and cancer-specific pathways [5].

The evidence for this compound's anti-cancer effects is compelling. Its multi-mechanistic action, combined with its ability to sensitize tumors to radiation, positions it as a strong candidate for further translational research.

References

Lanatoside C pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Lanatoside C at a Glance

The table below summarizes key information about this compound from the search results.

Aspect Description
Origin & Class Naturally derived cardiac glycoside from the plant Digitalis lanata [1] [2] [3].
Original Medical Use Approved for treating heart conditions like congestive heart failure and cardiac arrhythmias [1] [4] [3].
Repurposing Focus Investigation as a broad-spectrum anticancer agent [4] [5].

Documented Anticancer Mechanisms of Action

Preclinical studies indicate that this compound fights cancer through multiple pathways, as illustrated below.

LanatosideC_Mechanisms cluster_pathways Key Signaling Pathways Modulated LanC This compound PKCd PKCδ Activation LanC->PKCd STAT3 STAT3 Downregulation LanC->STAT3 ROS Reactive Oxygen Species (ROS) Increase LanC->ROS Pathways Inhibition of: - PI3K/AKT/mTOR - Wnt/β-catenin - MAPK - JAK/STAT LanC->Pathways MMP Mitochondrial Membrane Potential (MMP) Loss PKCd->MMP Apoptosis Induction of Apoptosis MMP->Apoptosis STAT3->Apoptosis ROS->MMP CellCycle G2/M Phase Cell Cycle Arrest Pathways->Apoptosis Pathways->CellCycle

Key molecular mechanisms of this compound in cancer cells.

Detailed Experimental Methodologies

The following tables summarize the core experimental designs used to characterize this compound's anticancer effects in preclinical studies.

In Vitro Assays for Efficacy and Mechanisms
Assay Type Key Measurement Example Protocol Summary
Cytotoxicity & Proliferation IC50 values, GI50 (50% growth inhibition) Cells treated with dose ranges of this compound for 24-48h; viability assessed via MTT or SRB assay [1] [6].
Apoptosis Detection Phosphatidylserine externalization, DNA fragmentation Cells stained with Annexin V-FITC and Propidium Iodide (PI) for flow cytometry, or TUNEL assay for fluorescence microscopy [1] [7].
Cell Cycle Analysis DNA content per cell Ethanol-fixed cells stained with PI and analyzed by flow cytometry to determine population in G0/G1, S, and G2/M phases [6].
Mitochondrial Membrane Potential (MMP) Loss of MMP as early apoptosis indicator Cells stained with Rhodamine 123 or JC-1 dye; fluorescence intensity measured by flow cytometry [1] [7].
Western Blotting Protein expression and phosphorylation Cell lysates probed with antibodies against targets like cleaved caspases, p-STAT3, p-AKT, Bcl-2 family proteins [1] [7] [6].
Reactive Oxygen Species (ROS) Intracellular ROS levels Cells incubated with DCFH-DA dye; fluorescence intensity measured due to ROS oxidation [7].
In Vivo Models for Efficacy Validation
Model Aspect Description
Animal Model Severe combined immunodeficient (SCID) or nude mice [1] [7].
Tumor Induction Subcutaneous xenograft via injection of human cancer cells (e.g., Hep3B liver cancer, cholangiocarcinoma cells) [1] [7].
Dosing & Administration Intraperitoneal injection of this compound (e.g., 2.5 mg/kg) once tumor volume reaches ~100 mm³ [1].
Efficacy Endpoints Tumor volume measurement (calculated as L × W²/2), body weight monitoring for toxicity, tumor growth inhibition [1] [7].
Molecular Analysis Immunohistochemistry of excised tumors to confirm target modulation (e.g., decreased STAT3, increased caspase-3) [7].

Information Limitations and Next Steps

A complete pharmacokinetic profile for this compound is not available in the searched literature. As a next step, you can:

  • Consult specialized databases: Search PubMed and Google Scholar for terms like "this compound ADME," "," and "this compound metabolism."
  • Review cardiac glycoside data: Examine pharmacokinetic data for structurally related compounds like digoxin, as this compound is a precursor. This can provide a useful reference point [2] [3].

References

Comprehensive Technical Guide: Lanatoside C as a Cardiac Glycoside with Emerging Anticancer Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Lanatoside C is a naturally occurring cardiac glycoside first isolated from the plant Digitalis lanata (foxglove) that has been historically used for the treatment of cardiac arrhythmias and heart failure. Like other cardiac glycosides, this compound possesses a characteristic chemical structure consisting of a steroidal aglycone core linked to a sugar moiety at the C-3β position and a five-membered unsaturated lactone ring at the C-17β position. This structural configuration forms the characteristic "U"-shaped pharmacophore essential for its interaction with Na+/K+-ATPase (NKA), the primary molecular target of cardiac glycosides [1]. The compound is classified as a cardenolide-type cardiac glycoside, distinguished from bufadienolides by its five-membered lactone ring rather than a six-membered ring [1].

The structural complexity of this compound includes three digitoxose sugar units and one glucose unit, with an acetyl group attached to the third digitoxose, contributing to its specific pharmacokinetic properties including solubility, membrane permeability, and overall bioavailability [2]. This acetyl group can be hydrolyzed in the gastrointestinal tract, leading to the formation of active metabolites including digoxin and desgluco-Lanatoside C [3]. The intact structure allows this compound to interact not only with its primary target, Na+/K+-ATPase, but also with various signaling proteins, explaining its diverse pharmacological activities beyond cardiotonic effects [4].

Table 1: Structural Features of this compound and Their Functional Roles

Structural Component Chemical Characteristics Functional Significance
Steroidal Aglycone 5β,14β-androstane-3β,14-diol core Forms "U"-shaped pharmacophore; essential for NKA binding
Lactone Ring Five-membered α,β-unsaturated γ-lactone at C17 Determines compound class (cardenolide); critical for potency
Sugar Moieties Three digitoxose units + one glucose unit Modulates solubility, bioavailability, and target affinity
Acetyl Group Attached to third digitoxose Influences metabolic processing; removed during digestion

Anticancer Efficacy and Cytotoxicity Profiles

Recent investigations have revealed that this compound exhibits potent cytotoxic effects against various cancer types while demonstrating selective toxicity toward malignant cells compared to normal cells. This selective cytotoxicity positions this compound as a promising candidate for cancer drug repurposing. The compound has demonstrated efficacy against a broad spectrum of cancer cell lines, with varying sensitivity observed across different cancer types [4] [5] [6].

In hepatocellular carcinoma (HCC) models, this compound significantly inhibited cancer cell growth and dramatically decreased tumor volume in xenograft models, while delaying tumor progression without causing obvious body weight loss in treated animals [7] [8]. Similar antiproliferative effects were observed in gastric cancer cells, where this compound treatment resulted in dose-dependent growth inhibition across multiple gastric cancer cell lines, with MKN-45 cells showing particular sensitivity [5]. The compound also demonstrated robust activity against cholangiocarcinoma cells, where it was selected as the most potent among five tested cardiac glycosides in decelerating proliferation and inducing apoptosis [6].

Table 2: Anticancer Efficacy of this compound Across Various Cancer Types

Cancer Type Cell Lines Tested Reported Efficacy Proposed Primary Mechanisms
Hepatocellular Carcinoma Hep3B, HA22T, HepG2 GI₅₀: ~0.5-1.0 μM; Significant tumor reduction in vivo [7] [4] [8] PKCδ activation; AKT/mTOR inhibition; Mitochondrial apoptosis
Gastric Cancer MKN-45, SGC-7901 Strong growth inhibition at 50-500 nM; G2/M cell cycle arrest [5] Wnt/β-catenin/c-Myc suppression; USP28 targeting
Cholangiocarcinoma HuCCT-1, TFK-1 Time-dependent growth inhibition; Apoptosis induction [6] STAT3 inhibition; ROS generation; MMP loss
Breast Cancer MCF-7 Dose-dependent cytotoxicity [4] G2/M arrest; MAPK/PI3K pathway modulation
Lung Cancer A549 Dose-dependent cytotoxicity [4] DNA damage response; MAPK pathway inhibition

The differential sensitivity observed across various cancer types suggests tissue-specific mechanisms of action or variations in molecular target expression. Importantly, this compound demonstrated minimal toxicity toward normal peripheral blood mononuclear cells (PBMCs) across a wide concentration range (0.01–500 μM), indicating a favorable therapeutic window for further development [4].

Molecular Mechanisms of Action

Primary Signaling Pathways

This compound exerts its anticancer effects through multiple interconnected signaling pathways, affecting fundamental cellular processes including proliferation, apoptosis, and DNA damage response. The compound's mechanisms extend beyond its classical role as a Na+/K+-ATPase inhibitor, involving complex modulation of key oncogenic pathways:

LanatosideC_Mechanisms LanatosideC LanatosideC NaK_ATPase Na+/K+-ATPase Inhibition LanatosideC->NaK_ATPase PKCd PKCδ Activation LanatosideC->PKCd STAT3 STAT3 Inhibition LanatosideC->STAT3 Wnt Wnt/β-catenin Inhibition LanatosideC->Wnt PI3K PI3K/AKT/mTOR Inhibition LanatosideC->PI3K DNA_Repair DNA Repair Inhibition LanatosideC->DNA_Repair ROS ROS Generation NaK_ATPase->ROS PKCd->PI3K MMP Mitochondrial Membrane Potential Loss PKCd->MMP Caspase_Dep Caspase-Dependent Apoptosis STAT3->Caspase_Dep G2M_Arrest G2/M Cell Cycle Arrest DNA_Repair->G2M_Arrest ROS->MMP Apoptosis Apoptosis Caspase_Dep->Apoptosis Caspase_Ind Caspase-Independent Apoptosis Caspase_Ind->Apoptosis MMP->Caspase_Dep MMP->Caspase_Ind G2M_Arrest->Apoptosis

This compound's multifaceted mechanism involves simultaneous modulation of proliferation signals and activation of multiple cell death pathways, making it particularly effective against resistant cancer types. The activation of PKCδ represents a key mechanism in hepatocellular carcinoma, where this compound triggers Thr505 phosphorylation and subsequent membrane translocation of PKCδ, initiating a pro-apoptotic signaling cascade [7] [8]. Concurrently, the compound negatively regulates the AKT/mTOR pathway through PKCδ activation, suppressing crucial survival signals in cancer cells [8].

In gastric cancer models, this compound demonstrates significant activity against the Wnt/β-catenin/c-Myc axis, a pathway frequently dysregulated in gastrointestinal malignancies. Treatment with this compound reduces nuclear β-catenin accumulation and downregulates the oncoprotein c-Myc, potentially through interference with the deubiquitinating enzyme USP28, which stabilizes c-Myc [5]. This pathway modulation results in cell cycle arrest at the G2/M phase and subsequent apoptosis induction.

For cholangiocarcinoma, the primary mechanism involves STAT3 pathway inhibition, with this compound treatment reducing phospho-STAT3 levels and altering the balance of Bcl-2 family proteins toward pro-apoptotic signaling [6]. This effect is complemented by reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential, initiating intrinsic apoptosis through caspase-3 activation [6].

DNA Damage Response and Cell Cycle Effects

This compound significantly impacts genomic integrity and cell cycle progression through multiple mechanisms. The compound has been shown to induce DNA damage while concurrently inhibiting DNA repair processes, creating a lethal combination for cancer cells. Specifically, this compound impairs the recruitment of 53BP1 (p53 binding protein 1) to DNA damage sites, thereby compromising the cellular repair capacity for double-strand breaks [9]. This dual action of causing DNA damage while inhibiting repair mechanisms enhances the cytotoxicity of this compound, particularly in combination with other DNA-damaging agents.

The effect on cell cycle regulation is another prominent aspect of this compound's anticancer activity. Treatment with this compound induces G2/M phase arrest in multiple cancer cell types, including breast, lung, and liver cancer cells [4]. This cell cycle blockade occurs through modulation of MAPK, Wnt, and PAM signaling pathways, preventing proper cell cycle progression and ultimately leading to apoptotic cell death. The G2/M arrest provides additional time for damaged DNA to be repaired; however, when combined with this compound's inhibition of DNA repair pathways, this often results in the initiation of apoptosis rather than successful repair and cell survival.

Experimental Protocols and Methodologies

Cytotoxicity and Proliferation Assays

Standardized protocols for evaluating this compound's anticancer activity employ well-established in vitro cytotoxicity assays:

  • MTT Assay Protocol: Cells are seeded in 96-well plates (3,500 cells/well) and allowed to attach overnight. This compound is applied in a dilution series (typically 0.01-500 μM) for 24-48 hours. Following treatment, 0.5 mg/mL MTT solution is added and incubated for 2-4 hours. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm with baseline correction at 630 nm [4].

  • SRB Assay Protocol: After this compound treatment, cells are fixed with 10% trichloroacetic acid (TCA) and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 15 minutes. Plates are repeatedly washed with 1% acetic acid, and the bound dye is dissolved in 10 mM tris base solution for measurement at 510 nm [8].

  • Data Analysis: Dose-response curves are generated to calculate IC₅₀ values (concentration causing 50% growth inhibition) and GI₅₀ values (concentration causing 50% growth inhibition relative to untreated controls). These values allow quantitative comparison of this compound's potency across different cancer cell lines.

Apoptosis Detection Methods

Multiple complementary approaches are employed to quantify and characterize this compound-induced apoptosis:

  • Flow Cytometry with Annexin V/PI Staining: Cells are treated with this compound for specified durations, then trypsinized and stained with FITC-conjugated Annexin V and propidium iodide (PI) using commercial apoptosis detection kits. Analysis by flow cytometry distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [6].

  • TUNEL Assay: Following this compound treatment, cells fixed on chamber slides are incubated with terminal deoxynucleotidyl transferase (TdT) enzyme and labeled nucleotides to detect DNA fragmentation. The DNA strand breaks are visualized by fluorescence microscopy, providing morphological evidence of apoptosis [8].

  • Mitochondrial Membrane Potential Measurement: Cells incubated with this compound are stained with rhodamine 123 or JC-1 dyes, which accumulate in active mitochondria based on membrane potential. The fluorescence intensity is quantified by flow cytometry or fluorescence microscopy, with decreased signal indicating loss of mitochondrial membrane potential, an early event in intrinsic apoptosis [7] [6].

  • Western Blot Analysis of Apoptotic Markers: Cell lysates from this compound-treated samples are analyzed for cleavage of caspases (caspase-3, -8, -9), PARP, and alterations in Bcl-2 family proteins (Bax, Bcl-2, Bcl-xl) to confirm activation of apoptotic pathways at the molecular level [4] [6].

Cell Cycle Analysis Protocol

Comprehensive cell cycle analysis following this compound treatment involves:

  • Cell Processing: After treatment with this compound, cells are trypsinized, fixed in 70% cold ethanol, and stored at -20°C for at least 24 hours. Fixed cells are then washed with PBS and treated with DNA extraction buffer (0.2 M Na₂HPO₄ and 0.1 M citric acid buffer) for 15 minutes [8].

  • Staining and Analysis: Cells are stained with propidium iodide solution (1% Triton X-100, 100 μg/mL RNase, and 80 μg/mL propidium iodide in PBS) in the dark for 30 minutes. DNA content is analyzed by flow cytometry, and cell cycle distribution is determined using appropriate software (e.g., ModFit or FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases [4] [8].

In Vivo Xenograft Models

The anticancer efficacy of this compound has been validated in multiple animal models:

  • Hepatocellular Carcinoma Model: Hep3B cells (10⁶ cells/mouse) are subcutaneously injected into severe combined immunodeficient (SCID) mice. When tumors reach approximately 100 mm³, mice are randomized into treatment groups receiving This compound (2.5 mg/kg) in 50% Cremophor EL and 50% DMSO, while control groups receive vehicle alone [8].

  • Cholangiocarcinoma Model: Human cholangiocarcinoma cells (HuCCT-1 or TFK-1) are implanted subcutaneously in nude mice. This compound treatment is initiated when tumors become palpable, with dosing regimens typically involving intraperitoneal administration 3-5 times per week [6].

  • Assessment Parameters: Tumor dimensions are measured regularly with calipers, and volume is calculated using the formula: LW²/2 (L=length, W=width). Animal body weight is monitored as an indicator of systemic toxicity. At study termination, tumors are excised for immunohistochemical analysis of proliferation markers (Ki-67), apoptotic markers (cleaved caspase-3), and pathway-specific proteins (p-STAT3, β-catenin) [8] [6].

Pharmacological Properties and Toxicity

This compound exhibits complex pharmacokinetic behavior with both favorable absorption and significant metabolism. After oral administration in humans, approximately 10-30% of the label is absorbed in the duodenum and upper jejunum, with additional uptake occurring in more distal intestinal segments, resulting in total absorption of 40-65% of the administered dose [3]. The compound undergoes significant biotransformation in the gastrointestinal tract, where acid hydrolysis converts a minor portion to metabolites including digoxigenin and digoxigenin-monodigitoxoside [3].

The major labeled compounds detected in urine and bile following oral administration of this compound are digoxin and desgluco-Lanatoside C, indicating extensive first-pass metabolism [3]. When incubated with fecal matter, this compound is rapidly converted to desgluco-Lanatoside C and digoxin, suggesting significant involvement of gut microbiota in its metabolism [3]. In contrast, intravenous administration results primarily in excretion of unchanged compound, highlighting the importance of the gastrointestinal tract in this compound metabolism [3].

Like other cardiac glycosides, this compound has a narrow therapeutic window, requiring careful dose optimization for clinical application. However, in vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models without obvious body weight loss or signs of systemic toxicity at effective anticancer doses [7] [6]. This suggests the possibility of achieving therapeutic anticancer effects while avoiding the cardiotoxicity typically associated with cardiac glycosides.

Research Applications and Future Directions

The accumulating evidence for this compound's anticancer efficacy across diverse tumor types supports its repurposing potential as an oncology therapeutic. Several promising research applications have emerged:

  • Combination Therapy: this compound has demonstrated potential to overcome chemoresistance and enhance the efficacy of conventional DNA-damaging agents. Studies indicate that this compound sensitizes cancer cells to radiation by impairing DNA damage repair through suppression of 53BP1 recruitment to damage sites [9]. Similar sensitization effects have been observed with various chemotherapeutic agents, suggesting broad potential for combination regimens.

  • Structural Optimization: Research on structure-activity relationships reveals that modifications to the sugar moiety of cardiac glycosides can significantly influence their anticancer potency and selectivity. Studies suggest that shortening the sugar chain may enhance cytotoxicity against cancer cells, potentially by improving membrane permeability and cellular bioavailability [9]. Such structure-based optimization approaches may yield this compound derivatives with improved therapeutic indices.

  • Targeted Delivery Systems: To overcome the narrow therapeutic index of cardiac glycosides, novel delivery approaches including nanocarrier-based systems are being investigated. These advanced delivery systems aim to maximize anticancer efficacy while minimizing systemic exposure and potential cardiotoxicity [1].

  • Inflammatory Disease Applications: Beyond oncology, network pharmacology analyses have identified potential applications for this compound in inflammatory conditions such as ulcerative colitis, with identified molecular targets including KDR, STAT3, ABCB1, CYP3A5, and CYP2B6 [10]. This expansion into immunomodulatory applications further broadens the therapeutic potential of this multifaceted compound.

Conclusion

References

Extraction & Isolation of Lanatoside C

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the key steps for extracting and isolating Lanatoside C from the leaves of Digitalis lanata [1].

Step Process Description Key Parameters & Solvents
1. Raw Material Use dried leaves of Digitalis lanata [1]. Plant source: Digitalis lanata (voucher specimen recommended for authentication) [1].
2. Primary Extraction Macerate the dried plant material in methanol [1]. Solvent: Methanol; Process: Concentrate under reduced pressure and vacuum drying [1].
3. Fractionation Partition the crude extract. First, use an organic solvent, then separate further with column chromatography [1]. Step 1: Ethyl Acetate (EtOAc) partitioning [1]. Step 2: D101 Macroporous Resin column, eluted with a gradient of H₂O/MeOH (e.g., 100:0 to 0:100 v/v) [1].
4. Isolation Further purify the this compound-containing fraction (e.g., 80% MeOH/H₂O eluate) using silica gel chromatography [1]. Stationary Phase: Silica gel; Mobile Phase: Dichloromethane (CH₂Cl₂)/Methanol (MeOH) gradient [1].

Analysis & Quantification Methods

After isolation, these analytical techniques are used for identification, purity assessment, and quantification.

Method Application Key Technical Details

| High-Performance Liquid Chromatography (HPLC) | Quantitative determination and separation of this compound and related glycosides [2]. | - Column: Reversed-phase (C18) [2].

  • Mobile Phase: Isocratic elution with mixtures of acetonitrile, methanol, and water [2].
  • Efficiency: Complete analysis of this compound and digoxin in under 30 minutes [2]. | | Nuclear Magnetic Resonance (NMR) | Structural identification and confirmation of authenticity for both raw materials and purified compounds [3]. | - Solution NMR: Use ¹H and ¹³C NMR for detailed structural elucidation [3].
  • Solid-State NMR: ¹³C CPMAS NMR can attest to the purity and authenticity of the solid compound [3]. | | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-sensitivity detection and validation; used in modern studies for confirming the presence of this compound in complex mixtures [1]. | - System: e.g., UPLC-ESI-QTOF-MS/MS [1]. |

Experimental Workflow Diagram

The following diagram visualizes the complete extraction, isolation, and analysis pathway based on the technical details above.

Start Dried Digitalis lanata Leaves A Primary Extraction Methanol Start->A B Crude Extract A->B C Fractionation Partition with Ethyl Acetate B->C D Column Chromatography D101 Macroporous Resin H₂O/MeOH Gradient C->D E This compound-rich Fraction D->E F Isolation Silica Gel Column CH₂Cl₂/MeOH Gradient E->F G Purified this compound F->G H HPLC Analysis & Quantification C18 Column, Acetonitrile/Methanol/Water G->H I Structural Confirmation Solution & Solid-State NMR H->I End Identified & Quantified this compound I->End

Experimental workflow for this compound extraction and analysis.

References

Comprehensive Technical Guide: Lanatoside C in Heart Failure and Emerging Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context and Introduction

Lanatoside C is a cardiac glycoside derived from the plant Digitalis lanata (commonly known as Woolly Foxglove) that has been used historically for the treatment of cardiac conditions, particularly congestive heart failure and specific cardiac arrhythmias. First identified and isolated in the early 20th century, this compound belongs to a class of naturally occurring compounds characterized by their ability to exert potent effects on myocardial contractility and electrical conduction properties of the heart. Historically, it was recognized as one of the primary glycosides present in Digitalis lanata, alongside other related compounds such as Lanatosides A, B, D, and E. The therapeutic application of this compound represented an important advancement in cardiovascular pharmacotherapy, offering clinicians an additional tool for managing conditions characterized by impaired cardiac output and fluid retention.

The historical use of this compound in clinical practice dates back to the mid-20th century when cardiac glycosides became established as cornerstone therapies for heart failure. During the 1950s and 1960s, numerous clinical studies investigated its effects on myocardial metabolism, coronary blood flow, and cardiac oxygen consumption in both normal and failing human hearts [1]. Early clinical applications focused on its administration for rapid control of ventricular rate in atrial fibrillation and conversion of paroxysmal supraventricular tachycardia to normal sinus rhythm [2]. Its use represented an important therapeutic alternative to digoxin, particularly in situations where different pharmacokinetic properties were desired. Despite being less commonly used in contemporary cardiovascular therapy due to the advent of newer agents and more sophisticated management strategies, this compound remains a compound of significant pharmacological interest and continues to be marketed in various countries under generic and brand names [3].

Clinical Applications and Pharmacological Profile

Traditional Cardiovascular Applications

This compound has been historically employed in specific clinical scenarios where its pharmacokinetic properties offered potential advantages over other cardiac glycosides. The primary cardiovascular applications included:

  • Rapid control of atrial fibrillation: this compound was particularly valued for managing patients with rapid ventricular response in atrial fibrillation, especially when parenteral administration was required. Clinical studies from the 1950s demonstrated its effectiveness in slowing AV nodal conduction and reducing ventricular rate in these arrhythmias [1].

  • Paroxysmal supraventricular tachycardia: The drug was employed for termination of acute episodes of supraventricular tachycardia, with early reports noting its rapid onset of action when administered intravenously [2].

  • Congestive heart failure with normal sinus rhythm: In patients with heart failure and normal sinus rhythm, this compound was used to enhance myocardial contractility, improve cardiac output, and reduce congestive symptoms through its positive inotropic effects [4].

The clinical use of this compound required careful dose titration and therapeutic monitoring due to the narrow therapeutic index common to all cardiac glycosides. Physicians needed to balance the desired positive inotropic and rate control effects against the potential for toxicity manifestations, including arrhythmias, gastrointestinal disturbances, and neurological symptoms. The drug could be administered via both oral and intravenous routes, with the intravenous route reserved for situations requiring rapid onset of action [3].

Chemical Structure and Pharmacokinetics

This compound possesses a characteristic chemical structure that defines its pharmacological activity and pharmacokinetic behavior:

  • Chemical composition: The compound consists of a steroidal nucleus (aglycone digoxigenin) linked to a carbohydrate moiety containing four sugar units—glucose, 3-acetyldigitoxose, and two digitoxose molecules [3]. This structural configuration contributes to its solubility properties and receptor binding affinity.

  • Structural features: The molecule contains several critical structural elements essential for its cardiac activity:

    • A cyclopentanoperhydrophenanthrene nucleus (steroidal backbone)
    • A lactone ring attached at the C17 position
    • Hydroxyl groups at positions 3β, 12β, and 14β
    • Sugar residues that influence potency and duration of action [4]
  • Metabolic transformations: Following administration, this compound undergoes hydrolytic cleavage that removes the acetyl and glucose groups, converting it to its active metabolite, digoxin [4]. This biotransformation contributes to the complex pharmacokinetic profile of the drug and influences its duration of action.

Table: Historical Clinical Applications of this compound in Cardiovascular Disorders

Clinical Condition Historical Usage Administration Route Therapeutic Goals
Atrial Fibrillation with Rapid Ventricular Response Rate control IV/Oral Reduce ventricular rate, improve diastolic filling
Paroxysmal Supraventricular Tachycardia Rhythm conversion IV (preferred) Terminate arrhythmia, restore sinus rhythm
Congestive Heart Failure with Systolic Dysfunction Symptomatic improvement Oral (chronic use) Enhance contractility, reduce congestion
Acute Decompensated Heart Failure Bridge therapy IV Stabilize hemodynamics, transition to oral agents

Molecular Mechanisms of Action

Primary Cardiovascular Mechanisms

The principal mechanism through which this compound exerts its cardiac effects involves inhibition of the sodium-potassium ATPase pump (Na+/K+ ATPase) in the sarcolemmal membrane of cardiomyocytes. This molecular interaction initiates a cascade of electrophysiological and biochemical changes:

  • Na+/K+ ATPase inhibition: this compound binds to the extracellular α-subunit of the Na+/K+ ATPase, inhibiting its enzymatic activity and reducing the transcellular transport of sodium and potassium ions. This binding occurs with high affinity at specific receptor sites on the pump protein [4].

  • Intracellular calcium modulation: The accumulation of intracellular sodium resulting from Na+/K+ ATPase inhibition reduces the activity of the sodium-calcium exchanger (NCX), leading to increased intracellular calcium concentration during each cardiac cycle. This elevated calcium availability enhances the force of myocardial contraction (positive inotropic effect) [4].

  • Electrophysiological effects: By altering the intracellular ion milieu, this compound influences the electrical properties of cardiac tissue, resulting in:

    • Increased vagal tone and enhanced parasympathetic influences on the AV node
    • Prolonged refractory period of the AV node, slowing conduction
    • Reduced ventricular rate in atrial fibrillation and flutter
    • Altered action potential duration in different cardiac tissues [3]

The inotropic effect of this compound is characterized by increased systolic contraction force without a proportional increase in myocardial oxygen consumption, resulting in improved mechanical efficiency of the failing heart. This favorable profile distinguishes cardiac glycosides from other inotropic agents like catecholamines.

Effects on Myocardial Metabolism

Historical research from the 1950s revealed that this compound influences cardiac metabolic processes independently of its hemodynamic effects:

  • Oxygen consumption: Studies on normal and failing human hearts demonstrated that this compound administration could increase myocardial oxygen consumption in normal cardiac muscle, while improving the efficiency of oxygen utilization in failing hearts [1].

  • Energy metabolism: Research indicated that cardiac glycosides like this compound affect high-energy phosphate metabolism in cardiac tissue, altering the utilization of ATP in contraction-relaxation cycles [1].

  • Substrate utilization: Experimental evidence suggested that this compound influences myocardial carbohydrate metabolism, potentially affecting the heart's preference for specific energy substrates under different physiological conditions [1].

These metabolic effects complemented the primary hemodynamic actions of this compound and contributed to its overall therapeutic profile in the management of heart failure.

Experimental Data and Historical Research Findings

Early Clinical and Preclinical Studies

Historical research on this compound provided foundational insights into its cardiovascular effects and therapeutic potential. Early investigations employed various experimental models, including heart-lung preparations, isolated cardiac muscle strips, and clinical studies in patients with heart disease:

  • Coronary hemodynamics: Studies from the 1950s demonstrated that this compound administration could increase coronary blood flow while improving the efficiency of cardiac work relative to oxygen consumption in failing hearts [1].

  • Electrophysiological actions: Research on extracted and non-extracted heart muscle preparations revealed that this compound affects both the mechanical and electrical activity of cardiac tissue, explaining both its inotropic and antiarrhythmic properties [1].

  • Metabolic studies: Investigations into the impact of this compound on human heart metabolism in vivo provided early evidence that cardiac glycosides influence carbohydrate utilization and energy production in myocardial tissue [1].

Table: Historical Experimental Data on this compound's Cardiac Effects

Parameter Measured Experimental Model Key Findings Citation
Coronary Blood Flow Human failing hearts Increased coronary flow with improved cardiac efficiency [1]
Oxygen Consumption Canine heart-lung preparation Elevated myocardial O₂ consumption in normal hearts [1]
Cardiac Muscle Contractility Extracted heart muscle preparations Enhanced contractile force without increased energy cost [1]
Antiarrhythmic Efficacy Human clinical cases Effective termination of supraventricular tachycardias [2]
Myocardial Metabolism Human heart in vivo Altered carbohydrate and energy substrate utilization [1]
Toxicity and Safety Considerations

Historical clinical experience with this compound revealed a narrow therapeutic index similar to other cardiac glycosides, necessitating careful dose individualization and monitoring:

  • Digitalis toxicity manifestations: Excessive dosing could lead to life-threatening arrhythmias (including ventricular tachycardia and fibrillation), gastrointestinal disturbances (nausea, vomiting, diarrhea), and neurological symptoms (visual disturbances, disorientation) [4].

  • Drug interactions: Clinical observations identified important interactions with other medications commonly used in cardiac patients, including:

    • Quinidine: Could significantly increase this compound plasma levels by reducing renal clearance
    • Verapamil: Enhanced bradycardic effects and reduced clearance
    • Adrenergic drugs: Increased risk of tachyarrhythmias due to enhanced myocardial sensitivity [4]
  • Monitoring parameters: Historical clinical practice emphasized the importance of monitoring for clinical signs of efficacy and toxicity, as therapeutic drug monitoring assays were not widely available during the period of this compound's primary clinical use.

Experimental Protocols and Research Methodologies

Historical Research Techniques

Early investigations into the cardiac effects of this compound employed various experimental approaches and methodological frameworks:

  • Heart-lung preparations: These isolated organ systems allowed researchers to study the direct cardiac effects of this compound independent of systemic neurohormonal influences. Parameters measured included coronary flow rate, myocardial contractile force, and oxygen consumption [1].

  • Isolated tissue baths: Studies using extracted and non-extracted heart muscle preparations enabled precise quantification of this compound's effects on contractile force development and electrophysiological parameters in controlled conditions [1].

  • Metabolic studies: Researchers employed techniques such as myocardial substrate utilization measurements and high-energy phosphate analysis to investigate the metabolic consequences of this compound administration [1].

  • Clinical observational studies: Early human studies documented the electrocardiographic changes and symptomatic improvements associated with this compound administration in patients with various cardiac conditions [2].

The following diagram illustrates the key historical experimental approaches used to study this compound's mechanisms:

G Historical Experimental Models Historical Experimental Models Heart-Lung Preparations Heart-Lung Preparations Historical Experimental Models->Heart-Lung Preparations Isolated Tissue Baths Isolated Tissue Baths Historical Experimental Models->Isolated Tissue Baths Metabolic Studies Metabolic Studies Historical Experimental Models->Metabolic Studies Clinical Observations Clinical Observations Historical Experimental Models->Clinical Observations Hemodynamic Parameters Hemodynamic Parameters Heart-Lung Preparations->Hemodynamic Parameters Contractile Force Contractile Force Isolated Tissue Baths->Contractile Force Oxygen Consumption Oxygen Consumption Metabolic Studies->Oxygen Consumption Metabolic Changes Metabolic Changes Metabolic Studies->Metabolic Changes ECG Changes ECG Changes Clinical Observations->ECG Changes

> Historical experimental approaches for studying this compound's cardiac effects

Modern Research Techniques for Investigating this compound

Contemporary research on this compound, particularly studies exploring its anticancer properties, employs sophisticated cellular and molecular techniques:

  • Cell proliferation assays: Standardized methods such as sulforhodamine B (SRB) assay and MTT assay are used to quantify the antiproliferative effects of this compound on various cancer cell lines. These colorimetric assays measure cell density and viability based on cellular protein content or metabolic activity [5] [6].

  • Apoptosis detection: Advanced techniques including TUNEL assay, caspase activation measurements, and analysis of mitochondrial membrane potential (using rhodamine 123 dye) allow researchers to characterize the pro-apoptotic effects of this compound and distinguish between different cell death pathways [5] [7].

  • Cell cycle analysis: Flow cytometry with propidium iodide staining enables precise quantification of DNA content and determination of cell cycle distribution following this compound treatment, revealing arrests at specific cell cycle checkpoints [7].

  • Molecular pathway analysis: Western blotting, immunofluorescence, and gene expression profiling techniques are employed to investigate the effects of this compound on specific signaling pathways, protein phosphorylation, and transcriptional regulation [5] [6].

  • In vivo xenograft models: Animal studies involving implantation of human cancer cells into immunodeficient mice allow evaluation of this compound's antitumor efficacy in a more physiologically relevant context, monitoring parameters such as tumor volume, growth delay, and body weight changes [7].

Emerging Research and Potential Repurposing

Anticancer Properties and Mechanisms

Recent investigations have revealed that this compound possesses significant antitumor activity against various cancer types, suggesting potential for drug repurposing beyond cardiovascular therapeutics:

  • Hepatocellular carcinoma: Research demonstrates that this compound inhibits the growth of liver cancer cells through PKCδ activation, leading to mitochondrial membrane potential loss, caspase activation, and induction of both caspase-dependent and independent apoptosis [5] [7]. The compound effectively reduced tumor volume in xenograft models without significant body weight loss, indicating promising in vivo efficacy.

  • Gastric cancer: Studies show that this compound suppresses proliferation of gastric cancer cells by attenuating Wnt/β-catenin/c-Myc signaling, promoting cell cycle arrest in G2/M phase, and enhancing apoptosis through modulation of key regulatory molecules [6].

  • Broad-spectrum activity: this compound demonstrates variable growth inhibitory effects across multiple cancer cell lines, with particular potency observed in certain gastric, tongue, breast, and liver cancer models [6].

The antitumor mechanisms of this compound appear to involve both Na+/K+ ATPase-independent pathways and novel molecular targets, distinguishing its anticancer actions from its classical cardiovascular effects.

Signaling Pathways in Anticancer Activity

The investigation of this compound's anticancer mechanisms has revealed involvement in several critical signaling pathways:

  • PKCδ activation: In hepatocellular carcinoma cells, this compound triggers phosphorylation and membrane translocation of protein kinase C delta (PKCδ), initiating a pro-apoptotic signaling cascade that involves both mitochondrial dysfunction and nuclear events [5] [7].

  • Wnt/β-catenin pathway inhibition: In gastric cancer models, this compound disrupts the Wnt signaling pathway, preventing β-catenin nuclear translocation and downregulating downstream targets including c-Myc and cyclin D1 [6].

  • AKT/mTOR regulation: this compound negatively regulates the AKT/mTOR signaling axis in cancer cells, contributing to its antiproliferative and pro-apoptotic effects [7].

  • c-Myc degradation: The compound promotes ubiquitin-mediated degradation of the oncoprotein c-Myc, potentially through interference with the deubiquitinating enzyme USP28, resulting in reduced expression of Myc-target genes involved in cell proliferation and survival [6].

The following diagram illustrates the key signaling pathways involved in this compound's anticancer mechanisms:

G This compound This compound PKCδ Activation PKCδ Activation This compound->PKCδ Activation Wnt/β-catenin Inhibition Wnt/β-catenin Inhibition This compound->Wnt/β-catenin Inhibition AKT/mTOR Suppression AKT/mTOR Suppression This compound->AKT/mTOR Suppression c-Myc Degradation c-Myc Degradation This compound->c-Myc Degradation Mitochondrial MMP Loss Mitochondrial MMP Loss PKCδ Activation->Mitochondrial MMP Loss Caspase Activation Caspase Activation PKCδ Activation->Caspase Activation Reduced Proliferation Reduced Proliferation Wnt/β-catenin Inhibition->Reduced Proliferation Apoptosis Induction Apoptosis Induction AKT/mTOR Suppression->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest c-Myc Degradation->Cell Cycle Arrest Mitochondrial MMP Loss->Apoptosis Induction Caspase Activation->Apoptosis Induction Cell Cycle Arrest->Reduced Proliferation

> Key signaling pathways in this compound's anticancer mechanisms

Table: Anticancer Effects of this compound Across Different Cancer Types

Cancer Type Proposed Mechanisms Cellular Effects Key Molecular Players
Hepatocellular Carcinoma PKCδ activation, AKT/mTOR inhibition Apoptosis, MMP loss, growth inhibition PKCδ, caspases, AIF, AKT
Gastric Cancer Wnt/β-catenin inhibition, c-Myc degradation G2/M cell cycle arrest, apoptosis β-catenin, c-Myc, USP28
Potential Broad-Spectrum Activity Na+/K+ ATPase inhibition, Src/EGFR pathway modulation Growth inhibition, apoptosis induction Src, EGFR, Ras, ERK
Anti-inflammatory and Immunomodulatory Potential

Emerging evidence suggests that this compound may possess anti-inflammatory properties with potential therapeutic applications in inflammatory disorders:

  • Ulcerative colitis: Network pharmacology analyses have identified multiple potential targets of this compound in ulcerative colitis, including KDR, STAT3, ABCB1, CYP3A5, and CYP2B6, with involvement in fatty acid metabolism and xenobiotic metabolism pathways [8].

  • Inflammatory signaling: Experimental studies demonstrate that this compound can inhibit LPS-induced pro-inflammatory cytokine expression in macrophage cell lines, suggesting modulation of innate immune responses [8].

  • Pulmonary fibrosis: Research indicates protective effects of this compound in animal models of bleomycin-induced pulmonary fibrosis, potentially through suppression of fibroblast proliferation and differentiation [8].

These findings suggest potential for therapeutic repurposing of this compound beyond its historical cardiovascular applications, though further investigation is needed to fully characterize these effects and establish clinical utility.

Conclusion and Future Perspectives

This compound represents a historically important cardiac glycoside with well-established applications in the management of heart failure and cardiac arrhythmias during the mid-20th century. Its mechanism of action, primarily through Na+/K+ ATPase inhibition with subsequent effects on intracellular calcium handling and myocardial contractility, provided a foundation for its therapeutic use in cardiovascular disorders. While its clinical use in cardiology has diminished with the advent of newer therapeutic agents, this compound continues to attract significant research interest due to its newly discovered anticancer properties and potential applications in inflammatory conditions.

References

Application Notes: Lanatoside C for Apoptosis Induction in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lanatoside C is an FDA-approved cardiac glycoside traditionally used for heart conditions. Recent preclinical studies have established its significant potential for drug repurposing in oncology [1]. It exerts broad-spectrum anticancer effects primarily by inducing apoptosis, along with other cell death mechanisms like ferroptosis, and causing cell cycle arrest at the G2/M phase [1]. These notes consolidate detailed protocols and mechanistic data to support researchers in exploring its anticancer activity.

Mechanism of Action

This compound inhibits cancer cell proliferation through multi-target actions on key signaling pathways [1]. The core mechanism involves the induction of mitochondrial apoptosis and modulation of several oncogenic pathways.

The diagram below illustrates the two primary apoptosis induction mechanisms identified in different cancer types:

LanC_Apoptosis_Mechanisms This compound Apoptosis Mechanisms cluster_path1 Prostate Cancer Model cluster_path2 Gastric Cancer Model LanC This compound TNF_IL17 Modulates TNF/IL-17 Signaling Pathway LanC->TNF_IL17 Wnt Attenuates Wnt/β-catenin Signaling LanC->Wnt Caspase3 Activates Caspase-3 TNF_IL17->Caspase3 Apoptosis1 Apoptosis Caspase3->Apoptosis1 cMyc Downregulates c-Myc Wnt->cMyc CycleArrest G2/M Cell Cycle Arrest cMyc->CycleArrest Apoptosis2 Apoptosis CycleArrest->Apoptosis2

Experimental Protocols

The following protocols are compiled from methodologies used in recent studies. These are standardized for in vitro analysis using human cancer cell lines.

Protocol 1: Cell Viability and IC₅₀ Determination (CCK-8 Assay)

  • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
  • Cell Lines: Commonly used lines include PC-3 and DU145 (prostate cancer), A549 (non-small cell lung cancer), and MKN-45 (gastric cancer) [2] [3] [4].
  • Reagents: this compound (dissolved in DMSO), cell culture medium, CCK-8 solution.
  • Procedure:
    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 25 nM to 400 nM). Include a DMSO-only group as a vehicle control [5].
    • Incubate for 24, 48, and 72 hours.
    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability and determine the IC₅₀ value using appropriate statistical software.

Protocol 2: Apoptosis Detection (Flow Cytometry)

  • Objective: Quantify the percentage of cells undergoing this compound-induced apoptosis.
  • Reagents: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit, binding buffer.
  • Procedure:
    • Treat cells with this compound at the IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
    • Harvest cells (both adherent and floating) and wash with cold PBS.
    • Resuspend cells in binding buffer.
    • Stain cells with Annexin V-FITC and PI for 15-20 minutes in the dark.
    • Analyze stained cells by flow cytometry within 1 hour.
    • Differentiate live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

Protocol 3: Ferroptosis Induction Assay (for NSCLC)

  • Objective: Confirm this compound-induced ferroptosis in non-small cell lung cancer (NSCLC) cells [3].
  • Reagents: this compound, Ferrostatin-1 (Fer-1, a ferroptosis inhibitor), LDH Cytotoxicity Assay Kit.
  • Procedure:
    • Pre-treat A549 cells with 1 µM Fer-1 for 1 hour.
    • Co-incubate cells with Fer-1 and 0.4 µM this compound for 24 hours.
    • Collect culture supernatant for LDH release measurement per the kit's instructions.
    • Use transmission electron microscopy to examine mitochondrial morphology (disappearance of mitochondrial cristae is a key feature of ferroptosis).
Summary of Quantitative Data

The table below consolidates key efficacy data from recent studies to help researchers select appropriate models and concentrations.

Table 1: this compound Anticancer Efficacy Across Cancer Models

Cancer Type Cell Line Key Mechanism IC₅₀ / Effective Concentration (In Vitro) Primary Assays Used
Prostate Cancer [2] [5] PC-3 TNF/IL-17 Pathway Modulation, Apoptosis 45.43 - 208.10 nM (time-dependent) CCK-8, Colony Formation, Flow Cytometry
Prostate Cancer [5] DU145 TNF/IL-17 Pathway Modulation, Apoptosis 96.43 - 151.30 nM (time-dependent) CCK-8, Colony Formation, Flow Cytometry
Non-Small Cell Lung Cancer [3] A549 Ferroptosis Induction (via SLC7A11/GPX4) 0.4 µM CCK-8, LDH Release, Western Blot, TEM
Gastric Cancer [4] MKN-45 Wnt/β-catenin/c-Myc Attenuation, G2/M Arrest Effective at 50 - 500 nM MTT, Flow Cytometry, Western Blot

The following diagram outlines a logical workflow for establishing the apoptotic role of this compound in a new cancer model, incorporating key experiments and validation steps.

LanC_Experimental_Workflow This compound Experimental Workflow Start Establish Cell Model & Baseline Viability IC50 Dose-Response (CCK-8) Determine IC₅₀ Start->IC50 Phenotype Phenotypic Assays (Colony Formation, Migration) IC50->Phenotype DeathType Cell Death Analysis (Annexin V/PI, LDH, TEM) Phenotype->DeathType Mechanism Mechanistic Validation (Western Blot, Transcriptomics) DeathType->Mechanism InVivo In Vivo Validation (Xenograft Model) Mechanism->InVivo

Critical Considerations for Researchers
  • Cell Line Variability: Sensitivity to this compound varies significantly between cell lines and cancer types. Always conduct preliminary IC₅₀ determination for your specific model [5].
  • Mechanism Context: The primary cell death mechanism (apoptosis vs. ferroptosis) is cancer-type dependent. Initial experiments should use specific inhibitors (e.g., Z-VAD-FMK for apoptosis, Ferrostatin-1 for ferroptosis) to confirm the dominant pathway [3].
  • Combination Therapy Potential: As an FDA-approved drug, this compound is a strong candidate for combination regimens. Research suggests potential for synergy with TRAIL-mediated apoptosis in glioblastoma and other agents [1] [6].
  • Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in cell culture media does not exceed 0.1% to avoid cytotoxicity.

References

Comprehensive Application Notes and Protocols: Lanatoside C-Induced G2/M Cell Cycle Arrest in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanatoside C as a Novel Anti-Cancer Agent

This compound is a cardiac glycoside originally approved by the FDA for cardiovascular conditions but has recently emerged as a promising anti-cancer agent through drug repurposing approaches. This natural compound, derived from Digitalis lanata, exerts its primary mechanism through inhibition of the Na+/K+-ATPase pump, but has demonstrated potent selective cytotoxicity against various cancer types at nanomolar concentrations [1] [2]. The compound has attracted significant research interest due to its ability to induce G2/M cell cycle arrest and promote apoptosis across diverse cancer cell lines while showing relatively lower toxicity toward normal cells [1] [3]. The breadth of evidence supporting this compound's anti-cancer activity has been systematically reviewed in recent literature, confirming its consistent effects on multiple cancer types through modulation of key signaling pathways [2] [4].

The G2/M phase arrest induced by this compound is particularly significant from a therapeutic perspective, as it prevents cancer cells from entering mitosis, ultimately leading to apoptotic cell death. This effect has been demonstrated across various cancer types, including breast, lung, liver, colorectal, prostate, and cervical cancers, suggesting a broad-spectrum anti-cancer activity [1] [3] [5]. Research indicates that this compound achieves this cell cycle disruption through multifaceted mechanisms involving modulation of several critical signaling pathways, including MAPK, Wnt/β-catenin, PI3K/AKT/mTOR, and JAK-STAT [1] [6] [7]. The compound's ability to simultaneously target multiple pathways makes it an attractive candidate for overcoming the therapeutic resistance commonly encountered with single-target agents.

Key Mechanisms of Action

Multi-Pathway Targeting

This compound exerts its anti-cancer effects through the simultaneous modulation of multiple critical signaling pathways that regulate cell cycle progression, apoptosis, and survival. The compound has been shown to attenuate MAPK signaling, which normally promotes cell proliferation and survival, thereby creating an environment conducive to cell cycle arrest [1] [6] [7]. Concurrently, this compound inhibits the Wnt/β-catenin pathway, a key regulator of cell fate and proliferation that is frequently dysregulated in cancers [1] [2]. This multi-pathway targeting approach effectively disrupts the complex signaling networks that cancer cells depend on for uncontrolled growth.

The PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism that is hyperactive in many cancers, is significantly inhibited by this compound treatment [1] [2]. This inhibition contributes to the observed G2/M arrest and apoptosis induction. Additionally, this compound modulates JAK-STAT signaling, which is involved in cytokine-mediated proliferation and immune response evasion [6] [8]. In cervical cancer cells, this compound specifically reduces phosphorylation of JAK2 and STAT6 while upregulating SOCS2 expression, enhancing the negative feedback regulation of this pathway [8]. The compound also demonstrates cancer-type-specific mechanisms, including induction of ferroptosis in NSCLC through regulation of SLC7A11/GPX4 signaling [9], and modulation of the TNF/IL-17 pathway in prostate cancer [3].

Cancer Cell Selectivity
  • Differential sensitivity: Cancer cells generally exhibit greater sensitivity to this compound compared to normal cells, with studies showing selective cytotoxicity against various cancer cell lines while peripheral blood mononuclear cells (PBMCs) and normal prostate cells (WPMY-1, HPRF) maintained higher viability at equivalent concentrations [1] [3]. This selective toxicity represents a significant therapeutic advantage.

  • Mechanistic basis for selectivity: The preferential effect on cancer cells may stem from their increased metabolic activity and dysregulated cell cycle checkpoints, making them more vulnerable to compounds that induce G2/M arrest and disrupt signaling pathways essential for their survival [1] [5]. Additionally, cancer cells often express specific isoforms of the Na+/K+-ATPase pump that may have higher affinity for cardiac glycosides like this compound [5].

  • In vivo validation: Studies in xenograft mouse models have confirmed this compound's efficacy in suppressing tumor growth without significant toxicity to normal tissues, further supporting its favorable therapeutic window [10] [9]. In cholangiocarcinoma models, this compound inhibited tumor growth without apparent toxic effects on normal cells [10].

Quantitative Analysis of this compound Effects

Table 1: Anti-Cancer Efficacy of this compound Across Various Cancer Types

Cancer Type Cell Line IC50 Values Key Effects Primary Mechanisms
Breast Cancer MCF-7 Not specified G2/M arrest, apoptosis MAPK, Wnt, PI3K/AKT inhibition [1]
Lung Cancer (NSCLC) A549 0.4 µM (24h treatment) Ferroptosis, growth inhibition SLC7A11/GPX4 pathway regulation [9]
Liver Cancer HepG2 Not specified G2/M arrest, apoptosis MAPK, Wnt, PI3K/AKT inhibition [1]
Prostate Cancer PC-3 45.43-208.10 nM (time-dependent) G2/M arrest, apoptosis, migration inhibition TNF/IL-17 signaling modulation [3]
Prostate Cancer DU145 96.43-151.30 nM (time-dependent) G2/M arrest, apoptosis, migration inhibition TNF/IL-17 signaling modulation [3]
Prostate Cancer LNCAP 304.60-565.50 nM (time-dependent) G2/M arrest, apoptosis, migration inhibition TNF/IL-17 signaling modulation [3]
Cervical Cancer HeLa 2.5 µM (significant effect) S & G2/M arrest, ROS-mediated apoptosis JAK2/STAT6/SOCS2 pathway [8]
Colorectal Cancer HCT116 ~0.5 µM (significant effect) G2/M arrest, autophagy, radiosensitization Mitochondrial dysfunction, impaired DNA repair [5]
Cholangiocarcinoma HuCCT-1 Not specified Apoptosis, MMP loss STAT3 inhibition, ROS generation [10]

Table 2: this compound Effects on Cell Cycle Distribution and Apoptosis

Cancer Type Cell Line Cell Cycle Arrest Apoptosis Induction Additional Effects
Breast Cancer MCF-7 G2/M phase accumulation Significant increase DNA damage confirmation [1]
Lung Cancer A549 G2/M phase accumulation Significant increase DNA damage confirmation [1]
Liver Cancer HepG2 G2/M phase accumulation Significant increase DNA damage confirmation [1]
Cervical Cancer HeLa S and G2/M phase arrest ROS-mediated intrinsic apoptosis Mitochondrial membrane potential reduction [8]
Colorectal Cancer HCT116 G2/M phase accumulation Replication-dependent death Autophagosome formation [5]
Prostate Cancer PC-3 G2/M phase arrest Significant induction Migration and invasion inhibition [3]

Detailed Experimental Protocols

Cell Culture and Treatment Conditions
  • Cell Lines and Maintenance: The anti-cancer effects of this compound have been extensively studied using various human cancer cell lines, including MCF-7 (breast), A549 (lung), HepG2 (liver), PC-3, DU145, LNCAP (prostate), HeLa (cervical), and HCT116 (colorectal) [1] [3] [5]. These cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine (2 μM), and antibiotic-antimycotic solution at 37°C in a humidified atmosphere with 5% CO₂ [1] [8].

  • Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (often 100 mM), which is then aliquoted and stored at -20°C [1] [8]. For treatment, the stock is diluted in culture medium with the final DMSO concentration not exceeding 0.1% to avoid solvent toxicity. Appropriate vehicle controls with equivalent DMSO concentration should be included in all experiments [1].

  • Treatment Protocol: Cells are typically seeded at appropriate densities and allowed to adhere overnight before treatment. Dose-response studies are recommended across a concentration range of 50 nM to 10 μM, with specific effective concentrations varying by cell type [3] [8]. Treatment duration typically ranges from 24 to 72 hours, with time-course experiments providing insights into the kinetics of response [3].

Assessment of Cell Viability and Proliferation
  • MTT/Cell Counting Kit-8 (CCK-8) Assay: The MTT assay is performed by seeding approximately 3,500 cells per well in 96-well plates and allowing them to attach overnight [1]. After this compound treatment, 0.5 mg/mL of MTT solution is added and incubated for 2-4 hours in the dark. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm with baseline correction at 630 nm [1]. Alternatively, the CCK-8 assay can be used, where 10 μL of CCK-8 solution is added to each well containing 100 μL of medium, followed by incubation for 1-4 hours and measurement of absorbance at 450 nm [9] [8].

  • Clonogenic Survival Assay: This method assesses long-term proliferation potential and is particularly useful for studying radiation sensitization effects [5]. Briefly, 500-1,000 cells are seeded in 6-well plates and treated with this compound for 24 hours. The compound is then removed, and fresh medium is added. After 10-14 days, colonies are fixed with methanol, stained with 0.5% crystal violet, and manually counted [5] [8]. Colonies containing more than 50 cells are typically counted as survivors, and results are expressed as plating efficiency or survival fraction relative to control.

Cell Cycle Analysis Protocol
  • Cell Staining and Analysis: The detailed protocol for cell cycle analysis using flow cytometry begins by seeding 1 × 10⁵ cells in 6-well plates and incubating overnight [1]. After treatment with this compound at inhibitory concentrations for 24 hours, cells are trypsinized, centrifuged at 3000 × g for 5 minutes, and the pellet is dissolved in ice-cold ethanol and stored at -20°C for a minimum of 24 hours for fixation [1]. The fixed cells are then washed three times with PBS to remove ethanol content, incubated at 37°C with RNase A to digest RNA, and stained with 0.5 μg/mL of propidium iodide (PI) for 30 minutes in the dark [1] [8].

  • Flow Cytometry Measurement: The stained cells are subjected to flow cytometry analysis using instruments such as BD FACS systems [1]. The DNA content is measured through the FL2 channel, and a minimum of 10,000 events per sample should be collected for statistical significance. Data analysis using software such as ModFit or FlowJo can determine the percentage of cells in each cell cycle phase (G0/G1, S, and G2/M) [1]. Cells with sub-G1 DNA content may indicate apoptotic population. G2/M arrest is confirmed when a significant increase in the G2/M population is observed compared to control samples, along with a corresponding decrease in G0/G1 and/or S phase populations [1] [8].

Apoptosis Detection Methods
  • Annexin V/PI Staining: The Annexin V-FITC/PI apoptosis detection kit is used according to manufacturer instructions [8]. Briefly, after this compound treatment, cells are collected, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added sequentially, followed by incubation in the dark for 15 minutes. The stained cells are analyzed by flow cytometry within 1 hour, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [8].

  • Mitochondrial Membrane Potential (MMP) Assessment: The MMP assay kit with JC-1 dye is used according to the manufacturer's protocol [8]. JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). After this compound treatment, cells are incubated with JC-1 staining solution for 20 minutes at 37°C, washed with assay buffer, and analyzed by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, an early event in apoptosis [10] [8].

  • Western Blot Analysis of Apoptotic Markers: Protein lysates are prepared from treated cells using RIPA lysis buffer [1] [10]. After quantification by BCA assay, equal amounts of protein are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked and incubated with primary antibodies against cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bcl-2, Bcl-xL, and Bax [10] [8], followed by appropriate HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence, with β-actin serving as a loading control. Increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins confirm apoptosis induction [10].

Molecular Mechanism Investigation
  • RNA Extraction and Real-Time PCR: Total RNA is extracted using TRIzol reagent according to the manufacturer's instructions [1]. RNA quality and concentration are determined spectrophotometrically. For cDNA synthesis, 2 μg of RNA is reverse transcribed using a commercial cDNA synthesis kit. Real-time quantitative PCR is performed using SYBR Green master mix in a real-time PCR system. The reaction conditions typically include initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute [1]. Gene expression levels are normalized to GAPDH as a reference gene and calculated using the 2–∆∆Ct method [1].

  • Western Blot Analysis of Signaling Pathways: Protein lysates are prepared as described in section 4.4. For signaling pathway analysis, membranes are probed with antibodies against phospho-JAK2, total JAK2, phospho-STAT6, total STAT6, SOCS2, phospho-AKT, total AKT, phospho-ERK, total ERK, and other pathway components [1] [8]. The phosphorylation status of these proteins provides insight into pathway activation or inhibition by this compound treatment.

  • Immunofluorescence Studies: Cells grown on glass coverslips are treated with this compound, fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA [1]. Primary antibodies are applied overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI, and images are acquired using a fluorescence microscope. This technique allows visualization of protein localization and expression in individual cells [1].

Signaling Pathway Diagrams

G Lanatoside_C Lanatoside_C NaK_ATPase NaK_ATPase Lanatoside_C->NaK_ATPase Inhibits Ferroptosis Ferroptosis Lanatoside_C->Ferroptosis Induces DNA_damage DNA_damage Lanatoside_C->DNA_damage Causes MAPK MAPK NaK_ATPase->MAPK Modulates PI3K_AKT_mTOR PI3K_AKT_mTOR NaK_ATPase->PI3K_AKT_mTOR Modulates Wnt Wnt NaK_ATPase->Wnt Modulates JAK_STAT JAK_STAT NaK_ATPase->JAK_STAT Modulates STAT3 STAT3 NaK_ATPase->STAT3 Modulates TNF_IL17 TNF_IL17 NaK_ATPase->TNF_IL17 Modulates Cell_cycle Cell_cycle MAPK->Cell_cycle Regulates Apoptosis Apoptosis MAPK->Apoptosis Regulates PI3K_AKT_mTOR->Cell_cycle Regulates PI3K_AKT_mTOR->Apoptosis Regulates Wnt->Cell_cycle Regulates JAK_STAT->Cell_cycle Regulates STAT3->Apoptosis Regulates TNF_IL17->Apoptosis Regulates DNA_damage->Apoptosis Promotes

Figure 1: Signaling Pathways Targeted by this compound. This compound primarily inhibits Na+/K+-ATPase, leading to modulation of multiple downstream pathways including MAPK, PI3K/AKT/mTOR, Wnt, JAK-STAT, STAT3, and TNF/IL-17. These pathways collectively regulate G2/M cell cycle arrest and apoptosis induction. Additional direct effects include ferroptosis induction and DNA damage.

G cluster_1 Phase 1: Cell Culture & Treatment cluster_2 Phase 2: Viability & Proliferation Assessment cluster_3 Phase 3: Mechanism Investigation cluster_4 Phase 4: Data Analysis Cell_culture Cell Culture (MCF-7, A549, HepG2, etc.) Drug_preparation This compound Preparation (Stock in DMSO) Cell_culture->Drug_preparation Treatment Treatment (24-72 hours) Drug_preparation->Treatment MTT_CCK8 MTT/CCK-8 Assay Treatment->MTT_CCK8 Clonogenic Clonogenic Assay Treatment->Clonogenic Cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) MTT_CCK8->Cell_cycle_analysis Clonogenic->Cell_cycle_analysis Apoptosis_detection Apoptosis Detection (Annexin V/MMP) Cell_cycle_analysis->Apoptosis_detection Molecular_analysis Molecular Analysis (Western, RT-PCR, IF) Apoptosis_detection->Molecular_analysis Data_analysis Data Analysis & Interpretation Molecular_analysis->Data_analysis

Figure 2: Experimental Workflow for Studying this compound Effects. The comprehensive protocol begins with cell culture and treatment, progresses through multiple assessment methods for viability and proliferation, investigates mechanistic aspects through various analytical techniques, and concludes with data analysis and interpretation.

Research Applications and Future Directions

The compelling preclinical data on this compound supports several promising research applications and clinical development paths. One significant area is combination therapy, where this compound has demonstrated potential to enhance the efficacy of existing treatments. In colorectal cancer models, this compound acted as a radiosensitizer by impairing DNA damage repair mechanisms, particularly through suppression of 53BP1 recruitment to damage sites [5]. The combination of this compound with radiation resulted in greater tumor growth inhibition than either treatment alone in mouse xenograft models [5]. Additionally, the systematic review by Ogunleye et al. highlighted this compound's potential in combination regimens with other chemotherapeutic agents, possibly allowing for dose reduction of conventional drugs while maintaining efficacy and reducing side effects [2].

Another promising direction involves targeting therapy-resistant cancers through alternative cell death mechanisms. This compound's ability to induce ferroptosis in NSCLC [9] provides a strategic approach to overcome apoptosis resistance, while its induction of autophagy in colorectal cancer cells [5] offers an alternative pathway to eliminate malignant cells. The compound's effect on cancer stem cell populations and the tumor microenvironment, particularly through modulation of the TNF/IL-17 signaling axis [3], represents another valuable research application that warrants further investigation.

Future research should focus on translational studies to bridge the gap between preclinical findings and clinical applications. The systematic review of preclinical evidence confirms that this compound exerts broad-spectrum anticancer effects through modulation of different molecular pathways, supporting its clinical utility as both monotherapy and in combination regimens [2] [4]. However, the authors emphasize the need for rigorous translational and safety studies to facilitate integration into oncology practice [2] [4]. Additional priorities include comprehensive pharmacokinetic studies, investigation of optimal dosing schedules, identification of predictive biomarkers for patient selection, and exploration of its efficacy in patient-derived xenograft models that more closely mimic human cancer pathophysiology.

Conclusion

This compound represents a promising repurposed anti-cancer agent with demonstrated efficacy in inducing G2/M cell cycle arrest across diverse cancer types. Its ability to simultaneously target multiple signaling pathways, including MAPK, Wnt, PI3K/AKT/mTOR, and JAK-STAT, provides a mechanistic basis for its potent anti-proliferative and pro-apoptotic effects. The detailed protocols outlined in this document provide researchers with comprehensive methodologies to further investigate this compound's mechanisms and therapeutic potential. As research progresses, this compound may offer a valuable addition to the oncotherapeutic arsenal, particularly for cancers resistant to conventional treatments, potentially improving outcomes for cancer patients through its multi-faceted mechanism of action.

References

Comprehensive Application Notes and Protocols: Assessing Lanatoside C-Induced Mitochondrial Membrane Potential Disruption in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanatoside C and Mitochondrial Membrane Potential

This compound is a cardiac glycoside derived from the plant Digitalis lanata that has gained significant attention in oncology research due to its potent anti-cancer properties across various cancer types. While traditionally used for cardiac conditions, recent studies have demonstrated that this compound exerts anti-proliferative effects and induces apoptosis in multiple cancer cell lines, including cholangiocarcinoma, hepatocellular carcinoma, colorectal cancer, and cervical cancer. [1] [2] [3] A central mechanism underlying its anti-cancer activity involves the disruption of mitochondrial membrane potential (MMP, ΔΨm), which serves as a critical indicator of mitochondrial health and function. [1] [3]

The mitochondrial membrane potential is essential for maintaining cellular energy production through oxidative phosphorylation and plays a pivotal role in regulating apoptosis. [4] During the early stages of programmed cell death, disruption of mitochondrial function occurs, characterized by changes in membrane potential, decreased ATP to ADP ratios, increased mitochondrial matrix calcium levels, oxidative stress, and release of cytochrome c into the cytosol. [4] These changes are associated with mitochondrial permeability transition, resulting in disruption of ion homeostasis via the mitochondrial permeability transition pore (MPTP). [4] this compound-induced MMP disruption represents a valuable phenotypic endpoint for evaluating the compound's efficacy and mechanism of action in pre-clinical cancer research.

Mechanism of this compound-Induced Mitochondrial Disruption

Primary Molecular Interactions

This compound exerts its effects on mitochondrial function through several interconnected mechanisms:

  • Na+/K+ ATPase inhibition: As a cardiac glycoside, this compound primarily targets the plasma membrane Na+/K+ ATPase, leading to disrupted intracellular ion homeostasis. [2] This disruption indirectly affects mitochondrial function by altering the electrochemical gradients crucial for maintaining MMP.

  • Reactive oxygen species (ROS) generation: Treatment with this compound significantly increases intracellular ROS levels across multiple cancer cell types. [1] [5] This oxidative stress damages mitochondrial components and triggers the permeability transition pore opening, leading to MMP collapse.

  • Calcium homeostasis disruption: By affecting cellular ion exchange, this compound causes dysregulation of mitochondrial calcium buffering, further promoting MMP dissipation and activation of apoptotic pathways. [1]

Downstream Signaling Consequences

The initial mitochondrial membrane potential disruption by this compound activates several downstream signaling pathways:

  • Activation of caspase-dependent apoptosis: MMP collapse leads to cytochrome c release from mitochondria into the cytosol, resulting in activation of caspase-9 and caspase-3, and subsequent apoptotic cell death. [1] [3] [5]

  • Caspase-independent apoptosis: this compound also triggers apoptosis-inducing factor (AIF) translocation from mitochondria to the nucleus, facilitating chromatin condensation and DNA fragmentation independent of caspase activation. [3]

  • Regulation of Bcl-2 family proteins: this compound treatment decreases expression of anti-apoptotic proteins Bcl-2 and Bcl-xl while increasing expression of the pro-apoptotic protein Bax, promoting mitochondrial outer membrane permeabilization. [1]

  • Key signaling pathway modulation: this compound suppresses the JAK2/STAT6 signaling axis while inducing expression of SOCS2, a negative regulator of JAK2-STAT6 signaling. [5] It also activates PKCδ through phosphorylation at Thr505 and subsequent membrane translocation. [3]

Table 1: Key Signaling Pathways Affected by this compound in Various Cancers

Cancer Type Signaling Pathways Affected Key Molecular Changes Functional Outcomes
Cholangiocarcinoma STAT3, Bcl-2 family ↓STAT3, ↓Bcl-2/Bcl-xl, ↑Bax Mitochondrial apoptosis, ROS generation [1]
Hepatocellular Carcinoma PKCδ, AKT/mTOR PKCδ phosphorylation & translocation, ↓AKT/mTOR Caspase-dependent & independent apoptosis [3]
Cervical Cancer JAK2/STAT6/SOCS2 ↓p-JAK2, ↓p-STAT6, ↑SOCS2 Cell cycle arrest, MMP loss [5]
Colorectal Cancer MAPK, Autophagy ↑Erk1/2, ↑JNK1/2 phosphorylation Autophagosome formation, mitochondrial dysfunction [2]

Experimental Protocols for MMP Assessment

JC-1 Assay Protocol for Flow Cytometry

The JC-1 assay provides a ratiometric measurement of mitochondrial membrane potential, allowing for discrimination between healthy and depolarized mitochondria. [4]

3.1.1 Reagent Preparation
  • Prepare This compound stock solution at 10 mM in DMSO; store at -20°C
  • JC-1 working solution: Dilute JC-1 dye to 200 μg/mL in complete cell culture medium
  • Positive control: Prepare 50 μM carbonyl cyanide 3-chlorophenylhydrazone (CCCP) in DMSO
  • Assay buffer: 1X PBS supplemented with 2% FBS
3.1.2 Cell Staining and Treatment
  • Cell preparation: Harvest exponentially growing cancer cells (e.g., HuCCT-1 cholangiocarcinoma, HeLa cervical cancer) and adjust concentration to 0.5-1 × 10^6 cells/mL in complete medium. [1] [5]

  • This compound treatment:

    • Plate cells in 6-well plates and allow to adhere overnight
    • Treat with varying concentrations of this compound (0.1-10 μM) for 6-48 hours
    • Include untreated controls and CCCP-treated (50 μM, 10 minutes) positive controls
  • JC-1 staining:

    • Collect cells by trypsinization and centrifugation at 500 × g for 5 minutes
    • Resuspend cell pellet in 1 mL JC-1 working solution
    • Incubate at 37°C, 5% CO₂ for 20-30 minutes protected from light
    • Wash cells twice with assay buffer and resuspend in 500 μL assay buffer
3.1.3 Flow Cytometry Analysis
  • Acquisition: Analyze samples using flow cytometer with 488 nm excitation
  • Detection: Measure JC-1 monomer emission at 530 ± 15 nm (FITC channel) and J-aggregate emission at 585 ± 21 nm (PE channel)
  • Gating strategy: Gate on live cells based on forward and side scatter characteristics
  • Analysis: Calculate ratio of red (aggregates) to green (monomer) fluorescence; decreased ratio indicates mitochondrial depolarization [4]
TMRM/TMRE Assay Protocol for Live-Cell Imaging

TMRM (tetramethylrhodamine methyl ester) and TMRE (tetramethylrhodamine ethyl ester) are cell-permeant, cationic dyes that accumulate in active mitochondria based on membrane potential. [4] [6] [7]

3.2.1 Reagent Setup
  • TMRM stock: Prepare 1 mM TMRM in DMSO; aliquot and store at -20°C protected from light
  • Working solution: Dilute TMRM to 20-200 nM in pre-warmed phenol-red free HBSS with 10 mM HEPES
  • Inhibitors: Include 2 μM cyclosporine H to inhibit multidrug resistance pumps that may affect dye retention [7]
  • FCCP control: Prepare 4 μM FCCP in HBSS for uncoupling control
3.2.2 Staining and Live-Cell Imaging
  • Cell preparation:

    • Plate cells on glass-bottom dishes or 96-well black-walled plates at 50-70% confluence
    • Allow cells to adhere overnight under standard culture conditions
  • Loading and treatment:

    • Replace medium with TMRM working solution (100-200 μL for 96-well plates)
    • Incubate at 37°C, 5% CO₂ for 20-45 minutes protected from light
    • For some experiments, pre-treat with this compound before staining or include during staining
  • Image acquisition:

    • Acquire baseline images of TMRM fluorescence (Ex/Em: 548/574 nm) [4]
    • Add FCCP (4 μM final concentration) and continue imaging for 15-30 minutes
    • Maintain temperature at 37°C throughout imaging using environmental chamber
  • Image analysis:

    • Quantify fluorescence intensity in mitochondrial regions
    • Calculate Δψm-specific signal by subtracting FCCP-insensitive background
    • Normalize signals to mitochondrial mass using complementary stains (e.g., Mitotracker Green)

Table 2: Comparison of Fluorescent Dyes for MMP Assessment in this compound Studies

Parameter JC-1 TMRM/TMRE Rhodamine 123
Detection Mode Ratiometric (monomer vs. aggregates) Intensity-based Intensity-based
Excitation/Emission 514/529 nm (monomer), 514/590 nm (aggregates) [4] 548/574 nm [4] 507/529 nm
Advantages Internal ratio control, less sensitive to dye loading Reversible binding, suitable for kinetic studies Lower phototoxicity, suitable for long-term imaging
Compatibility with Fixation Not compatible with fixation [4] Not compatible with fixation [4] Not compatible with fixation
Typical Working Concentration 2-10 μM 20-500 nM 100-500 nM
Best Applications Endpoint MMP measurement, flow cytometry Kinetic MMP assessment, live-cell imaging Long-term tracking of MMP changes

Quantitative Data Summary from Literature

Table 3: this compound Effects on Mitochondrial Membrane Potential Across Cancer Models

Cancer Type Cell Line This compound Concentration Exposure Time MMP Assessment Method Key Findings
Cholangiocarcinoma HuCCT-1, TFK-1 0.5-5 μM 24-48 h JC-1 Dose-dependent MMP loss; reversed by NAC antioxidant [1]
Hepatocellular Carcinoma Hep3B, HA22T 1-10 μM 24 h Rhodamine 123 MMP loss accompanied by PKCδ activation and AIF translocation [3]
Cervical Cancer HeLa 0.5-10 μM 24 h JC-1 ROS-mediated MMP reduction; cell cycle arrest at S/G2 phases [5]
Colorectal Cancer HCT116, HT-29 0.5-1 μM 24-48 h Not specified Mitochondrial aggregation and permeability transition [2]

Signaling Pathway Visualization

The following diagrams illustrate the key molecular mechanisms through which this compound affects mitochondrial membrane potential and induces apoptosis in cancer cells.

This compound Mechanism of Action

LanatosCAction LanatosideC LanatosideC NaKATPase Na+/K+ ATPase LanatosideC->NaKATPase IntracellularNa ↑ Intracellular Na+ NaKATPase->IntracellularNa CalciumHomeostasis Calcium Homeostasis Disruption IntracellularNa->CalciumHomeostasis ROS Reactive Oxygen Species (ROS) CalciumHomeostasis->ROS MMP Mitochondrial Membrane Potential (∆Ψm) Loss CalciumHomeostasis->MMP ROS->MMP MPTP MPTP Opening MMP->MPTP CytochromeC Cytochrome c Release MPTP->CytochromeC Apoptosis Apoptosis MPTP->Apoptosis AIF Release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Key Signaling Pathways in Different Cancers

LanatosCPathways cluster_HCC Hepatocellular Carcinoma cluster_CCA Cholangiocarcinoma cluster_Cervical Cervical Cancer LanatosideC LanatosideC HCC_PKCδ PKCδ Activation LanatosideC->HCC_PKCδ CCA_STAT3 STAT3 Downregulation LanatosideC->CCA_STAT3 Cervical_JAK2 JAK2/STAT6 Inhibition LanatosideC->Cervical_JAK2 HCC_AKTmTOR AKT/mTOR Inhibition HCC_PKCδ->HCC_AKTmTOR HCC_MMP MMP Loss HCC_PKCδ->HCC_MMP HCC_AIF AIF Translocation HCC_MMP->HCC_AIF HCC_Apoptosis Apoptosis HCC_AIF->HCC_Apoptosis CCA_Bcl2 ↓ Bcl-2/Bcl-xl CCA_STAT3->CCA_Bcl2 CCA_Bax ↑ Bax Expression CCA_STAT3->CCA_Bax CCA_MMP MMP Loss CCA_Bcl2->CCA_MMP CCA_Bax->CCA_MMP CCA_Apoptosis Apoptosis CCA_MMP->CCA_Apoptosis Cervical_SOCS2 SOCS2 Upregulation Cervical_JAK2->Cervical_SOCS2 Cervical_ROS ROS Generation Cervical_JAK2->Cervical_ROS Cervical_SOCS2->Cervical_JAK2 Negative Feedback Cervical_MMP MMP Loss Cervical_ROS->Cervical_MMP Cervical_Apoptosis Apoptosis Cervical_MMP->Cervical_Apoptosis

Technical Considerations and Troubleshooting

Optimization Guidelines
  • Dye concentration titration: Perform initial experiments with dye concentration gradients to establish optimal signal-to-noise ratios while avoiding artifacts from dye overloading.

  • Temporal considerations: Monitor MMP at multiple time points (e.g., 6, 12, 24, 48 hours) as this compound-induced effects may be time-dependent. [1]

  • Cell type variability: Account for differential sensitivity across cancer types; gastrointestinal cancers may show effects at lower concentrations (0.5-2 μM) compared to other cancer types. [1] [2]

  • Control establishment: Always include:

    • Untreated controls for baseline MMP
    • FCCP/CCCP controls (50 μM, 10-30 minutes) for maximal depolarization [4] [7]
    • Vehicle controls (DMSO at equivalent concentrations) to exclude solvent effects
Common Technical Challenges and Solutions
  • High background fluorescence: Reduce non-specific staining by optimizing dye concentration, including washing steps, and using appropriate multi-drug resistance inhibitors like cyclosporine H (2 μM). [7]

  • Rapid signal photobleaching: Include antioxidant agents in imaging media and minimize light exposure during staining and acquisition.

  • Heterogeneous responses: Use single-cell analysis approaches (flow cytometry or high-content imaging) rather than population-based measurements to capture cell-to-cell variability in MMP responses.

  • Correlation with apoptosis: Combine MMP assessment with additional apoptosis markers (Annexin V, caspase activation) since MMP loss may precede other apoptotic markers. [4] [5]

Conclusion

Assessment of mitochondrial membrane potential provides a crucial methodological approach for evaluating the anti-cancer mechanisms of this compound. The protocols outlined here for JC-1 and TMRM/TMRE-based assays enable robust quantification of this compound-induced mitochondrial dysfunction across various cancer models. The consistent observation of MMP disruption coupled with ROS generation and activation of both caspase-dependent and independent apoptotic pathways underscores the central role of mitochondrial targeting in this compound's anti-cancer activity. These application notes provide researchers with comprehensive methodologies to further investigate this compound as a promising therapeutic candidate in oncology drug development.

References

Comprehensive Application Notes: Lanatoside C as an Autophagy Inducer in Cancer Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanatoside C and Its Anticancer Mechanisms

This compound (Lan C), a cardiac glycoside derived from Digitalis lanata, is an FDA-approved compound traditionally used for treating cardiac arrhythmias and heart failure. Recently, it has gained significant attention in oncology due to its promising anti-cancer properties across diverse cancer types. Lan C exerts its primary molecular function through inhibition of Na+/K+-ATPase, a transmembrane protein responsible for maintaining ionic homeostasis. This inhibition leads to disruption of intracellular potassium and sodium levels, which subsequently triggers multiple downstream effects including mitochondrial dysfunction, cell cycle arrest, and autophagy induction. The compound has demonstrated efficacy in various cancer models, including colorectal, breast, prostate, gastric, and cholangiocarcinoma cells, making it a compelling candidate for drug repurposing in oncology [1] [2].

The autophagy-inducing properties of this compound represent a particularly interesting mechanism for targeting cancer cells. Autophagy, a cellular self-degradation process, plays a complex role in cancer that can either promote cell survival or contribute to cell death depending on context and extent of induction. Lan C appears to induce a form of autophagy that contributes to its anti-cancer effects, though interestingly, these autophagic processes may not be the primary drivers of cell death in all cancer types. Research indicates that Lan C-induced autophagy is mediated through MAP kinase activation and mitochondrial dysfunction, creating a cellular environment that ultimately compromises cancer cell viability and enhances sensitivity to conventional therapies like radiation [3] [4].

Key Experimental Findings and Quantitative Data

Systematic Analysis of this compound's Effects Across Cancer Models

This compound has demonstrated consistent anti-cancer activity across diverse in vitro and in vivo models. A systematic review of 18 preclinical studies confirmed that Lan C consistently inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest at the G2/M phase in a dose-dependent manner [1]. The compound modulates multiple key signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, JAK/STAT, and ER stress pathways, indicating its pleiotropic mechanisms of action. Additionally, Lan C has been shown to enhance the efficacy of conventional therapies, functioning as a radiosensitizer in colorectal cancer models and potentially overcoming therapeutic resistance mechanisms [1].

The therapeutic window of this compound is particularly noteworthy. Studies have demonstrated that cancer cells show significantly greater sensitivity to Lan C compared to normal cells. In prostate cancer models, the IC50 values after 48 hours of treatment ranged from 79.72-344.80 nM in cancer cells (PC-3, DU145, and LNCaP), while normal prostate fibroblasts (HPRFs) exhibited an IC50 of approximately 434 nM, indicating selective cytotoxicity against malignant cells [5] [6]. Similar selectivity has been observed in other cancer types, with peripheral blood mononuclear cells (PBMCs) showing remarkable resistance to Lan C treatment even at concentrations as high as 500 μM [7] [8].

Quantitative Summary of this compound Effects Across Cancer Types

Table 1: this compound Efficacy Across Various Cancer Models

Cancer Type Cell Lines Tested Key Findings IC50 Values Primary Mechanisms
Colorectal Cancer HCT116, HT-29 Growth inhibition, mitochondrial dysfunction, radiosensitization Not specified Autophagy induction, mitochondrial dysfunction, impaired DNA repair [3] [4]

| Prostate Cancer | PC-3, DU145, LNCaP | Reduced viability, G2/M arrest, apoptosis, inhibited migration | 24h: 151.30-565.50 nM 48h: 79.72-344.80 nM 72h: 45.43-304.60 nM | TNF/IL-17 pathway modulation, apoptosis induction [5] [6] | | Gastric Cancer | MKN-45, SGC-7901 | G2/M arrest, apoptosis, inhibited proliferation | Significant inhibition at 50-500 nM | Wnt/β-catenin/c-Myc signaling attenuation [2] | | Breast, Lung, Liver Cancer | MCF-7, A549, HepG2 | Cell-specific apoptosis, G2/M arrest, DNA damage | Varies by cell line | MAPK, Wnt, JAK-STAT, PI3K/AKT/mTOR pathway modulation [7] [8] | | Cholangiocarcinoma | HuCCT-1, TFK-1 | Apoptosis, ROS generation, MMP loss | Not specified | STAT3 inhibition, ROS-mediated apoptosis [9] |

Table 2: Autophagy-Specific Effects of this compound in Cancer Models

Parameter Findings in Colorectal Cancer Models Regulatory Mechanisms Functional Consequences
Autophagy Induction Dose- and time-dependent LC3-I to LC3-II conversion, p62 accumulation, GFP-LC3 puncta formation Erk and JNK MAPK activation Dependent on mitochondrial dysfunction [3] [4]
Mitochondrial Effects Depolarization of mitochondrial membrane potential (49.8% reduction), decreased oxygen consumption rate (68.6% of control) Disruption of K+ homeostasis via Na+/K+-ATPase inhibition Precedes autophagy activation [3] [4]
Therapeutic Significance Not primary cell death mechanism; autophagy inhibition did not rescue cell viability Downstream of MAPK activation Contributes to radiosensitization effect [3] [4]

Molecular Mechanisms and Signaling Pathways

Primary Autophagy Induction Mechanisms

The autophagy-inducing activity of this compound in colorectal cancer cells occurs through a well-defined sequence of molecular events. Initially, Lan C binds to and inhibits the Na+/K+-ATPase pump, leading to disruption of intracellular ion homeostasis characterized by increased sodium and decreased potassium levels [3] [4]. This ionic imbalance triggers mitochondrial dysfunction, evidenced by mitochondrial aggregation, decreased membrane potential (reduced to 49.8% of control), and impaired oxidative capacity (OCR reduced to 68.6% of control) [4]. The mitochondrial stress subsequently activates Erk and JNK MAP kinase pathways, which in turn induce autophagosome formation as demonstrated by LC3-I to LC3-II conversion and GFP-LC3 puncta formation [3] [4].

Interestingly, while Lan C robustly induces autophagy in colorectal cancer models, this process may not be the primary mechanism of cell death. Experiments where essential autophagy genes (ATG5 or Beclin1) were knocked down demonstrated that autophagy inhibition did not rescue cell viability or clonogenic survival, suggesting that autophagy induction is a downstream consequence rather than the main effector mechanism [4]. Instead, the sustained mitochondrial dysfunction and disruption of cellular energy metabolism appear to be more critical for the anti-cancer effects. This distinction is important for understanding the therapeutic potential of Lan C and suggests that its efficacy might be enhanced in combination with agents that specifically exploit autophagic vulnerabilities.

Additional Signaling Pathways Modulated by this compound

Beyond its effects on autophagy, this compound influences multiple other signaling pathways contributing to its anti-cancer efficacy. In gastric cancer cells, Lan C significantly attenuates Wnt/β-catenin signaling and promotes degradation of the oncoprotein c-Myc, leading to G2/M cell cycle arrest and apoptosis [2]. Across breast, lung, and liver cancer models, Lan C simultaneously modulates MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways, creating a multi-targeted attack on cancer cell survival mechanisms [7] [8]. In cholangiocarcinoma, Lan C induces apoptosis through STAT3 inhibition and ROS-mediated mitochondrial membrane potential transformation [9]. More recently, in prostate cancer models, Lan C was shown to modulate the TNF/IL-17 signaling pathway, influencing the tumor microenvironment and regulating key processes in tumor progression and immune response [5] [6].

The pleiotropic nature of this compound's mechanism of action is particularly valuable in oncology, where redundant signaling pathways often limit the efficacy of single-target agents. By simultaneously affecting multiple critical pathways, Lan C may overcome the resistance mechanisms that frequently develop against targeted therapies. Furthermore, its ability to impair DNA damage repair processes—specifically through suppression of 53BP1 recruitment to damage sites—explains its observed radiosensitizing properties in colorectal cancer models [4] [10]. This makes Lan C a promising candidate for combination regimens with radiation therapy, potentially allowing for dose reduction while maintaining or enhancing therapeutic efficacy.

Visual Overview of this compound Mechanisms

G cluster_primary Primary Molecular Target cluster_secondary Immediate Cellular Effects cluster_signaling Signaling Pathway Activation cluster_outcomes Functional Outcomes Lanatoside_C Lanatoside_C NaK_ATPase NaK_ATPase Lanatoside_C->NaK_ATPase DNA_Repair_Inhibition DNA_Repair_Inhibition Lanatoside_C->DNA_Repair_Inhibition Ion_Imbalance Ion_Imbalance NaK_ATPase->Ion_Imbalance Mitochondrial_Dysfunction Mitochondrial_Dysfunction Ion_Imbalance->Mitochondrial_Dysfunction MAPK_Signaling MAPK_Signaling Mitochondrial_Dysfunction->MAPK_Signaling ROS_Production ROS_Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Autophagy_Induction Autophagy_Induction MAPK_Signaling->Autophagy_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest MAPK_Signaling->Cell_Cycle_Arrest ROS_Production->Apoptosis Enhanced_Cell_Death Enhanced_Cell_Death Autophagy_Induction->Enhanced_Cell_Death Cell_Cycle_Arrest->Enhanced_Cell_Death Apoptosis->Enhanced_Cell_Death Radiosensitization Radiosensitization DNA_Repair_Inhibition->Radiosensitization

Figure 1: Comprehensive Signaling Pathway of this compound in Cancer Cells

Detailed Experimental Protocols

Assessment of Autophagy Induction

Protocol 1: Monitoring LC3 Conversion via Western Blotting

Purpose: To detect autophagy induction by measuring LC3-I to LC3-II conversion, a hallmark of autophagosome formation. Materials:

  • Cancer cells of interest (e.g., HCT116, HT-29 for colorectal cancer)
  • This compound (prepare stock solution in DMSO, typically 1-10 mM)
  • Lysis buffer (RIPA buffer supplemented with protease inhibitors)
  • Antibodies: anti-LC3, anti-p62/SQSTM1, and appropriate loading control (e.g., GAPDH, β-actin)
  • Western blotting equipment

Procedure:

  • Plate cells at appropriate density (e.g., 2×10^5 cells/well in 6-well plates) and allow to adhere overnight.
  • Treat cells with varying concentrations of this compound (typically 0.1-1 μM for colorectal cancer cells) for 6-48 hours. Include DMSO-only treated controls.
  • Harvest cells by scraping in cold PBS and pellet by centrifugation (500 × g, 5 min).
  • Lyse cell pellets in RIPA buffer (100-200 μL per sample) on ice for 30 min.
  • Centrifuge lysates (12,000 × g, 15 min, 4°C) and collect supernatants.
  • Determine protein concentration using BCA or Bradford assay.
  • Separate proteins (20-30 μg per lane) by SDS-PAGE (12-15% gels for optimal LC3 separation).
  • Transfer to PVDF membranes and block with 5% non-fat milk in TBST.
  • Incubate with primary antibodies (anti-LC3 1:1000, anti-p62 1:1000) overnight at 4°C.
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Detect using enhanced chemiluminescence substrate and visualize with imaging system.

Expected Results: this compound treatment should demonstrate dose-dependent increases in LC3-II formation and p62 accumulation, indicating impaired autophagosomal degradation [3] [4].

Protocol 2: GFP-LC3 Puncta Formation Assay

Purpose: To visualize and quantify autophagosome formation in live cells. Materials:

  • Cells stably expressing GFP-LC3
  • This compound stock solutions
  • Confocal or fluorescence microscope
  • 4% paraformaldehyde solution
  • Antifade mounting medium

Procedure:

  • Plate GFP-LC3 expressing cells on glass-bottom dishes or chamber slides.
  • Treat cells with this compound (0.5 μM recommended for initial experiments) for 24-48 hours.
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Wash with PBS and mount with antifade medium.
  • Visualize using fluorescence microscope with appropriate filters for GFP.
  • Count the number of GFP-LC3 puncta per cell in at least 50 cells per condition.

Expected Results: this compound-treated cells will show significantly increased GFP-LC3 puncta formation compared to diffuse cytoplasmic staining in control cells [3] [4].

Analysis of Mitochondrial Function

Protocol 3: Mitochondrial Membrane Potential Assessment

Purpose: To evaluate this compound-induced mitochondrial dysfunction using JC-1 staining. Materials:

  • JC-1 dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)
  • This compound stock solutions
  • Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP, positive control)
  • Flow cytometer or fluorescence plate reader
  • DMSO vehicle control

Procedure:

  • Plate cells in appropriate vessels and allow to adhere overnight.
  • Treat cells with this compound (0.1-1 μM) for 6-24 hours.
  • Prepare JC-1 working solution (2-5 μg/mL in culture medium).
  • Incubate cells with JC-1 solution for 20-30 minutes at 37°C.
  • Wash cells with PBS and analyze immediately.
  • For flow cytometry: Use 488 nm excitation, measure emission at 530 nm (monomeric form, green) and 590 nm (aggregate form, red).
  • Calculate ratio of red to green fluorescence intensity.

Expected Results: this compound treatment will decrease the red/green fluorescence ratio, indicating mitochondrial membrane depolarization. Typical results show reduction to approximately 50% of control values in colorectal cancer cells [4].

Protocol 4: Oxygen Consumption Rate (OCR) Measurement

Purpose: To assess mitochondrial respiratory function using Seahorse XF Analyzer. Materials:

  • Seahorse XF Analyzer and consumables
  • This compound stock solutions
  • Oligomycin (ATP synthase inhibitor)
  • FCCP (mitochondrial uncoupler)
  • Rotenone/antimycin A (complex I/III inhibitors)

Procedure:

  • Seed cells in Seahorse XF cell culture microplates (optimal density determined empirically).
  • Incubate overnight to allow cell attachment.
  • Treat cells with this compound for desired duration (3-24 hours).
  • Replace medium with Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine).
  • Incubate in non-CO2 incubator for 1 hour before assay.
  • Load compounds into injection ports: port A (oligomycin), port B (FCCP), port C (rotenone/antimycin A).
  • Run XF Cell Mito Stress Test program according to manufacturer instructions.
  • Normalize data to protein content per well.

Expected Results: this compound treatment will reduce basal and maximal OCR, indicating impaired mitochondrial function. Typical results show reduction to approximately 68.6% of control oxidative capacity in colorectal cancer cells [4].

Functional Assays for Cancer Cell Viability and Death

Protocol 5: Clonogenic Survival Assay

Purpose: To evaluate long-term effects of this compound on cancer cell reproductive viability. Materials:

  • Cancer cells of interest
  • This compound stock solutions
  • Crystal violet staining solution (0.5% w/v in methanol)
  • Methanol and acetic acid for fixation
  • 6-well tissue culture plates

Procedure:

  • Plate cells at low density (200-1000 cells/well depending on cell line) in 6-well plates.
  • Allow cells to adhere overnight.
  • Treat with this compound (0.1-1 μM) for 24 hours.
  • Remove drug-containing medium and replace with fresh complete medium.
  • Incubate for 10-14 days, allowing colony formation.
  • Fix colonies with methanol:acetic acid (3:1) for 10 minutes.
  • Stain with crystal violet solution for 30 minutes.
  • Rinse gently with distilled water and air dry.
  • Count colonies containing >50 cells.

Expected Results: this compound treatment will dose-dependently reduce colony formation, demonstrating its long-term anti-proliferative effects [3] [4].

Protocol 6: Radiosensitization Assessment

Purpose: To evaluate this compound's ability to enhance radiation sensitivity. Materials:

  • Cancer cells (e.g., HCT116 for responsive models)
  • This compound stock solutions
  • Radiation source (e.g., X-ray irradiator)
  • γ-H2AX antibodies for DNA damage detection
  • Clonogenic assay materials (as above)

Procedure:

  • Plate cells for clonogenic assay as described in Protocol 5.
  • Pre-treat cells with this compound (0.1-0.5 μM) for 2-4 hours before irradiation.
  • Irradiate cells at various doses (e.g., 2, 4, 6 Gy).
  • Continue incubation for 24 hours in drug-containing media post-irradiation.
  • Process for clonogenic assay as described.
  • For DNA damage analysis: Fix cells at various time points post-irradiation (1-24 hours) and stain for γ-H2AX foci.
  • Calculate sensitizer enhancement ratio (SER) by comparing radiation dose survival curves with and without Lan C treatment.

Expected Results: this compound will sustain γ-H2AX foci and reduce colony formation after radiation, particularly in sensitive lines like HCT116, indicating impaired DNA damage repair and enhanced radiosensitivity [3] [4] [10].

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions

Variable Response Across Cell Lines: Different cancer cell lines exhibit varying sensitivity to this compound, which researchers should anticipate when designing experiments. For instance, in colorectal cancer models, HCT116 cells show radiosensitization while HT-29 cells do not, despite both showing autophagy induction [4]. Solution: Conduct preliminary dose-response curves (0.1-10 μM range) for each new cell line to establish appropriate concentrations. Consider cell doubling time and inherent resistance mechanisms when interpreting results.

Autophagy Flux Interpretation: Standard autophagy markers like LC3-II conversion and p62 accumulation can yield conflicting interpretations if not properly contextualized. This compound appears to impair autophagosomal degradation rather than activate autophagy, as evidenced by p62 accumulation and lack of further LC3-II increase with bafilomycin A1 co-treatment [3] [4]. Solution: Always include autophagy modulators like bafilomycin A1 (0.1 μM, 1-hour pretreatment) in experimental designs to distinguish between autophagy induction and impaired degradation.

Mitochondrial Assessment Complications: JC-1 dye aggregation can be influenced by factors beyond membrane potential, including mitochondrial density and cell size. Solution: Validate JC-1 results with alternative methods like DASPMI staining or tetramethylrhodamine ethyl ester (TMRE) measurements. Include CCCP or FCCP controls to confirm assay functionality.

Experimental Design Considerations

Time Course Optimization: this compound's effects develop over different timeframes—MAPK phosphorylation peaks at 4 hours, while maximal autophagy induction requires 24-48 hours [3] [4]. Recommendation: Include multiple time points (4, 8, 24, 48 hours) in initial experiments to capture the full spectrum of molecular events.

Combination Therapy Protocols: When testing this compound with radiation or other therapies, timing and sequencing significantly impact results. Recommendation: For radiosensitization studies, pre-treat with Lan C for 2-4 hours before radiation, maintaining the drug for 24 hours post-irradiation [4]. For chemotherapy combinations, conduct matrix experiments with varying sequences and timings.

Relevance to In Vivo Models: The concentrations effective in vitro (typically 0.1-1 μM) should be evaluated for achievable plasma levels in animal studies. Recommendation: Begin in vivo dosing at 1-2 mg/kg intraperitoneally and monitor for both efficacy and potential cardiac effects, given the compound's known activity on Na+/K+-ATPase.

Conclusion and Translational Applications

This compound represents a promising repurposed anticancer agent with a unique mechanism of action centered on Na+/K+-ATPase inhibition, mitochondrial dysfunction, and autophagy induction. The compound's pleiotropic effects on multiple signaling pathways—including MAPK, Wnt/β-catenin, PI3K/AKT/mTOR, and TNF/IL-17—contribute to its efficacy across diverse cancer types and potentially reduce the likelihood of resistance development. Its demonstrated radiosensitizing properties in preclinical models, particularly through impairment of DNA damage repair mechanisms, suggest immediate translational potential for combination regimens with radiation therapy.

The comprehensive protocols provided herein enable researchers to rigorously evaluate this compound's effects on autophagy and related processes in cancer models. When applying these methods, researchers should consider the cell-type specific responses and contextualize autophagy within the broader network of affected pathways. The ongoing investigation of this compound exemplifies the growing interest in drug repurposing for oncology, potentially accelerating the development of new therapeutic options while reducing costs associated with de novo drug discovery. Future research directions should focus on identifying predictive biomarkers of response, optimizing combination strategies with conventional therapies, and developing novel formulations to enhance therapeutic index while minimizing potential cardiac effects.

References

Comprehensive Application Notes and Protocols: Lanatoside C-Induced Ferroptosis in Non-Small Cell Lung Cancer (NSCLC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Non-small cell lung cancer (NSCLC) represents approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide. The therapeutic resistance exhibited by many NSCLC tumors to conventional chemotherapy has necessitated the exploration of novel treatment strategies. Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue for combating NSCLC. This distinct cell death modality differs significantly from apoptosis, necrosis, and autophagy in both morphological and biochemical features, making it an attractive target for overcoming treatment resistance. Recent investigations have highlighted the potential of natural compounds to induce ferroptosis in cancer cells, with Lanatoside C—a cardiac glycoside previously used for cardiovascular conditions—demonstrating significant ferroptosis-inducing capabilities in NSCLC models both in vitro and in vivo. These application notes provide a comprehensive framework for studying this compound-induced ferroptosis in NSCLC, encompassing detailed protocols, mechanistic insights, and technical considerations to facilitate research in this emerging area of oncological science [1] [2] [3].

Mechanisms of this compound-Induced Ferroptosis

Molecular Pathways

This compound exerts its anti-NSCLC effects primarily through regulation of key ferroptosis mediators. The compound specifically targets the SLC7A11/GPX4 signaling axis, which constitutes a critical regulatory node in ferroptosis execution. SLC7A11, also known as xCT, serves as the light chain subunit of the system Xc- cystine/glutamate antiporter, responsible for cellular cystine uptake—an essential precursor for glutathione synthesis. This compound treatment significantly downregulates SLC7A11 expression, thereby limiting cystine import and consequently depleting intracellular glutathione reserves. This glutathione deficiency directly impairs the function of GPX4, the primary enzyme responsible for neutralizing lipid peroxides within cells. Without sufficient GPX4 activity, toxic lipid peroxides accumulate to lethal levels, ultimately resulting in ferroptotic cell death. This mechanistic pathway has been validated through multiple experimental approaches, including western blot analysis demonstrating decreased SLC7A11 and GPX4 protein expression following this compound treatment, and immunohistochemical staining confirming reduced levels of these proteins in xenograft tumor models [1] [2] [3].

Morphological and Biochemical Features

The execution of ferroptosis following this compound treatment manifests through distinct ultrastructural changes and biochemical markers. Transmission electron microscopy analyses reveal characteristic mitochondrial abnormalities in this compound-treated NSCLC cells, including mitochondrial shrinkage, disappearance of mitochondrial cristae, and increased mitochondrial membrane density. These morphological alterations coincide with a measurable decrease in mitochondrial membrane potential, reflecting the organelle's central role in ferroptosis execution. Biochemically, this compound-induced ferroptosis is marked by significant lipid peroxidation and the accumulation of reactive oxygen species specifically derived from iron-catalyzed lipid hydroperoxide formation. The process is iron-dependent, with intracellular iron chelation effectively attenuating this compound-induced cell death. These features collectively distinguish ferroptosis from other cell death modalities and provide measurable parameters for confirming ferroptosis induction in experimental settings [1] [2] [3].

Quantitative Data Summary

Key Experimental Findings

Table 1: Summary of Key Experimental Findings on this compound-Induced Ferroptosis in NSCLC

Experimental Model Treatment Parameters Key Results Statistical Significance
A549 cells (in vitro) 0.4 µM for 24 hours Decreased cell viability P<0.001 vs. control
A549 cells (in vitro) 0.4 µM for 24 hours Increased LDH release P<0.01 vs. control
A549 cells + Ferrostatin-1 0.4 µM this compound + Ferrostatin-1 Attenuated cell death P>0.05 vs. This compound alone
A549 xenograft (in vivo) 2 mg/kg/day for 21 days Reduced tumor size and weight Significant reduction
A549 xenograft (in vivo) 2 mg/kg/day for 21 days Decreased SLC7A11/GPX4 expression Significant decrease

The dose-response relationship for this compound in NSCLC models demonstrates a clear concentration-dependent effect on cell viability. Experimental evidence indicates that this compound exhibits an IC50 value of approximately 0.4 µM in A549 cells following 24 hours of treatment, establishing this concentration as optimal for subsequent in vitro investigations. The time-dependent nature of this compound's effects is equally important, with 24 hours representing a sufficient exposure period for robust ferroptosis induction. The specificity of this compound for ferroptosis induction is confirmed through inhibitor studies, where the addition of ferrostatin-1—a specific ferroptosis inhibitor—significantly attenuates this compound-induced cell death, while inhibitors of other cell death pathways (apoptosis, necroptosis, pyroptosis, and autophagy) show minimal protective effects. This pattern confirms that this compound specifically activates ferroptosis rather than other cell death mechanisms in NSCLC cells [1] [2].

Experimental Parameters

Table 2: Detailed Experimental Parameters for this compound-Induced Ferroptosis Studies

Parameter In Vitro Settings In Vivo Settings Alternative Approaches
Cell Lines A549 human NSCLC cells A549 xenograft in nude mice Additional NSCLC lines (e.g., H1299, H460)
Dosage 0.4 µM 2 mg/kg/day Dose range: 0.05-0.7 µM (in vitro)
Treatment Duration 24 hours 21 days Time course experiments: 6-48 hours
Key Assays CCK-8, LDH release, Western blot, TEM, Confocal microscopy Tumor volume measurement, IHC, HE staining, Western blot Flow cytometry, Immunofluorescence
Inhibitors Ferrostatin-1 (Fer-1, 1 µM) - Other ferroptosis inhibitors (e.g., liproxstatin-1)
Key Markers SLC7A11, GPX4, Lipid ROS, Mitochondrial membrane potential SLC7A11, GPX4, Ki67, Tumor weight and volume Additional ferroptosis markers (ACSL4, PTGS2)

The comprehensive assessment of this compound's effects requires evaluation across multiple analytical domains. For cell viability assessment, the CCK-8 assay provides a reliable measure of metabolic activity, while LDH release serves as an indicator of cell membrane integrity and compromised viability. Confirmation of ferroptosis induction necessitates evaluation of lipid peroxidation through assays measuring malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels, or through fluorescent probes such as C11-BODIPY 581/591 that directly detect lipid reactive oxygen species. Additionally, western blot analysis of SLC7A11 and GPX4 protein expression provides essential mechanistic insights, while transmission electron microscopy offers ultrastructural confirmation of ferroptotic morphology. In vivo validation requires regular monitoring of tumor dimensions, with subsequent immunohistochemical analysis of tumor tissues for SLC7A11, GPX4, and the proliferation marker Ki67 to correlate tumor response with the intended molecular mechanism [1] [2] [3].

Experimental Protocols

In Vitro Assays
4.1.1 Cell Culture and Treatment
  • Cell Line Preparation: Maintain A549 human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Passage cells at 70-80% confluency using 0.25% trypsin-EDTA solution [2].
  • This compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute in complete medium to achieve working concentrations (typically 0.05-0.7 µM). Include vehicle control (DMSO at equivalent concentration) in all experiments [1] [2].
  • Optimal Treatment Conditions: For ferroptosis induction, treat A549 cells at 0.4 µM for 24 hours. Include positive controls (e.g., erastin 10 µM) and negative controls (vehicle only) in experimental design [1].
  • Inhibitor Studies: To confirm ferroptosis specificity, pre-treat cells with 1 µM ferrostatin-1 for 2 hours prior to this compound administration. Include inhibitors for other cell death pathways as controls: Z-VAD-FMK (apoptosis inhibitor, 20 µM), necrosulfonamide (necroptosis inhibitor, 1 µM), VX-765 (pyroptosis inhibitor, 20 µM), and 3-MA (autophagy inhibitor, 5 mM) [1] [2].
4.1.2 Cell Viability Assessment
  • CCK-8 Assay Protocol: Seed cells in 96-well plates at 1×10⁴ cells/well and incubate overnight. After this compound treatment, add 10 µL of CCK-8 solution to each well containing 100 µL fresh medium. Incubate for 1-4 hours at 37°C, then measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to vehicle-treated controls [1] [2].
  • LDH Release Assay: Following the manufacturer's instructions for the LDH Cytotoxicity Assay Kit, seed cells in 96-well plates at 1×10⁴ cells/well. After treatment, collect culture supernatant and measure LDH activity according to kit specifications. LDH release correlates with loss of membrane integrity during ferroptosis [1] [2].
4.1.3 Mechanistic Validation
  • Western Blot Analysis: Extract total proteins using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30 μg of protein via 8% SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk for 2 hours at room temperature, then incubate with primary antibodies against SLC7A11 (1:6,000 dilution), GPX4 (1:4,000 dilution), and β-actin (1:5,000, loading control) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:8,000 dilution) for 1-2 hours at room temperature. Detect signals using enhanced chemiluminescence substrate [1] [2].
  • Transmission Electron Microscopy: Harvest treated cells and fix with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2-4 hours at 4°C. Post-fix with 1% osmium tetroxide for 1-2 hours, then dehydrate through graded ethanol series and embed in epoxy resin. Prepare ultrathin sections (60-80 nm), stain with uranyl acetate and lead citrate, and examine using a transmission electron microscope operating at 80 kV to identify characteristic mitochondrial changes of ferroptosis [1] [2].
  • Mitochondrial Membrane Potential Assessment: Use JC-1 dye according to manufacturer's instructions. Incubate treated cells with 2 μM JC-1 for 20 minutes at 37°C, then analyze by flow cytometry or confocal microscopy. The shift from red fluorescence (aggregates) to green fluorescence (monomers) indicates mitochondrial membrane depolarization [1].
  • Lipid Peroxidation Measurement: Assess using C11-BODIPY 581/591 probe. Incubate treated cells with 2 μM C11-BODIPY for 30 minutes at 37°C, then analyze by flow cytometry or fluorescence microscopy. The shift from red to green fluorescence indicates lipid peroxidation [3].
In Vivo Studies
4.2.1 Animal Model Establishment
  • Xenograft Model Generation: Use 4-6 week old female nude mice (BALB/c background) for all experiments. Maintain animals under specific pathogen-free conditions with ad libitum access to food and water. Subcutaneously inject 5×10⁶ A549 cells resuspended in 100 μL of PBS and Matrigel (1:1 ratio) into the right flank of each mouse [1] [2].
  • Treatment Initiation and Dosing: When tumor volumes reach approximately 100 mm³, randomly assign mice to treatment groups (typically n=5-8 per group). Administer this compound via intraperitoneal injection at 2 mg/kg/day for 21 consecutive days. Include vehicle control group receiving equivalent volume of PBS [1].
  • Tumor Monitoring: Measure tumor dimensions every 3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2. Monitor body weight simultaneously to assess treatment toxicity [1] [2].
4.2.2 Tissue Analysis
  • Sample Collection: At experimental endpoint, euthanize mice and excise tumors for weighing and further analysis. Divide each tumor for multiple analytical approaches: snap-freeze for protein analysis, fix in 10% formalin for histology, and preserve in RNAlater for gene expression studies if needed [1].
  • Immunohistochemistry: Prepare 4-5 μm paraffin sections of tumor tissues. After deparaffinization and antigen retrieval, incubate sections with primary antibodies against SLC7A11, GPX4, and Ki67 according to manufacturer's recommended dilutions. Use appropriate detection systems (e.g., HRP-conjugated secondary antibodies with DAB substrate) and counterstain with hematoxylin. Quantify staining intensity using image analysis software [1] [2].
  • Hematoxylin and Eosin Staining: Follow standard H&E staining protocols to assess general tumor morphology and pathology [1] [2].

Research and Development Applications

Preclinical Research Applications

The experimental framework outlined above provides a robust methodology for investigating this compound as a ferroptosis-inducing agent in NSCLC. These protocols enable researchers to:

  • Validate ferroptosis induction by natural products in cancer models
  • Elucidate novel mechanisms of action for repurposed drugs
  • Explore combination therapies targeting multiple cell death pathways
  • Investigate biomarkers of ferroptosis response for potential clinical translation
  • Assess therapeutic windows by comparing effects on cancer cells versus normal cells

The systematic approach to quantifying ferroptosis parameters enables standardized assessment across different laboratories, facilitating comparison of results and accelerating the advancement of ferroptosis-based therapies for NSCLC [1] [2] [4].

Drug Development Considerations

For researchers pursuing this compound as a therapeutic candidate, several key aspects require attention:

  • Compound Characterization: Ensure high-purity this compound (>95%) with proper chemical characterization including HPLC and mass spectrometry analysis.
  • Formulation Development: Optimize vehicle composition for in vivo studies to ensure solubility and bioavailability while minimizing toxicity.
  • Dose Optimization: Conduct thorough dose-ranging studies to establish the minimum effective dose and maximum tolerated dose.
  • Pharmacokinetic Profiling: Characterize compound absorption, distribution, metabolism, and excretion properties to inform dosing regimens.
  • Toxicity Assessment: Include comprehensive toxicological evaluation in preclinical models, with particular attention to cardiac effects given this compound's known activity on Na+/K+-ATPase.

The repurposing potential of this compound offers significant advantages for accelerated therapeutic development, including established safety profiles from previous clinical use for cardiovascular indications [4] [5].

Technical Diagrams

Molecular Mechanism Visualization

G LanatosideC LanatosideC SystemXc System Xc⁻ (SLC7A11) LanatosideC->SystemXc Downregulates CystineUptake Cystine Uptake SystemXc->CystineUptake Regulates GSH Glutathione (GSH) CystineUptake->GSH Precursor for GPX4 GPX4 Activity GSH->GPX4 Cofactor for LipidPeroxidation Lipid Peroxidation GPX4->LipidPeroxidation Suppresses Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis

Figure 1: Molecular Mechanism of this compound-Induced Ferroptosis. This compound downregulates system Xc⁻ (SLC7A11), inhibiting cystine uptake and glutathione synthesis. Reduced glutathione levels impair GPX4 activity, leading to accumulated lipid peroxidation and ferroptosis execution [1] [2] [3].

Experimental Workflow

G InVitro InVitro CellCulture Cell Culture (A549 NSCLC cells) InVitro->CellCulture Treatment This compound Treatment (0.4 µM, 24h) CellCulture->Treatment Viability Viability Assays (CCK-8, LDH) Treatment->Viability Mechanism Mechanistic Studies (Western blot, TEM, Flow cytometry) Viability->Mechanism InVivo InVivo Xenograft Xenograft Model (A549 in nude mice) InVivo->Xenograft InVivoTreatment This compound Treatment (2 mg/kg/day, 21 days) Xenograft->InVivoTreatment TumorAnalysis Tumor Analysis (Volume, Weight, IHC) InVivoTreatment->TumorAnalysis

Figure 2: Experimental Workflow for this compound Studies. Comprehensive in vitro and in vivo approaches for investigating this compound-induced ferroptosis in NSCLC models [1] [2].

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for investigating this compound-induced ferroptosis in NSCLC models. The standardized methodologies enable robust evaluation of this promising therapeutic approach, from initial in vitro screening to in vivo validation. The key advantages of this compound as a potential therapeutic agent include its ability to specifically induce ferroptosis rather than other cell death modalities, its effectiveness against chemotherapy-resistant NSCLC cells, and its established safety profile from previous clinical use. As research in this area advances, these protocols will facilitate systematic investigation of this compound both as a monotherapy and in combination with established treatments, potentially offering new therapeutic options for NSCLC patients facing limited alternatives. Future directions should include exploration of biomarkers predicting response to this compound, investigation of potential synergies with immunotherapy, and development of formulation strategies to optimize tumor-specific delivery [1] [2] [4].

References

Comprehensive Application Notes and Protocols: Measuring ROS in Lanatoside C Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanatoside C and ROS

This compound is a cardiac glycoside originally approved by the FDA for treating cardiovascular conditions such as congestive heart failure and cardiac arrhythmias. [1] In recent years, this compound has gained significant attention in oncology research due to its promising anticancer properties across various cancer types, including prostate cancer, cholangiocarcinoma, and hematologic malignancies. [2] [3] The compound exerts its biological effects primarily through the inhibition of Na+/K+-ATPase, which subsequently triggers multiple intracellular signaling pathways relevant to cancer cell proliferation and survival. [2]

A key mechanism underlying this compound's anticancer activity involves the modulation of reactive oxygen species (ROS) within cancer cells. ROS, including molecules such as hydrogen peroxide (H₂O₂), superoxide anion (O₂•⁻), and hydroxyl radicals (•OH), play dual roles in cellular physiology as both signaling molecules and cytotoxic agents at elevated levels. [4] [5] Research has demonstrated that this compound selectively increases ROS generation in cancer cells, leading to oxidative stress-induced apoptosis and making ROS measurement a critical parameter in evaluating its therapeutic potential and mechanisms of action. [6]

The Significance of ROS in this compound Research

The accurate measurement of ROS is fundamental to understanding this compound's mechanism of action, as ROS serve as central mediators of its anticancer effects. In cholangiocarcinoma studies, this compound treatment significantly increased intracellular ROS levels, leading to decreased mitochondrial membrane potential (MMP) and activation of the mitochondrial apoptosis pathway. [6] This ROS induction was shown to be functionally significant, as pretreatment with the antioxidant N-acetyl-L-cysteine (NAC) reversed this compound-induced apoptosis, confirming the causal role of ROS in cell death execution. [6]

Beyond direct cytotoxicity, ROS generation through this compound treatment influences key signaling pathways implicated in cancer progression, including STAT3, Wnt/β-catenin, and PI3K/AKT/mTOR. [2] Additionally, this compound has been reported to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in lung cancer models, further expanding the therapeutic relevance of ROS modulation. [2] These findings position ROS measurement as an essential component in the preclinical evaluation of this compound's anticancer efficacy and mechanism characterization.

Approaches to ROS Measurement in this compound Studies

Fluorescent Probe-Based Detection

Table: Fluorescent Probes for ROS Measurement in this compound Research

Probe Name Target ROS Excitation/Emission Key Applications Considerations
Carboxy-H2DCFDA Broad-spectrum (primarily peroxides) ~492-495/517-527 nm General oxidative stress in live cells [7] Non-specific; requires controls including oxidation-insensitive dyes [4] [7]
MitoTracker Red CM-H2XRos Mitochondrial superoxide/hydrogen peroxide ~579/599 nm Site-specific mitochondrial ROS production [8] Requires mitochondrial localization; confirms mitochondrial ROS involvement
Amplex Red Hydrogen peroxide ~563/587 nm Detection of extracellular H₂O₂ release [8] Measures extracellular accumulation; useful for kinetic studies
Detection of Oxidative Damage Biomarkers

Beyond direct ROS detection, measuring the oxidative damage biomarkers resulting from ROS activity provides complementary evidence of this compound-induced oxidative stress. The glutathione oxidation ratio (GSSG/GSH) serves as a sensitive indicator of cellular redox status, with this compound treatment shown to alter this ratio in favor of the oxidized form (GSSG), indicating redox imbalance. [7] This assay utilizes bioluminescent detection to quantify both reduced (GSH) and oxidized (GSSG) glutathione forms, providing a quantitative measure of oxidative stress intensity. [7]

Additional biomarkers of oxidative damage include protein carbonylation and lipid peroxidation products such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These stable byproducts of ROS reactions with cellular macromolecules serve as cumulative indicators of oxidative stress and can be detected through various methods including immunofluorescence, HPLC, and western blotting. [4] [5] When combined with direct ROS measurement, these biomarkers offer a comprehensive assessment of this compound's impact on cellular redox homeostasis.

Experimental Protocols

Protocol 1: Intracellular ROS Detection Using Carboxy-H2DCFDA

Principle: Cell-permeable carboxy-H2DCFDA is non-fluorescent until oxidized by intracellular ROS into green-fluorescent DCF, enabling quantification of general oxidative stress. [7]

Materials:

  • Carboxy-H2DCFDA (prepare fresh stock solution in DMSO or ethanol)
  • This compound (test compound)
  • N-acetyl-L-cysteine (NAC; antioxidant control)
  • HEPES-buffered salt solution (HBSS) or phosphate-buffered saline (PBS)
  • Culture medium with reduced serum (2%)
  • Flow cytometer, fluorescence plate reader, or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cancer cells (e.g., HuCCT-1 cholangiocarcinoma or PC-3 prostate cancer cells) under standard conditions. [6] [3]
  • This compound Treatment: Expose cells to this compound at relevant concentrations (typically 50-400 nM based on cancer type) for predetermined time points. [6] [3]
  • Dye Loading: Wash cells with HBSS or PBS. Load cells with 1 μM carboxy-H2DCFDA in reduced serum medium. Incubate for 30 minutes at 37°C in the dark. [7]
  • Washing: Remove dye-containing medium and wash twice with HBSS or PBS.
  • Antioxidant Control: For specificity confirmation, pretreate cells with NAC (e.g., 5 mM) for 1-2 hours before this compound exposure. [6]
  • Measurement: Analyze fluorescence immediately using:
    • Flow cytometry: FL1 channel (green fluorescence)
    • Fluorescence microscopy: Standard FITC filters
    • Plate reader: Excitation 492-495 nm/Emission 517-527 nm

Validation Controls:

  • Include unstained cells and cells stained with oxidation-insensitive control dye (e.g., carboxy-DCFDA)
  • Use NAC pretreatment to confirm ROS-dependent signal
  • Include positive control (e.g., H₂O₂-treated cells) [7]
Protocol 2: Mitochondrial Membrane Potential (MMP) Assessment

Principle: this compound-induced ROS generation often leads to MMP dissipation, a key event in mitochondrial apoptosis pathway. [6]

Materials:

  • JC-1 dye or TMRE
  • This compound
  • Valinomycin or CCCP (positive control for depolarization)
  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound at determined IC₅₀ concentrations (e.g., 79.72 nM for PC-3 prostate cancer cells at 48 hours). [3]
  • Staining: Load cells with JC-1 (2 μM) or TMRE (50-100 nM) for 20-30 minutes at 37°C.
  • Analysis:
    • For JC-1: Monitor shift from red fluorescence (aggregates, high MMP) to green fluorescence (monomers, low MMP) using flow cytometry
    • For TMRE: Measure fluorescence decrease indicating MMP loss
  • Quantification: Calculate ratio of aggregate/monomer (JC-1) or percentage fluorescence reduction relative to untreated controls
Experimental Workflow for ROS Measurement in this compound Studies

The following diagram illustrates the key decision points and methodological approaches for designing studies investigating this compound-induced ROS:

G Start Start: this compound ROS Study Design Objective Define Primary Objective Start->Objective Mechanism Mechanistic Studies (Pathway Analysis) Objective->Mechanism Pathway Investigation Screening Screening/Efficacy (Compound Comparison) Objective->Screening Efficacy Profiling Spatial Spatial Localization (Subcellular ROS) Objective->Spatial Subcellular Targeting Method4 Glutathione Assay (GSSG/GSH Ratio) Mechanism->Method4 Method1 Carboxy-H2DCFDA Assay (Broad-spectrum ROS) Screening->Method1 Method2 MitoTracker Probes (Mitochondrial ROS) Spatial->Method2 Validation Antioxidant Controls (NAC, TEMPOL, Catalase) Method1->Validation Method2->Validation Method3 Griess Assay (Nitric Oxide Detection) Method3->Validation Method4->Validation Analysis Multiparameter Analysis (Combine with Apoptosis/Cell Cycle) Validation->Analysis Integration Integrate with Transcriptomics/ Proteomics Data Analysis->Integration End Comprehensive Mechanism of Action Analysis Integration->End

Molecular Pathways of this compound-Induced ROS

Signaling Pathways Regulated by this compound

This compound modulates multiple oncogenic signaling pathways through ROS-dependent and independent mechanisms, creating a complex network of anticancer activity. The following diagram illustrates key molecular pathways affected by this compound treatment:

G LanC This compound NaKATPase Na+/K+-ATPase Inhibition LanC->NaKATPase TNF TNF/IL-17 Pathway Modulation LanC->TNF CellCycle G2/M Cell Cycle Arrest LanC->CellCycle Pathways Additional Pathways: • Wnt/β-catenin • PI3K/AKT/mTOR • MAPK • JAK/STAT • ER stress/GRP78 LanC->Pathways ROS ROS Generation NaKATPase->ROS STAT3 STAT3 Downregulation ROS->STAT3 Ferroptosis Ferroptosis Induction (Lung Cancer) ROS->Ferroptosis MMP Mitochondrial Membrane Potential Loss ROS->MMP Bcl2 ↓ Bcl-2/Bcl-xL STAT3->Bcl2 Bax ↑ Bax STAT3->Bax Apoptosis Mitochondrial Apoptosis Bcl2->MMP Bax->MMP Caspase Caspase-3/9 Activation Caspase->Apoptosis MMP->Caspase

Functional Consequences of Pathway Modulation

The molecular pathways illustrated above translate into specific functional outcomes that contribute to this compound's anticancer efficacy:

  • Apoptosis Activation: this compound-induced ROS generation promotes mitochondrial apoptosis through STAT3-mediated regulation of Bcl-2 family proteins. Studies in cholangiocarcinoma demonstrate decreased anti-apoptotic Bcl-2 and Bcl-xL expression with concurrent increase in pro-apoptotic Bax, leading to mitochondrial outer membrane permeabilization. [6] This is followed by caspase-3 activation and PARP cleavage, executing programmed cell death.

  • Cell Cycle Arrest: this compound consistently induces G2/M phase cell cycle arrest across multiple cancer types, including prostate cancer and hematologic malignancies. [2] [3] This arrest prevents cancer cell proliferation and provides additional time for ROS-mediated damage to accumulate beyond repairable thresholds.

  • TNF/IL-17 Signaling Modulation: In prostate cancer models, this compound modulates the TNF/IL-17 signaling axis, influencing the tumor microenvironment and regulating processes involved in tumor progression, immune response, and apoptosis. [3] This immunomodulatory dimension expands this compound's therapeutic potential beyond direct cytotoxicity.

Data Analysis and Interpretation Guidelines

Quantitative Assessment of this compound Efficacy

Table: this compound Anticancer Efficacy Across Cancer Models

Cancer Type Cell Line IC₅₀ Values Key ROS-Related Mechanisms Experimental Models
Prostate Cancer PC-3 45.43 nM (72h) [3] TNF/IL-17 pathway modulation; G2/M arrest [3] In vitro; Transcriptomics
Prostate Cancer DU145 96.43 nM (72h) [3] TNF/IL-17 pathway modulation; G2/M arrest [3] In vitro; Transcriptomics
Cholangiocarcinoma HuCCT-1 Significant inhibition at low μM range [6] STAT3 inhibition; MMP loss; caspase activation [6] In vitro; In vivo xenografts
Multiple Cancers Various Varies by cancer type [2] Wnt/β-catenin; PI3K/AKT; ferroptosis induction [2] In vitro; In vivo models
Best Practices for Data Interpretation

When interpreting ROS measurement data in this compound studies, consider these critical factors:

  • Temporal Dynamics: ROS generation follows time-dependent patterns, with early signaling effects preceding cytotoxic accumulation. Include multiple time points (e.g., 2, 4, 8, 12, 24 hours) to capture these dynamics. [6]
  • Concentration Considerations: this compound exhibits biphasic effects—lower concentrations may activate signaling pathways while higher concentrations trigger cytotoxicity. Use a concentration range (e.g., 25-400 nM) to identify both windows. [3]
  • Cell Type Variability: Response to this compound varies significantly by cancer type and individual cell lines. Prostate cancer PC-3 cells show greater sensitivity (IC₅₀ 45.43 nM at 72h) compared to LNCaP cells (IC₅₀ 304.60 nM at 72h). [3]
  • Antioxidant Validation: Always include antioxidant controls (e.g., NAC) to confirm ROS-specific effects versus off-target activities. NAC pretreatment should reverse this compound-induced apoptosis where ROS-dependent. [6]
  • Method Correlation: Combine multiple detection methods (e.g., fluorescent probes with oxidative damage biomarkers) to strengthen conclusions about ROS involvement. No single method provides comprehensive assessment. [4] [5]

Troubleshooting and Technical Considerations

Probe-Related Artifacts: Carboxy-H2DCFDA oxidation can be affected by cellular esterase activity, peroxidase activity, and iron metabolism, potentially generating misleading results. [4] Include appropriate controls such as oxidation-insensitive dyes and test probe performance in each cell type. Autooxidation can occur during prolonged incubation; optimize loading times and include vehicle controls without this compound.

This compound Specific Considerations: The compound may directly interact with detection systems; include this compound-only controls without cells to exclude fluorescence interference. Consider cell density effects—overconfluent cultures may show attenuated ROS responses. Maintain consistent passage numbers and culture conditions throughout experiments to minimize variability.

Experimental Design Recommendations: For comprehensive mechanism evaluation, combine ROS measurement with assessment of downstream effects including mitochondrial membrane potential, caspase activation, and cell cycle analysis. [6] Where possible, utilize transcriptomic and proteomic approaches to identify pathway enrichment following this compound treatment, as demonstrated in prostate cancer studies. [3]

Conclusion

The measurement of ROS generation is a fundamental component in understanding this compound's mechanism of action as a repurposed anticancer agent. Through standardized application of the protocols outlined in these application notes, researchers can reliably quantify ROS-related parameters and link them to functional outcomes including apoptosis, cell cycle arrest, and pathway modulation. The consistent observation of ROS-mediated effects across diverse cancer models highlights the central role of oxidative stress in this compound's anticancer activity and supports its continued investigation as a promising therapeutic candidate in oncology drug development.

References

Comprehensive Application Notes and Protocols: Lanatoside C Colony Formation Inhibition in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanatoside C as a Potential Anticancer Agent

This compound (Lan C), a cardiac glycoside derived from Digitalis lanata, is an FDA-approved medication traditionally used for cardiovascular conditions that has recently emerged as a promising anticancer candidate. Cardiac glycosides exert their primary pharmacological effects by inhibiting the Na+/K+-ATPase pump, leading to altered ion homeostasis that subsequently affects multiple intracellular signaling pathways. [1] [2] While initially developed for treating heart failure and arrhythmias, recent investigations have revealed that this compound possesses significant antitumor properties across diverse cancer types, including prostate, colorectal, cervical, and cholangiocarcinoma models. [1] [2] [3]

The colony formation assay, also known as the clonogenic assay, represents a fundamental in vitro method for evaluating the long-term cytotoxic effects of therapeutic compounds on cancer cells. This assay measures the ability of a single cell to proliferate indefinitely, thereby retaining its reproductive capacity to form a colony of at least 50 cells. This compound has demonstrated potent colony formation inhibition across various cancer cell lines, indicating its capacity to suppress tumorigenicity and potentially prevent cancer recurrence. [2] [3] [4] This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating the antineoplastic properties of this compound, with particular emphasis on its colony formation inhibitory effects.

Key Findings and Anticancer Mechanisms

Documented Efficacy Across Cancer Types

This compound has demonstrated broad-spectrum anticancer activity through multiple mechanistic pathways, with its effects documented across various cancer types:

  • Prostate Cancer: this compound significantly inhibits proliferation of hormone-independent prostate cancer cells (PC-3 and DU145) with IC50 values of 79.72 nM and 96.62 nM respectively after 48 hours of treatment. The compound induces G2/M cell cycle arrest, promotes apoptosis, and inhibits migration and invasion capabilities. Mechanistically, it modulates the TNF/IL-17 signaling pathway, influencing the tumor microenvironment and regulating key processes involved in tumor progression. [1]

  • Colorectal Cancer: this compound treatment resulted in classic patterns of autophagy induction caused by mitochondrial aggregation or degeneration. This mitochondrial dysfunction was attributed to disruption of K+ homeostasis through inhibition of Na+/K+-ATPase activity. Additionally, this compound sensitized HCT116 cells to radiation by impairing DNA damage repair processes, particularly through suppression of 53BP1 recruitment to damaged DNA sites. [2]

  • Cervical Cancer: In HeLa cervical cancer cells, this compound demonstrated dose-dependent anti-proliferative effects with abrogation of cell migration. The compound triggered apoptosis through enhanced reactive oxygen species (ROS) production and reduced mitochondrial membrane potential, while inducing cell cycle arrest at S and G2/M phases. These effects were mediated through inhibition of the JAK2/STAT6 signaling pathway with concurrent induction of SOCS2 expression. [3]

  • Cholangiocarcinoma: this compound was identified as the most potent among five tested cardiac glycosides, inhibiting proliferation and inducing apoptosis through mitochondrial membrane potential transformation mediated by ROS and STAT3 inhibition. This led to decreased expression of Bcl-2 and Bcl-xL, increased Bax expression, and activation of caspase-3. [5]

Quantitative Assessment of this compound Efficacy

Table 1: this compound Cytotoxicity Across Cancer Cell Lines

Cancer Type Cell Line IC50 (24h) IC50 (48h) IC50 (72h) Key Mechanisms
Prostate PC-3 208.10 nM 79.72 nM 45.43 nM G2/M arrest, TNF/IL-17 pathway modulation [1]
Prostate DU145 151.30 nM 96.62 nM 96.43 nM G2/M arrest, apoptosis induction [1]
Prostate LNCaP 565.50 nM 344.80 nM 304.60 nM Hormone-responsive inhibition [1]
Cervical HeLa Not specified Significant inhibition at 500 nM Not specified JAK2/STAT6 inhibition, G2/M arrest [3]
Cholangiocarcinoma HuCCT-1 Not specified Significant inhibition at 100 nM Not specified STAT3 inhibition, ROS generation [5]

Table 2: Colony Formation Inhibition by this compound and Analog

Cancer Type Cell Line Compound Effective Concentration Inhibition Rate Experimental Duration
Colorectal HCT116 This compound Not specified Significant reduction 48 hours [2]
Cervical HeLa This compound 50-500 nM Dose-dependent 10 days [3]
Prostate 22Rv1 Deslanoside 60-120 nM Significant reduction 13 days [4]
Prostate PC-3 Deslanoside 40-80 nM Significant reduction 10 days [4]
Prostate DU 145 Deslanoside 40-80 nM Significant reduction 10 days [4]

Experimental Protocols

Colony Formation Assay Protocol
3.1.1 Materials and Reagents
  • This compound (Sigma-Aldrich, Cat# SML0575 or equivalent)
  • Appropriate cancer cell lines (e.g., PC-3, DU145, HeLa, HCT116)
  • Complete cell culture medium (RPMI-1640 or DMEM with 10% FBS)
  • Phosphate Buffered Saline (PBS), sterile
  • Methanol, analytical grade
  • Crystal violet staining solution (0.5% w/v in methanol)
  • 6-well tissue culture plates
  • Hemocytometer or automated cell counter
  • Incubator maintained at 37°C with 5% CO₂
3.1.2 Cell Seeding and Drug Treatment
  • Cell Preparation: Harvest exponentially growing cells using standard trypsinization procedure and prepare a single-cell suspension with complete culture medium.
  • Cell Counting: Determine cell concentration and viability using a hemocytometer or automated cell counter.
  • Seeding Density: Seed appropriate number of cells per well in 6-well plates:
    • Prostate cancer PC-3 cells: 500-1000 cells/well [1] [4]
    • Cervical cancer HeLa cells: 500 cells/well [3]
    • Adjust density based on doubling time of specific cell line
  • Incubation: Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).
  • Drug Treatment:
    • Prepare serial dilutions of this compound in complete medium (typical range: 50-500 nM)
    • Replace initial medium with drug-containing medium
    • Include vehicle control (DMSO, typically ≤0.1%)
    • Use at least three replicate wells per condition
3.1.3 Colony Development and Staining
  • Incubation Period: Maintain cultures for 10-14 days without disturbing, allowing for colony formation. The specific duration depends on the cell line:
    • 10 days for cervical cancer HeLa cells [3]
    • 10-13 days for prostate cancer cells [4]
    • Monitor periodically under microscope without disturbing
  • Fixation: Carefully aspirate medium and gently wash with PBS. Add 2 mL of methanol per well and incubate for 20 minutes at room temperature.
  • Staining: Remove methanol, add 1 mL of 0.5% crystal violet solution per well, and stain for 30 minutes.
  • Washing: Gently rinse with distilled water until background staining is removed.
  • Drying: Air-dry plates completely at room temperature.
3.1.4 Colony Counting and Data Analysis
  • Manual Counting: Count colonies consisting of ≥50 cells using a light microscope.
  • Automated Analysis: Alternatively, capture images and analyze using colony counting software (e.g., ImageJ with colony counting plugin).
  • Calculation: Determine plating efficiency (PE) and surviving fraction (SF):
    • PE = (Number of colonies counted / Number of cells seeded) × 100
    • SF = (Number of colonies in treatment group / Number of cells seeded) × PE
Complementary Assessment Protocols
3.2.1 Cell Viability Assay (CCK-8)
  • Seed cells in 96-well plates at 5,000 cells/well and incubate overnight. [3]
  • Treat with this compound (0-400 nM) for 24, 48, and 72 hours. [1]
  • Add CCK-8 reagent (10 μL/well) and incubate for 2-4 hours.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability relative to untreated controls.
3.2.2 Cell Cycle Analysis
  • Treat cells with this compound for 48 hours.
  • Harvest cells, wash with PBS, and fix in 70% ethanol at 4°C overnight.
  • Stain with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL) for 30 minutes.
  • Analyze DNA content using flow cytometry.
  • Determine cell cycle distribution using appropriate software.

Signaling Pathways and Molecular Mechanisms

Primary Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through multiple interconnected molecular pathways. The compound primarily functions as a Na+/K+-ATPase inhibitor, disrupting intracellular ion homeostasis and initiating a cascade of molecular events that ultimately lead to cell cycle arrest, apoptosis, and inhibition of colony formation. [2]

The mitochondrial apoptotic pathway represents a central mechanism through which this compound induces cell death. Treatment with this compound promotes reactive oxygen species (ROS) generation, leading to decreased mitochondrial membrane potential and subsequent release of cytochrome c. This triggers the activation of caspase-9 and caspase-3, executing apoptotic cell death. The process is regulated by shifts in the balance of Bcl-2 family proteins, with decreased anti-apoptotic Bcl-2 and Bcl-xL, and increased pro-apoptotic Bax. [3] [5]

Multiple signaling pathways are modulated by this compound, including:

  • JAK2/STAT6 Pathway: this compound inhibits phosphorylation of JAK2 and STAT6 while inducing expression of SOCS2, a negative regulator of this signaling axis. [3]
  • TNF/IL-17 Pathway: In prostate cancer, this compound modulates this inflammatory signaling pathway, influencing the tumor microenvironment and regulating processes involved in tumor progression. [1]
  • MAPK Pathway: Activation of Erk1/2 and JNK1/2 contributes to autophagy induction in response to this compound treatment. [2]

Graphical Representation of this compound Signaling Pathways:

LanC_pathway This compound Signaling Pathways in Cancer Cells LanC This compound NaK_ATPase Na+/K+-ATPase Inhibition LanC->NaK_ATPase JAK2_STAT6 JAK2/STAT6 Pathway Inhibition LanC->JAK2_STAT6 TNF_IL17 TNF/IL-17 Pathway Modulation LanC->TNF_IL17 MAPK MAPK Pathway Activation LanC->MAPK Ion_imbalance Ion Homeostasis Disruption NaK_ATPase->Ion_imbalance Mitochondrial_dysfunction Mitochondrial Dysfunction Ion_imbalance->Mitochondrial_dysfunction ROS ROS Generation Mitochondrial_dysfunction->ROS Apoptosis Apoptosis Induction ROS->Apoptosis JAK2_STAT6->Apoptosis Cell_cycle_arrest G2/M Cell Cycle Arrest JAK2_STAT6->Cell_cycle_arrest TNF_IL17->Apoptosis Autophagy Autophagy Induction MAPK->Autophagy Colony_inhibition Colony Formation Inhibition Apoptosis->Colony_inhibition Cell_cycle_arrest->Colony_inhibition Autophagy->Colony_inhibition

Experimental Workflow for Colony Formation Assessment

Comprehensive Workflow Diagram:

LanC_workflow Experimental Workflow for this compound Colony Formation Assay cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Cell_culture Cell Culture Maintenance Plate_seeding Low-Density Cell Seeding (500-1000 cells/well) Cell_culture->Plate_seeding Drug_prep This compound Solution Preparation Drug_prep->Plate_seeding Adherence 24h Adherence Period Plate_seeding->Adherence Drug_exposure This compound Treatment (50-500 nM, 10-14 days) Adherence->Drug_exposure Colony_development Colony Development Drug_exposure->Colony_development Staining Methanol Fixation & Crystal Violet Staining Colony_development->Staining Colony_counting Colony Counting (>50 cells/colony) Staining->Colony_counting Data_calculation Plating Efficiency & Surviving Fraction Calculation Colony_counting->Data_calculation

Technical Considerations and Troubleshooting

Optimal Experimental Conditions
  • Cell Density Optimization: Preliminary range-finding experiments are essential to determine appropriate seeding densities for each cell line. Excessive density leads to confluence before colony formation, while insufficient density may yield too few colonies for statistical analysis. [3] [4]

  • Drug Concentration Range: Based on published studies, effective this compound concentrations typically range from 50-500 nM for colony formation assays. Include a minimum of five concentrations spanning this range to establish dose-response relationships. [1] [3]

  • Solvent Controls: Maintain DMSO concentration constant across all treatments (including vehicle control) and ensure it does not exceed 0.1% to prevent solvent toxicity. [3]

  • Culture Conditions: Maintain consistent temperature, humidity, and CO₂ levels throughout the extended incubation period, as fluctuations can significantly impact colony formation efficiency.

Common Technical Challenges and Solutions
  • Poor Colony Formation: If control wells show inadequate colony formation, optimize serum batch (perform serum screening), reduce antibiotic concentration, or adjust seeding density.

  • Inconsistent Staining: Ensure complete removal of crystal violet background by increasing washing steps; prepare fresh staining solution if crystal violet precipitates.

  • Colony Merging: Reduce seeding density if colonies merge, making individual colony counting difficult.

  • High Background in Vehicle Control: Include additional vehicle-only controls to distinguish between solvent effects and compound-specific activity.

References

Comprehensive Application Notes and Protocols: Lanatoside C Evaluation in Tumor Xenograft Models for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanatoside C and Drug Repurposing in Oncology

This compound is a cardiac glycoside originally approved by the FDA for treating cardiac arrhythmias that has recently emerged as a promising anti-cancer agent through drug repurposing approaches. Drug repurposing represents a strategic alternative to traditional drug development, offering reduced timelines and costs compared to novel compound development, which typically requires 10-15 years and costs $1-2 billion. [1] this compound exerts its anti-tumor effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. The translational potential of this compound is particularly valuable for oncology drug development, as it leverages existing safety and pharmacological data from cardiac applications while accelerating its investigation as an anti-cancer therapeutic. [1]

The preclinical development of this compound requires robust in vivo models that accurately recapitulate human tumors, with patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) representing the gold standard for evaluating efficacy and safety. These models allow researchers to assess tumor growth inhibition, metastatic potential, and mechanism of action in a physiological environment that maintains critical tumor-stroma interactions. Advanced digital pathology and artificial intelligence tools have further enhanced the precision of xenograft model analysis, enabling more robust and reproducible evaluation of histologic, morphologic, and topologic characteristics of tumor cells and their microenvironment. [2] [3]

This compound Efficacy Across Tumor Xenograft Models

Quantitative Analysis of Anti-Tumor Efficacy

Table 1: this compound Efficacy Across Different Xenograft Models

Cancer Type Model System Dosing Regimen Tumor Growth Inhibition Key Mechanisms Reference
Cholangiocarcinoma HuCCT-1 & TFK-1 cell-derived xenografts in nude mice Not specified Significant growth inhibition ↓STAT3, ↑caspase-3/9, mitochondrial apoptosis [4]
HER2+ Gastric Cancer NCI-N87 xenografts in BALB/c nude mice Combination with 131I-trastuzumab Significant inhibition vs control (p=0.009) Radiosensitization, DNA repair inhibition [5]
Non-Small Cell Lung Cancer A549 subcutaneous model in nude mice 0.4 µM equivalent Reduced tumor size and weight Ferroptosis via SLC7A11/GPX4 inhibition [6]
Colorectal Cancer HCT116 mouse xenograft model Not specified Reduced tumor growth Autophagy, mitochondrial dysfunction [7]
Summary of Multi-Cancer Efficacy

The broad-spectrum activity of this compound across diverse cancer types highlights its potential as a versatile anti-cancer agent. Systematic review of preclinical studies has confirmed that this compound consistently inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest (primarily at the G2/M phase) in a dose-dependent manner. [1] The compound demonstrates efficacy against various cancer types, including breast, lung, colorectal, prostate, liver, and hematologic malignancies, with both in vitro and in vivo studies supporting its translational potential. [1] The diversity of molecular mechanisms modulated by this compound contributes to its efficacy across multiple tumor types and suggests potential for overcoming drug resistance common to more targeted therapies.

Detailed Experimental Protocols for Xenograft Studies

Xenograft Establishment and Treatment Protocol

Protocol Title: Evaluation of this compound Anti-Tumor Efficacy in Mouse Xenograft Models

I. Cell Preparation and Xenograft Establishment

  • Cell line selection: Utilize human cancer cell lines relevant to your research focus (e.g., A549 for NSCLC, NCI-N87 for HER2+ gastric cancer, HuCCT-1 for cholangiocarcinoma). [6] [5] [4]
  • Cell culture: Maintain cells in appropriate medium (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere. [4] [6]
  • Cell harvesting: Detach adherent cells using 0.25% trypsin-EDTA, neutralize with complete medium, and centrifuge at 1000 rpm for 3 minutes. [6]
  • Cell suspension: Resuspend cell pellet in PBS or Matrigel to achieve concentration of 5×10^6 to 1×10^7 cells/mL. [4]
  • Animal preparation: Use 6-8 week old immunodeficient mice (BALB/c nude, NSG, or similar strains). Anesthetize with intraperitoneal injection of ketamine (90 mg/kg) and xylazine (10 mg/kg). [2] [5]
  • Injection: Subcutaneously inject 100-200 μL of cell suspension into the flank region using a 27-gauge needle. [6] [5]

II. Treatment Initiation and Drug Administration

  • Tumor monitoring: Palpate injection sites regularly until tumors become palpable (typically 7-14 days post-injection).
  • Randomization: When tumors reach 50-100 mm³, randomize animals into treatment groups (n=5-10 per group) to ensure comparable starting tumor sizes across groups.
  • Drug formulation: Prepare this compound stock solution in DMSO and dilute in saline or PBS immediately before administration (final DMSO concentration <1%). [4]
  • Dosing regimen: Administer this compound via intraperitoneal injection at doses ranging from 0.4 to 5 mg/kg, with frequency varying from daily to every other day based on experimental design. [4] [6] [5]
  • Control groups: Include vehicle-treated control groups and appropriate positive controls if available.

III. Efficacy Assessment and Endpoint Analysis

  • Tumor measurement: Caliper measurements should be performed 2-3 times weekly, recording both length and width. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. [5]
  • Body weight monitoring: Record animal weights 2-3 times weekly as an indicator of overall health and compound toxicity.
  • Study duration: Continue treatment for 3-6 weeks or until tumor burden reaches humane endpoint (typically 1000-1500 mm³).
  • Terminal analysis: At study endpoint, euthanize animals, excise tumors, and weigh them. Divide each tumor for multiple analyses:
    • Snap-freeze portions in liquid nitrogen for protein and molecular analysis
    • Preserve portions in RNA stabilization buffer for gene expression studies
    • Fix portions in 4% paraformaldehyde for 24-48 hours for histological analysis
Advanced Imaging and Digital Analysis Workflow

Digital pathology and artificial intelligence tools have become increasingly valuable for precise quantification of xenograft responses. The following workflow adapted from the Single Cell Classifier (SCC) protocol enables accurate discrimination between human and mouse cells in xenograft samples: [2]

  • Tissue processing: Fix harvested tumors in 4% paraformaldehyde, paraffin-embed, and section at 4μm thickness.
  • Staining: Perform H&E staining according to standard protocols or immunohistochemistry for specific markers.
  • Image acquisition: Scan slides using a slide scanner (e.g., Olympus VS120-L100) with a 20x/0.75 objective.
  • Nuclei detection: Apply StarDist, a state-of-the-art neural network for detecting star-convex objects in 2D images, to identify nuclei.
  • Cell delineation: Estimate cell boundaries using Voronoi diagrams on nuclei labels with thickness constraint (distance to nuclei not exceeding 2μm).
  • Species classification: Utilize the Single Cell Classifier (SCC) tool to discriminate human tumor cells from murine stromal cells based on contextual features, achieving up to 96% accuracy.
  • Quantitative analysis: Extract data on tumor cell proliferation (Ki67), apoptosis (cleaved caspase-3), and pathway modulation (STAT3, GPX4) for correlation with treatment response. [4] [6]

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of Anti-Tumor Activity

Table 2: this compound Mechanisms of Action by Cancer Type

| Cancer Type | Primary Mechanisms | Key Molecular Markers | Secondary Effects | |-----------------|------------------------|----------------------------|------------------------| | Non-Small Cell Lung Cancer | Ferroptosis induction | ↓SLC7A11, ↓GPX4, lipid peroxidation | Mitochondrial dysfunction, ROS increase | [6] | | Cholangiocarcinoma | Mitochondrial apoptosis | ↑ROS, ↓MMP, ↓Bcl-2, ↑Bax, ↑caspase-3/9 | STAT3 pathway inhibition | [4] | | Colorectal Cancer | Autophagy induction, radiosensitization | ↑LC3-I/II, ↓53BP1 recruitment, impaired DNA repair | G2/M cell cycle arrest, mitochondrial dysfunction | [7] | | Multiple Cancers | Na+/K+-ATPase inhibition | Intracellular K+ disruption, MAPK activation | Cell cycle arrest, apoptosis | [1] [7] |

Signaling Pathway Modulation

This compound exerts its anti-tumor effects through modulation of multiple interconnected signaling pathways. The compound consistently inhibits cancer cell proliferation and induces apoptosis across various cancer types through multi-target effects on key oncogenic signaling cascades. [1]

G cluster_primary Primary Inhibition cluster_upstream Upstream Effects cluster_pathways Pathway Modulation cluster_downstream Functional Outcomes LanC LanC NaK_ATPase Na+/K+ ATPase LanC->NaK_ATPase STAT3 STAT3 Inhibition LanC->STAT3 Wnt Wnt/β-catenin LanC->Wnt PI3K PI3K/AKT/mTOR LanC->PI3K Ferroptosis SLC7A11/GPX4 LanC->Ferroptosis DNA_repair DNA Repair Inhibition LanC->DNA_repair K_homeostasis Disrupted K+ Homeostasis NaK_ATPase->K_homeostasis MAPK ERK/JNK Activation K_homeostasis->MAPK Mitochondrial_dysfunction Mitochondrial Dysfunction K_homeostasis->Mitochondrial_dysfunction Autophagy Autophagy MAPK->Autophagy Apoptosis Apoptosis Mitochondrial_dysfunction->Apoptosis STAT3->Apoptosis Cell_cycle_arrest G2/M Cell Cycle Arrest Wnt->Cell_cycle_arrest PI3K->Apoptosis Ferroptosis_cell Ferroptosis Ferroptosis->Ferroptosis_cell Radiosensitization Radiosensitization DNA_repair->Radiosensitization Cell_death Cell_death Apoptosis->Cell_death Cell_cycle_arrest->Cell_death Autophagy->Cell_death Context-dependent Ferroptosis_cell->Cell_death

Diagram 1: this compound signaling pathways and anti-tumor mechanisms. The illustration shows the multi-target approach of this compound, highlighting key pathways affected across different cancer types. [1] [4] [7]

The primary molecular target of this compound is the Na+/K+-ATPase pump, inhibition of which leads to disrupted potassium homeostasis and subsequent activation of multiple downstream effects. [7] This initial disruption triggers mitochondrial dysfunction characterized by reduced membrane potential and increased reactive oxygen species (ROS) production. [4] [7] The resulting oxidative stress contributes to activation of stress-responsive MAPK pathways (ERK and JNK) and induction of endoplasmic reticulum stress. [7] Additionally, this compound directly modulates several key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, and JAK/STAT, which collectively contribute to its broad-spectrum activity across different cancer types. [1]

Combination Therapy Strategies

Radiosensitization Protocol

This compound has demonstrated significant potentiation effects when combined with radiation therapy, making it a promising radiosensitizer. The following protocol outlines the combination approach based on established methodologies: [7] [5]

  • Rationale: this compound enhances radiation sensitivity by inhibiting DNA damage repair processes and causing G2/M cell cycle arrest, the phase where cells are most radiosensitive.
  • Drug administration: Administer this compound (0.4-1 μM concentration in vitro or equivalent dosing in vivo) 2-4 hours prior to radiation exposure.
  • Radiation parameters: Apply radiation doses of 2-6 Gy using standard irradiators.
  • Assessment of combination effects:
    • Evaluate DNA damage repair by monitoring γ-H2AX foci and 53BP1 recruitment over time
    • Assess cell cycle distribution via flow cytometry 24 hours post-treatment
    • Determine clonogenic survival 7-14 days after treatment
    • In vivo: Measure tumor growth delay compared to radiation alone

The mechanistic basis for this combination stems from this compound's ability to suppress recruitment of 53BP1 to damaged DNA sites, which represents a critical initiation step for DNA damage repair signaling. This may occur through defects in the RNF8- and RNF168-dependent degradation of KDM4A/JMJD2A that normally facilitates 53BP1 recruitment to DNA damage sites. [7]

Radioimmunotherapy Combination

This compound also enhances the efficacy of radioimmunotherapy approaches, as demonstrated in HER2-positive tumor models:

  • Model system: NCI-N87 HER2-positive gastric cancer xenografts in BALB/c nude mice
  • Combination partners: 131I-trastuzumab (400 μCi) + this compound
  • Dosing schedule: Administer this compound concurrently with 131I-trastuzumab
  • Therapeutic outcome: Significant tumor growth inhibition (p=0.009) compared to control, surpassing either agent alone
  • Biodistribution consideration: Note that this compound co-administration may moderately reduce tumor uptake of 131I-trastuzumab (14.02 ± 0.02% ID/g vs. 19.40 ± 0.04% ID/g at 24 h) while still enhancing overall therapeutic efficacy [5]

Safety and Toxicity Assessment in Xenograft Models

Comprehensive safety evaluation is essential when developing this compound for oncology applications. The following parameters should be monitored throughout xenograft studies:

  • Body weight: Record 2-3 times weekly; weight loss >20% typically indicates unacceptable toxicity
  • Clinical observations: Monitor daily for signs of distress, reduced mobility, hunched posture, or abnormal breathing
  • Blood collection: Terminal cardiac puncture for complete blood count and clinical chemistry
  • Tissue histopathology: Comprehensive evaluation of major organs (heart, liver, kidneys, lungs) at study endpoint
  • Biodistribution studies: Track compound accumulation in critical normal tissues

Studies have reported that this compound inhibited the growth of cholangiocarcinoma xenografts without toxic effects on normal cells at therapeutic doses, suggesting a favorable therapeutic window. [4] However, comprehensive safety assessment in relevant models is crucial, as cardiac glycosides as a class have known therapeutic index limitations in their original cardiovascular applications.

Conclusion and Future Perspectives

This compound represents a promising repurposed anticancer agent with demonstrated efficacy across multiple xenograft models of human cancer. Its multi-mechanistic approach targeting Na+/K+-ATPase and modulating key oncogenic pathways (STAT3, Wnt/β-catenin, PI3K/AKT) provides a strong rationale for continued development. [1] The compound's ability to induce non-apoptotic cell death mechanisms like ferroptosis and autophagy expands its potential utility against apoptosis-resistant malignancies. [7] [6]

Future studies should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring rational combination therapies with conventional chemotherapy, targeted agents, and immunotherapy. The translational potential of this compound is particularly strengthened by its existing FDA approval for cardiac conditions, which may accelerate its path to clinical trials in oncology. [1] Standardization of xenograft protocols and implementation of advanced digital analysis tools will further enhance the reproducibility and predictive value of preclinical studies evaluating this compound as a novel cancer therapeutic.

References

Application Notes and Protocols for Lanatoside C as a Radiosensitizer in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanatoside C and Radiosensitization

This compound (Lan C) is an FDA-approved cardiac glycoside that has garnered significant attention for its anti-cancer properties and potential for drug repurposing in oncology. [1] Recent preclinical studies have established that this compound can function as an effective radiosensitizer, enhancing the efficacy of radiation-based therapies. [2] This was demonstrated in a study combining this compound with 131I-trastuzumab (a radiolabeled antibody), where the combination significantly enhanced therapeutic outcomes in a HER2-positive tumor model. [2] The primary proposed mechanisms for its radiosensitizing effect include the induction of G2/M cell cycle arrest—the phase where cells are most vulnerable to radiation—and the inhibition of DNA damage repair processes. [2] These application notes provide a detailed protocol for evaluating this compound as a radiosensitizer in preclinical models.

Key Mechanisms of Action

This compound exerts its anti-cancer and radiosensitizing effects through multi-faceted mechanisms, summarized in the diagram below.

lanatoside_mechanisms LanatosideC LanatosideC G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest LanatosideC->G2/M Cell Cycle Arrest Apoptosis Induction Apoptosis Induction LanatosideC->Apoptosis Induction DNA Damage DNA Damage LanatosideC->DNA Damage Inhibit DNA Repair Inhibit DNA Repair LanatosideC->Inhibit DNA Repair Inhibit Wnt/β-catenin Inhibit Wnt/β-catenin LanatosideC->Inhibit Wnt/β-catenin Inhibit PI3K/AKT/mTOR Inhibit PI3K/AKT/mTOR LanatosideC->Inhibit PI3K/AKT/mTOR Modulate MAPK Modulate MAPK LanatosideC->Modulate MAPK Induce ER Stress Induce ER Stress LanatosideC->Induce ER Stress Subgraph_Cluster_Pathways Key Signaling Pathways Modulated Increased Radiation Sensitivity Increased Radiation Sensitivity G2/M Cell Cycle Arrest->Increased Radiation Sensitivity Enhanced Radiation Lethality Enhanced Radiation Lethality DNA Damage->Enhanced Radiation Lethality Persistent Radiation Damage Persistent Radiation Damage Inhibit DNA Repair->Persistent Radiation Damage Downregulate c-Myc Downregulate c-Myc Inhibit Wnt/β-catenin->Downregulate c-Myc Promote Apoptosis Promote Apoptosis Inhibit PI3K/AKT/mTOR->Promote Apoptosis Cell Fate Decisions Cell Fate Decisions Modulate MAPK->Cell Fate Decisions Activate Apoptosis Activate Apoptosis Induce ER Stress->Activate Apoptosis Reduced Cell Proliferation Reduced Cell Proliferation Downregulate c-Myc->Reduced Cell Proliferation Cancer Cell Death Cancer Cell Death Promote Apoptosis->Cancer Cell Death Activate Apoptosis->Cancer Cell Death

Diagram Title: this compound Anti-Cancer and Radiosensitization Mechanisms

The diagram above illustrates the complex network of pathways through which this compound acts. A systematic review of preclinical studies confirmed that it consistently inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest (primarily at the G2/M phase) in a dose-dependent manner across various cancer types. [1] Mechanistically, it modulates key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, JAK/STAT, and ER stress/GRP78. [1] [3] [4] The induction of G2/M arrest is particularly critical for radiosensitization, as cells in this phase are most susceptible to radiation-induced damage. [2] Furthermore, by inhibiting DNA damage repair pathways, this compound prevents cancer cells from recovering from radiation-induced DNA lesions, leading to enhanced cell death. [2]

Quantitative Efficacy Data

The following tables summarize key quantitative findings from preclinical studies on this compound, both as a monotherapy and in combination with radiation.

Table 1: Cytotoxicity of this compound Monotherapy (In Vitro) [3] [2] [5]

Cancer Type Cell Line IC50 (24h) IC50 (48h) IC50 (72h) Key Findings
Prostate Cancer PC-3 208.10 nM 79.72 nM 45.43 nM Highest sensitivity among prostate lines; induced G2/M arrest. [5]
Prostate Cancer DU145 151.30 nM 96.62 nM 96.43 nM Significant inhibition of migration and invasion. [5]
Prostate Cancer LNCAP 565.50 nM 344.80 nM 304.60 nM Lower sensitivity, hormone-sensitive line. [5]
Gastric Cancer MKN-45 N/A ~500 nM [4] N/A Induced apoptosis & G2/M arrest; attenuated Wnt/β-catenin. [4]
Breast Cancer MCF-7 N/A Effective at µM range [3] N/A Induced apoptosis; inhibited PI3K/AKT/mTOR. [3]
Lung Cancer A549 N/A Effective at µM range [3] N/A Induced apoptosis and G2/M cell cycle arrest. [3]

Table 2: Efficacy of this compound in Combination with Radiation (Radiosensitization) [2]

Experiment Model Treatment Group Key Outcome Metric Result Statistical Significance
In Vitro (NCI-N87) 131I-trastuzumab alone Cell Death (after 96h) ~77% N/A
131I-trastuzumab + Lan C Cell Death (after 96h) ~99% N/A
In Vivo (NCI-N87 Xenograft) Control Tumor Growth Rapid growth Baseline
Lan C monotherapy Tumor Growth Inhibition Not Significant p = 0.085
131I-trastuzumab alone Tumor Growth Inhibition Significant p < 0.05
131I-trastuzumab + Lan C Tumor Growth Inhibition Most Significant p = 0.009

Experimental Protocols

This section provides a detailed methodology for assessing the radiosensitizing effects of this compound in vitro and in vivo, based on published studies. [2]

In Vitro Radiosensitization Protocol

Objective: To evaluate the synergistic effect of this compound and radiation on cancer cell cytotoxicity.

Materials:

  • Cancer cell line (e.g., NCI-N87 for HER2+ models).
  • This compound (e.g., from Sigma-Aldrich), dissolved in DMSO.
  • Radiation source (e.g., 131I-trastuzumab or external beam radiation).
  • Cell culture reagents and equipment.
  • Ez-Cytox or MTT cell viability assay kit.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of ~3,500 cells/well and allow to adhere for 16-24 hours.
  • Drug Treatment: Treat cells with a range of this compound concentrations. Based on prior research, a concentration of 0.125 - 1 µM is effective for pre-sensitization. [2] Include controls (vehicle alone, e.g., DMSO).
  • Radiation Exposure: After a pre-determined incubation period (e.g., 2-4 hours), expose cells to the radiation source.
    • For 131I-trastuzumab RIT: Add varying activities (e.g., 50, 100, 200 µCi) to the culture medium. [2]
    • For external beam radiation: Irradiate plates at a specified dose.
  • Incubation: Incubate cells for the desired endpoint (e.g., 96 hours for RIT). [2]
  • Viability Assessment:
    • Add MTT solution (0.5 mg/mL) or Ez-Cytox reagent to each well.
    • Incubate for 2-4 hours (MTT) or as per kit instructions.
    • For MTT, dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm (with 630 nm reference).
  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The combination treatment (this compound + radiation) should show significantly higher cytotoxicity than either treatment alone.
In Vivo Combination Therapy Workflow

The workflow for conducting an in vivo study to validate the efficacy of the combination therapy is outlined below.

in_vivo_workflow Start 1. Establish Xenograft Model A Implant cancer cells (e.g., NCI-N87) in BALB/c nude mice Start->A B Monitor tumor growth until volume reaches ~100-200 mm³ A->B C 2. Randomize into Treatment Groups B->C D Group 1: Vehicle Control (0.01% DMSO in saline) C->D E Group 2: Lan C alone (1 mg/kg, i.p.) C->E F Group 3: Radiation alone (e.g., 131I-trastuzumab, 400 µCi, i.v.) C->F G Group 4: Combination (Lan C + Radiation) C->G H 3. Administer Treatments & Monitor D->H E->H F->H G->H I Inject therapies as per group designation H->I J Monitor tumor volume and body weight regularly (e.g., 2-3 times per week) I->J K 4. Terminal Endpoints J->K L Perform biodistribution study if using radiolabeled compounds K->L M Collect tumors for histological and molecular analysis L->M

Diagram Title: In Vivo Radiosensitization Efficacy Study Workflow

Objective: To assess the anti-tumor efficacy and potential toxicity of this compound combined with radiation in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice).
  • Cancer cells for xenograft (e.g., NCI-N87).
  • This compound (dissolved in saline with 0.01% DMSO).
  • Radiation source (e.g., 131I-trastuzumab for RIT).
  • Calipers for tumor measurement.

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 5 × 10^6 NCI-N87 cells) into the flank of mice. [2]
  • Randomization: When tumor volumes reach a predefined size (e.g., 100-200 mm³), randomize mice into the four treatment groups detailed in the workflow above (Vehicle, Lan C alone, Radiation alone, Combination). Use at least 5-6 mice per group for statistical power.
  • Dosing:
    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 1 mg/kg. [2]
    • Administer 131I-trastuzumab via intravenous (i.v.) injection at a dose of 400 µCi. [2]
    • The dosing schedule may vary; in the referenced study, a single injection of the combination was used. [2]
  • Monitoring:
    • Measure tumor dimensions and body weight 2-3 times per week.
    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Biodistribution (Optional): If using a radiolabeled compound, sacrifice animals at selected time points (e.g., 4, 24, 48 hours post-injection), collect tissues (tumor, blood, liver, lung, etc.), and measure radioactivity to determine percentage of injected dose per gram of tissue (%ID/g). [2]
  • Terminal Analysis: At the end of the study, harvest tumors for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for γ-H2AX to detect DNA damage), or protein extraction to analyze pathway modulation.

Formulation and Safety Considerations

  • Formulation: For in vivo studies, this compound is commonly dissolved in saline containing a minimal amount of DMSO (e.g., 0.01%) as a vehicle. [2]
  • Safety and Tolerability: Preclinical studies report that this compound exhibits selective cytotoxicity against cancer cells while showing minimal effects on normal peripheral blood mononuclear cells (PBMCs) at therapeutic concentrations. [3] However, comprehensive toxicological studies are required before clinical translation. Researchers should adhere to ICH E6(R3) guidelines for rigorous quality management and subject safety in all preclinical and clinical investigations. [6]

Conclusion

This compound is a promising repurposed agent that potently enhances the efficacy of radiation therapy in preclinical models. Its ability to induce G2/M cell cycle arrest and inhibit DNA damage repair creates a synergistic effect with radiation. The protocols provided here offer a roadmap for researchers to validate and further explore this combination strategy. Future work should focus on identifying biomarkers for patient selection and conducting IND-enabling toxicity studies to advance this combination into clinical trials.

References

Application Notes and Protocols: HPLC Analysis of Lanatoside C in Digitalis lanata and Pharmaceutical Preparations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lanatoside C is a cardiac glycoside of significant pharmacological importance, traditionally used in cardiac therapy and increasingly investigated for its anticancer properties through drug repurposing. [1] Accurate quantification of this compound in plant material and pharmaceutical formulations is essential for quality control, standardization of herbal products, and preclinical research. This document provides detailed High-Performance Liquid Chromatography (HPLC) protocols, optimized based on established methodologies for the precise analysis of this compound and related cardiac glycosides in Digitalis lanata. [2] [3]


Summarized HPLC Methods for this compound Analysis

The table below consolidates key HPLC parameters from established methods, facilitating rapid comparison and selection.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Method 1: Simultaneous Analysis [2] Method 2: Multi-Glycoside Analysis [3] Method 3: Derivatization Procedure [4]
Analytes This compound, Digoxin Primary/secondary/tertiary glycosides & aglycones Digitalis glycosides of series A, B, C
Sample Prep Dry leaf powder extracted with 50% MeOH, purified via Sep-Pak C18 cartridge Sonication with 70% aqueous MeOH, SPE purification Derivatization with 4-nitrobenzoylchloride (4-NBC1)
Column Octylsilyl bonded silica Symmetry C18 (75 mm x 4.6mm I.D., 3.5 µm) Silica gel adsorbent
Mobile Phase MeCN-MeOH-H₂O (20:1:50) Water and Acetonitrile (Gradient) Low-polarity solvent systems (Isocratic)
Flow Rate Not Specified 1.0 mL/min Not Specified
Detection UV at 220 nm PDA at 220 nm UV at 260 nm
Temperature Not Specified 20 °C Not Specified
Key Features Internal standard method; precise for fermented leaf powder Validated per ICH guidelines; suitable for infected plant analysis High sensitivity; detects degradation products down to 0.1%

Detailed Experimental Protocols

Sample Preparation Protocol
3.1.1. Plant Material Extraction
  • Milling and Weighing: Reduce dried Digitalis lanata leaves to a homogeneous powder using a mill. Accurately weigh approximately 100 mg of the powder into a suitable container.
  • Extraction: Add 10 mL of a 50% (v/v) methanol in water extraction solvent. [2] Alternative methods use 70% (v/v) aqueous methanol with similar efficacy. [3]
  • Sonication: Sonicate the mixture for 20-30 minutes at room temperature to ensure efficient extraction of glycosides.
  • Clarification: Centrifuge the extract (e.g., 10,000 rpm for 10 minutes) or pass it through a 0.45 µm membrane filter to remove particulate matter.
3.1.2. Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Condition a reversed-phase C18 SPE cartridge (e.g., Sep-Pak) sequentially with 5 mL of methanol followed by 5 mL of water or a methanol-water mixture matching the sample solvent strength.
  • Loading: Load the clarified supernatant onto the conditioned SPE cartridge.
  • Washing: Wash with 5-10 mL of a weak solvent (e.g., 10-20% methanol) to remove interfering pigments and polar contaminants. [3]
  • Elution: Elute the target cardiac glycosides, including this compound, with 5-10 mL of a stronger solvent (e.g., 80-100% methanol). Collect the eluate.
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in the initial mobile phase composition used for HPLC analysis, typically 1.0 mL, and filter through a 0.22 µm syringe filter before injection.
HPLC Instrumental Analysis Protocol

This protocol is primarily adapted from the robust method described by G. D. Panagopoulos et al. (2009). [3]

  • Column: Utilize a Symmetry C18 column (75 mm x 4.6 mm I.D., 3.5 µm particle size) or equivalent.
  • Mobile Phase: Employ a binary gradient system.
    • Solvent A: High-purity Water
    • Solvent B: Acetonitrile
    • Develop a linear or multi-step gradient program to achieve optimal separation. An example is: 0 min (20% B) → 10 min (50% B) → 15 min (80% B) → 17 min (20% B), with a hold for column re-equilibration.
  • Flow Rate: Set to 1.0 mL/min.
  • Column Oven: Maintain the column temperature at 20 °C.
  • Detection: Use a Photodiode Array (PDA) detector with the monitoring wavelength set to 220 nm. [2] [3]
  • Injection Volume: A typical injection volume is 10-20 µL.

The following workflow diagram illustrates the complete analytical procedure from sample to result:

G Start Start Analysis SP Sample Preparation Start->SP SP1 1. Weigh & Extract Plant Material SP->SP1 SP2 2. SPE Clean-up (C18 Cartridge) SP1->SP2 SP3 3. Reconstitute in Mobile Phase SP2->SP3 HPLC HPLC Analysis SP3->HPLC HPLC1 Column: C18 (75mm x 4.6mm, 3.5µm) HPLC->HPLC1 HPLC2 Mobile Phase: Water/Acetonitrile (Gradient) HPLC1->HPLC2 HPLC3 Detection: PDA at 220 nm HPLC2->HPLC3 Data Data Analysis & Quantitation HPLC3->Data End Report Results Data->End

Method Validation

The method should be validated according to ICH guidelines to ensure reliability. Key validation parameters from the established method include: [3]

  • Precision: Demonstrates high reproducibility of retention times and peak areas.
  • Accuracy: Confirmed through spike-recovery experiments.
  • Linearity: A linear response should be established over the expected concentration range.
  • Specificity: The method effectively resolves this compound from other cardiac glycosides and matrix interferences.

Applications in Research and Development

Quality Control of Raw Materials

The developed protocol is suitable for the phytochemical analysis and quality assurance of D. lanata raw material intended for pharmaceutical use. It can reliably determine the concentration of active constituents like this compound to ensure batch-to-batch consistency. [3] Air-drying has been identified as the optimal processing method for raw material compared to freeze-drying when quantifying these compounds. [3]

Detection of Adulteration

HPLC analysis is critical for detecting potentially dangerous adulteration in botanical supplements. In a documented case, a product labeled as "plantain" was found to be contaminated with Digitalis lanata, identified by the presence of this compound and Lanatoside A via LC-MS analysis, leading to product recall. [5] This underscores the importance of chromatographic methods in verifying product authenticity and ensuring consumer safety.

Supporting Drug Repurposing Research

This compound has demonstrated significant anticancer effects in preclinical models, including inhibition of proliferation, induction of apoptosis, and cell cycle arrest. [1] Robust and quantitative HPLC methods are indispensable in pharmacokinetic studies and for standardizing compound quality in these investigations, supporting its potential translation as a repurposed oncology therapeutic. [1] [6]

The diagram below maps the role of HPLC analysis within the broader context of this compound research and development, particularly in drug repurposing.

G HPLC HPLC Analysis QC Quality Control & Standardization HPLC->QC Adulteration Adulteration Detection HPLC->Adulteration Repurpose Drug Repurposing (Oncology) HPLC->Repurpose Mech Mechanism of Action Studies Repurpose->Mech PK Pharmacokinetics Repurpose->PK


Troubleshooting and Best Practices

  • Peak Tailing: Ensure the HPLC system is well-primed and the column is in good condition. Using a specialty C18 column with low silanol activity can improve peak shape. [6]
  • Low Sensitivity: Confirm the detector wavelength is set correctly (220 nm). For greatly increased sensitivity, especially in complex matrices, consider derivatization (e.g., with 4-nitrobenzoylchloride to shift detection to 260 nm) or transition to LC-MS/MS methods. [7] [8] [4]
  • Inadequate Separation: Optimize the gradient profile of the acetonitrile-water mobile phase. Adjusting the column temperature can also enhance resolution.
  • Column Protection: Always use a guard column to protect the analytical column from particulate matter and irreversibly adsorbed contaminants from the plant extract.

Conclusion

The HPLC methods detailed herein provide reliable, validated, and precise tools for the analysis of this compound. These protocols are vital for researchers and drug development professionals working on the quality control of digitalis-based materials and the burgeoning field of repurposing this compound for novel therapeutic areas such as oncology and inflammation. [3] [1] [9]


References

Proposed Workflow for Partition Coefficient Determination

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the key stages of a standard shake-flask experiment to determine the partition coefficient, which can be adapted for Lanatoside C:

G Start Experiment Start Prep Phase Preparation 1. Prepare Octanol Saturated with Buffer 2. Prepare Buffer Saturated with Octanol Start->Prep Weigh Weigh this compound Prep->Weigh Dissolve Dissolve in Pre-saturated Octanol Weigh->Dissolve Equil Equilibration 1. Vortex Mixing (e.g., 1 hour) 2. Centrifugation for Phase Separation Dissolve->Equil Sample Sampling 1. Sample from both Octanol and Aqueous phases 2. Dilute as necessary for analysis Equil->Sample Analyze Quantitative Analysis HPLC-MS/MS or LC-UV Sample->Analyze Calculate Calculate Log P Log P = Log (C_octanol / C_aqueous) Analyze->Calculate

Detailed Experimental Protocol

This protocol is a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, adapted from analytical techniques used for related cardiac glycosides [1].

Materials and Reagents
  • This compound standard (purity ≥95%, as used in cited research [2] [3])
  • 1-Octanol (HPLC grade)
  • Buffer solutions (e.g., Phosphate Buffered Saline, PBS, at pH 7.4 to simulate physiological conditions)
  • Water (HPLC grade)
  • HPLC vials and volumetric flasks
Equipment
  • HPLC system coupled with a tandem mass spectrometer (MS/MS) or a UV detector
  • Analytical column: C18 column (e.g., 2.0 mm × 150 mm, 5 μm) [1]
  • Vortex mixer
  • Centrifuge
  • pH meter
Method Steps
  • Phase Saturation: Saturate 1-octanol with the aqueous buffer and vice versa by mixing the two phases in a separatory funnel for 24 hours before the experiment. Allow phases to separate and use them for the entire procedure.
  • Stock Solution: Prepare a stock solution of this compound in octanol-saturated buffer or methanol. If using methanol, ensure its final concentration is <1% to avoid altering the partition equilibrium.
  • Equilibration:
    • Combine the this compound solution with pre-saturated octanol and buffer in a glass vial (a typical phase volume ratio is 1:1).
    • Seal the vial and mix using a vortex mixer for a sufficient time (e.g., 1 hour) to reach equilibrium at a constant temperature (e.g., 25°C).
  • Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 10-15 minutes) to achieve complete phase separation.
  • Sampling: Carefully sample from the middle of each phase to avoid cross-contamination.
  • Quantitative Analysis:
    • Instrumentation: Use HPLC-MS/MS for highest sensitivity and selectivity, as demonstrated for digoxin and ouabain [1].
    • Chromatographic Conditions:
      • Mobile Phase: A gradient of water and methanol, both with 0.1% formic acid.
      • Flow Rate: 0.2 mL/min.
      • Column Temperature: 40°C.
      • Injection Volume: 5-10 μL.
    • MS Detection: Operate in positive ion mode. Monitor the ammonium adduct [M+NH₄]⁺ of this compound, which is a predominant ion for cardiac glycosides [1].
  • Calibration Curve: Prepare a series of standard solutions of this compound in both octanol-saturated buffer and buffer-saturated octanol to create a calibration curve for quantifying the concentration in each phase.

Key Considerations for Researchers

  • Analytical Challenge: The partition coefficient of potent compounds like this compound is often determined at very low concentrations. LC-MS/MS is the preferred method due to its high sensitivity and ability to distinguish this compound from potential impurities or degradation products.
  • Compound Stability: Confirm the stability of this compound in both octanol and aqueous phases under experimental conditions to ensure accurate results.
  • Ionization State: The experimental log P measured at pH 7.4 is technically the distribution coefficient (log D). This compound is not expected to ionize at physiological pH, so its log P and log D should be similar.

Summary of this compound Properties

The table below summarizes key chemical information relevant to partition coefficient studies:

Property Description / Value Source / Method of Identification
Chemical Class Cardiac glycoside (cardenolide) [4]
Molecular Target Na+/K+-ATPase pump [5] [4]
Primary Activity Anti-inflammatory, Anticancer, Cardiotonic [5] [2] [3]
Analytical Method HPLC-MS/MS (recommended for sensitivity) Adapted from [1]
Key MS Ion Ammonium adduct [M+NH₄]⁺ Based on related glycosides [1]
Reported IC₅₀ Values Varies by cell line (e.g., 45-565 nM in prostate cancer cells) [2]

Relationship Between Structure, Properties, and Activity

This compound's activity is influenced by its ability to reach cellular targets, a process related to its lipophilicity. The following diagram conceptualizes this relationship:

G A Steroid Core & Lactone Ring C Lipophilicity (Log P) A->C Increases B Sugar Moieties B->C Decreases D Membrane Permeability C->D E Cellular Uptake & Bioactivity (e.g., Na+/K+-ATPase Inhibition) D->E

If Your Experiment Does Not Yield a Clear Result

If you encounter issues like incomplete phase separation, concentration outside the detection limit, or degradation:

  • Verify Saturation: Ensure octanol and buffer are mutually saturated before use
  • Optimize Sample Preparation: Adjust dilution factors for each phase to fall within the linear range of your calibration curve
  • Check for Degradation: Run a purity check of your this compound standard using HPLC-UV or LC-MS at the beginning and end of the experiment

References

Comprehensive Technical Support Guide: Lanatoside C Solubility and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanatoside C

This compound is a cardiac glycoside compound with diverse pharmacological activities beyond its traditional cardiovascular applications. Recently, it has gained significant research interest for its anti-cancer and broad-spectrum antiviral properties, making it a valuable compound for drug discovery and mechanistic studies. This compound exerts its effects through multiple signaling pathways, including MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR, inducing G2/M cell cycle arrest, autophagy, and apoptosis in cancer cells. Additionally, it demonstrates potent antiviral activity against various viruses including dengue, Chikungunya, and SARS-CoV-2. This technical guide addresses common experimental challenges associated with this compound, with particular emphasis on solubility characteristics, formulation protocols, and troubleshooting strategies to ensure research reproducibility and reliability.

Solubility Characteristics & Physical Properties

Key Solubility Data

This compound exhibits specific solubility characteristics that researchers must understand for proper experimental design. The following table summarizes its solubility profile in various solvents:

Table 1: Solubility Profile of this compound in Different Solvents

Solvent Solubility Concentration Notes
DMSO Freely soluble 50-100 mg/mL (50.76-101.51 mM) Hygroscopic DMSO significantly reduces solubility; use fresh, anhydrous DMSO
Ethanol Sparingly soluble 2-17 mg/mL (2.03-17.26 mM) Concentration varies by supplier and batch
Water Insoluble Insoluble Not recommended for direct aqueous preparation
CMC-Na Suspension Forms homogeneous suspension ≥5 mg/mL For in vivo studies; requires vigorous mixing
Critical Physical Properties
  • Molecular Weight: 985.12 g/mol
  • CAS Number: 17575-22-3
  • Chemical Formula: C~49~H~76~O~20~
  • Storage Conditions: -20°C powder; 3 years stability from date of receipt
  • Appearance: White to off-white solid [1] [2] [3]

The compound's steroid glycoside structure contributes to its solubility characteristics, with the sugar moiety enhancing solubility in polar solvents like DMSO while the steroid aglycone core reduces aqueous solubility.

DMSO Stock Solution Preparation

Standard Protocol
  • Calculate required mass: Determine the amount needed based on desired concentration (e.g., 50 mg/mL for a 50.76 mM solution)
  • Use fresh anhydrous DMSO: Ensure DMSO is recently opened and protected from moisture absorption
  • Add DMSO to compound: Transfer calculated DMSO volume to this compound powder
  • Mix thoroughly: Vortex for 2-3 minutes until completely dissolved
  • Sonication (if needed): For higher concentrations (>50 mg/mL), brief sonication in a water bath for 5-10 minutes may be required
  • Visual inspection: Confirm complete dissolution by examining for undissolved particles [1] [2]
Quality Control Points
  • Hygroscopic DMSO alert: Moisture-absorbing DMSO reduces solubility by up to 30-40%; always use fresh aliquots
  • Solution stability: Aliquot and store at -80°C for long-term storage (2 years) or -20°C for short-term (1 year)
  • Freeze-thaw cycles: Limit to 2-3 cycles; multiple cycles promote precipitation and compound degradation

Troubleshooting Common Solubility Issues

Problem-Solution Guide

Table 2: Troubleshooting Guide for this compound Solubility Issues

Problem Possible Causes Solutions Prevention
Precipitation in DMSO Hygroscopic DMSO; Old stock Re-prepare with fresh DMSO; Briefly warm to 37°C with vortexing Aliquot DMSO under inert gas; Use molecular sieves
Crystal formation upon storage Multiple freeze-thaw cycles; Temperature fluctuations Re-sonicate; Warm to 37°C and vortex Prepare single-use aliquots; Maintain consistent -80°C storage
Unexpected results in cell culture DMSO concentration >0.1%; Precipitation in media Filter sterilize (0.2µm) before use; Confirm solubility in complete media Perform vehicle control matching DMSO concentration; Pre-mix with media before adding to cells
Reduced biological activity Compound degradation; Improper storage Validate stock concentration by UV; Prepare fresh stock Protect from light; Minimize storage time at 4°C
Verification Methods
  • Visual inspection: Clear, colorless to pale yellow solution indicates proper dissolution
  • Filtration test: Pass through 0.2µm filter - significant residue suggests incomplete dissolution
  • UV spectrophotometry: Compare absorbance at characteristic wavelengths with standard curve
  • Biological validation: Test in positive control system (e.g., known cancer cell line) to confirm bioactivity

Experimental Applications & Formulations

Cell Culture Applications

For cellular assays, this compound has demonstrated efficacy across multiple cancer cell lines:

  • Breast cancer (MCF-7): IC~50~ values in low micromolar range (0.5-1 μM)
  • Lung cancer (A549): Significant growth inhibition at 0.2-0.5 μM
  • Liver cancer (HepG2): Dose-dependent response with G2/M arrest at 0.5 μM
  • Colorectal cancer (HCT116, HT-29): Anti-proliferative effects at 0.1-1 μM [4] [5]

Cell culture protocol:

  • Prepare serial dilutions from DMSO stock in complete media
  • Ensure final DMSO concentration ≤0.1% (v/v) in all treatments
  • Include vehicle control with matched DMSO concentration
  • Treat cells for 24-72 hours depending on assay endpoint
  • For autophagy studies (common with this compound), include positive controls (e.g., rapamycin) and inhibitors (e.g., bafilomycin A1) [4] [5]
In Vivo Formulations

For animal studies, several formulation approaches have been successfully employed:

Table 3: In Vivo Formulation Options for this compound

Formulation Composition Maximum Concentration Administration Route
Homogeneous suspension 0.5-1% CMC-Na in water ≥5 mg/mL Oral gavage
Clear solution 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2.08 mg/mL (2.11 mM) Intraperitoneal
Alternative solution 10% DMSO + 90% (20% SBE-β-CD in Saline) 2.08 mg/mL (2.11 mM) Intravenous
Oil solution 10% DMSO + 90% Corn oil 2.08 mg/mL (2.11 mM) Oral

Preparation notes: Always add solvents in the specified order, ensuring clarity at each step before proceeding to the next. For suspensions, sonicate for 10-15 minutes to achieve homogeneous distribution. [2] [6]

Mechanism of Action & Experimental Design

Signaling Pathways

This compound exerts its biological effects through multiple interconnected signaling pathways:

LanatosideC_Pathways LanatosideC LanatosideC NKA Na+/K+-ATPase Inhibition LanatosideC->NKA Ionic Ionic Imbalance ↑ intracellular Na+ ↓ intracellular K+ NKA->Ionic Signalosome Signalosome Formation (Src kinase activation) NKA->Signalosome Calcium ↑ Intracellular Ca2+ Ionic->Calcium Apoptosis Apoptosis Activation Calcium->Apoptosis Mitophagy Mitochondrial Dysfunction Calcium->Mitophagy MAPK MAPK Pathway (ERK, JNK, p38) Signalosome->MAPK PI3K PI3K/AKT/mTOR Pathway Signalosome->PI3K Wnt Wnt/β-catenin Pathway Signalosome->Wnt JAK JAK-STAT Pathway Signalosome->JAK NFkB NF-κB Pathway Signalosome->NFkB G2M G2/M Cell Cycle Arrest MAPK->G2M Autophagy Autophagy Induction MAPK->Autophagy DDR Impaired DNA Damage Repair MAPK->DDR PI3K->Apoptosis PI3K->DDR DDR->Apoptosis Mitophagy->Autophagy

Figure 1: this compound Signaling Pathways and Mechanisms of Action

Experimental Workflow

For comprehensive investigation of this compound effects, the following integrated workflow is recommended:

Experimental_Workflow Start Stock Solution Preparation (50-100 mg/mL in fresh DMSO) Viability Viability Assessment MTT/WST-1 assay (0.1-10 μM, 24-72h) Start->Viability Morphology Morphological Analysis Phase-contrast microscopy (Vacuole formation) Viability->Morphology Mechanism Mechanistic Studies Morphology->Mechanism CellCycle Cell Cycle Analysis Flow cytometry (PI staining) G2/M arrest confirmation Mechanism->CellCycle ApoptosisAssay Apoptosis Detection Annexin V/PI staining Caspase-3/7 activation Mechanism->ApoptosisAssay AutophagyDetect Autophagy Assessment LC3-I to LC3-II conversion p62/SQSTM1 accumulation Mechanism->AutophagyDetect DNADamage DNA Damage Evaluation γ-H2AX foci Comet assay Mechanism->DNADamage PathwayMech Pathway Mechanism Western blot for: - MAPK (ERK, JNK, p38) - PI3K/AKT/mTOR - Wnt/β-catenin CellCycle->PathwayMech ApoptosisAssay->PathwayMech AutophagyDetect->PathwayMech DNADamage->PathwayMech Validation Functional Validation siRNA knockdown Pathway inhibitors PathwayMech->Validation

Figure 2: Comprehensive Experimental Workflow for this compound Studies

Frequently Asked Questions (FAQ)

Q1: Why does this compound precipitate when I add it to cell culture media, even though it was completely dissolved in DMSO? A: This common issue occurs due to the "cosolvent effect" - the compound may become less soluble when DMSO concentration drops below a critical threshold upon dilution. To prevent this: (1) Perform serial dilution with intermittent mixing, (2) Pre-mix with complete media before adding to cells, (3) Ensure final DMSO concentration does not exceed 0.5% (v/v), and (4) Consider using serum-containing media as proteins can enhance compound solubility.

Q2: What is the maximum safe concentration of DMSO for cell culture studies with this compound? A: For most mammalian cell lines, DMSO concentration should be maintained at ≤0.1% (v/v) to avoid cytotoxicity. At this concentration, the corresponding this compound concentration would be approximately 50 μM when using a 50 mg/mL DMSO stock solution. Always include vehicle controls with matched DMSO concentration to account for any solvent effects.

Q3: How stable are this compound stock solutions, and what is the best storage condition? A: When prepared properly in anhydrous DMSO, this compound stock solutions remain stable for: 2 years at -80°C or 1 year at -20°C. For long-term stability, aliquot into single-use portions to minimize freeze-thaw cycles. Always visually inspect for precipitation or color change before use, and consider validating concentration by UV spectroscopy for quantitative studies.

Q4: Does this compound require special handling precautions due to its cardiac glycoside nature? A: Yes, as a cardiac glycoside, this compound should be handled with appropriate safety precautions. Use gloves, lab coat, and eye protection when handling the powder or concentrated solutions. The compound has a narrow therapeutic index in clinical applications, so careful concentration validation is essential for research reproducibility.

Q5: What are the most appropriate positive controls for this compound autophagy studies? A: For autophagy induction, include rapamycin (100-500 nM) as a positive control. For autophagy inhibition, use bafilomycin A1 (50-100 nM) or chloroquine (20-50 μM). Monitor LC3-I to LC3-II conversion by western blot and GFP-LC3 puncta formation by fluorescence microscopy as standard autophagy markers.

Conclusion

References

Cytotoxicity of Lanatoside C: Cancer vs. Normal Cells

Author: Smolecule Technical Support Team. Date: February 2026

The core data on how Lanatoside C affects different cell types is summarized in the table below. This selective cytotoxicity is a key property for its potential as an anti-cancer agent.

Cell Line / Type Cell Origin Observed Cytotoxicity & Key Effects Concentration Range Tested Reference
A549 Human Non-Small Cell Lung Cancer Significant growth inhibition; induces ferroptosis (evidenced by decreased GPX4/SLC7A11). 0.05 - 0.7 µM [1] [1]
MCF-7 Human Breast Cancer Inhibits proliferation; induces G2/M cell cycle arrest and apoptosis. Doses up to 10 µM [2] [2]
HepG2 Human Liver Cancer Inhibits proliferation; induces G2/M cell cycle arrest and apoptosis. Doses up to 10 µM [2] [2]
HCT116 & HT-29 Human Colorectal Cancer Suppresses proliferation & colony formation; induces autophagy & mitochondrial dysfunction. 0.1 - 1 µM [3] [4] [3] [4]
NCI-N87 Human Gastric Cancer (HER2+) Decreases cell viability; shows radiosensitizing effect. 0.125 nM - 1 µM [5] [5]
PBMCs Human Normal Peripheral Blood Mononuclear Cells No significant toxicity. 0.01 - 500 µM [2] [2]
L132 & WRL68 Human Normal Lung & Liver Cells Selective cytotoxic effects observed only in cancer cells. Not specified (used for comparison) [2] [2]

Based on this data, here are answers to some frequently asked questions.

Why is this compound less toxic to normal cells like PBMCs? The selective toxicity is likely due to cancer cells expressing specific isoforms of the Na+/K+-ATPase pump that make them more sensitive to Cardiac Glycosides like this compound [3] [4]. Furthermore, this compound's ability to specifically activate cell death pathways (like ferroptosis) in cancer cells also contributes to its selective effect [1].

My cancer cell line is not dying via apoptosis. Is the drug working? Yes, potentially. This compound can induce several alternative cell death pathways. If you do not observe classic apoptosis markers (like PARP-1 or caspase-3 cleavage), check for other hallmarks listed in the table above, such as:

  • Autophagy: Look for LC3-I to LC3-II conversion and p62 accumulation via western blot [3] [4].
  • Ferroptosis: Check for downregulation of SLC7A11 and GPX4, and examine mitochondrial morphology with transmission electron microscopy [1].
  • Mitochondrial Dysfunction: Measure a loss of mitochondrial membrane potential using JC-1 or DASPMI staining [3] [4].

Essential Experimental Protocols & Workflows

To help you replicate and troubleshoot key findings, here are detailed methodologies for major assays cited in the literature.

1. Assessing Cytotoxicity (MTT Assay) This protocol is based on the method used to test breast, lung, and liver cancer cell lines [2].

  • Cell Seeding: Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight (~16 hours).
  • Treatment: Treat the cells with a range of this compound concentrations for 24 hours.
  • Viability Measurement: Add 0.5 mg/mL of MTT solution to each well and incubate in the dark for 2-4 hours.
  • Solubilization & Reading: Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 570 nm with a baseline correction at 630 nm.

2. Analyzing Cell Cycle Arrest (Flow Cytometry) This protocol can be used to confirm G2/M phase arrest [2] [4].

  • Treatment & Harvest: Seed 1 x 10⁵ cells in a 6-well plate. After 24 hours, treat with this compound for another 24 hours. Trypsinize and collect the cells by centrifugation.
  • Fixation: Resuspend the cell pellet in ice-cold ethanol and store at -20°C for a minimum of 24 hours.
  • Staining & Analysis: Wash the cells to remove ethanol, incubate with RNase A at 37°C, and then stain with 0.5 µg/mL of Propidium Iodide (PI) for 30 minutes. Analyze the DNA content using a flow cytometer.

3. Evaluating DNA Damage (Comet Assay) This protocol is used to demonstrate genotoxic stress and impaired DNA repair [2] [3].

  • Treatment & Embedding: Treat about 1,000 cells seeded in a 6-well plate with this compound for 24 hours. Harvest and mix the cells in 0.6 mL of PBS.
  • Slide Preparation: Mix the cell suspension with 1% low melting point agarose and layer onto a scored glass slide. Allow it to solidify in air.
  • Lysis & Electrophoresis: Lyse the cells overnight in a suitable lysis buffer. The next day, wash the slides with 1x TAE buffer and perform electrophoresis at a low voltage (0.6 V/cm) for 25 minutes.
  • Staining & Visualization: Stain the DNA with 2.5 µg/mL of Propidium iodide, destain with distilled water, and visualize DNA damage ("comets") using a fluorescent microscope at 20x magnification.

This compound Mechanism of Action

The diagram below synthesizes findings from multiple studies to show the key signaling pathways and cell death mechanisms induced by this compound in cancer cells.

LanatosideC_MOA LanatosideC This compound NaK_ATPase Na+/K+-ATPase Inhibition LanatosideC->NaK_ATPase PI3K_Inhibition PI3K/AKT/mTOR Pathway Inhibition LanatosideC->PI3K_Inhibition DNADamage DNA Damage & Impaired Repair LanatosideC->DNADamage IonHomeostasis Disruption of Ion Homeostasis ↑ Intracellular [Na+] ↓ Intracellular [K+] NaK_ATPase->IonHomeostasis MitochondrialDysfunction Mitochondrial Dysfunction ↓ Membrane Potential ↓ Oxygen Consumption IonHomeostasis->MitochondrialDysfunction MAPK_Activation MAPK Pathway Activation (Erk, JNK) IonHomeostasis->MAPK_Activation  via K+ depletion? Autophagy Autophagy Induction (LC3-I/II conversion, p62 accumulation) MitochondrialDysfunction->Autophagy Ferroptosis Ferroptosis Induction (↓GPX4, ↓SLC7A11) MitochondrialDysfunction->Ferroptosis Apoptosis Apoptosis Induction MitochondrialDysfunction->Apoptosis MAPK_Activation->Autophagy PI3K_Inhibition->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNADamage->G2M_Arrest Radiosensitization Radiosensitization Effect DNADamage->Radiosensitization  impaired repair G2M_Arrest->Radiosensitization

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent cytotoxicity results between replicates.

    • Solution: Ensure consistent cell viability and passage number at the start of the experiment. As this compound is often dissolved in DMSO, verify that the final DMSO concentration is equal across all treatment groups (typically not exceeding 0.1%) and includes a vehicle control [2].
  • Problem: Expected cell death (e.g., apoptosis) is not observed.

    • Investigation: Confirm the mechanism active in your specific cell line. Refer to the diagram and tables above. If apoptosis is weak, investigate autophagy (via LC3B western blot) [3] [4] or ferroptosis (via GPX4 western blot and mitochondrial imaging) [1].
  • Problem: this compound's radiosensitizing effect is weak in my model.

    • Investigation: Confirm that your cells are undergoing G2/M arrest (using flow cytometry) [2] [5] and that DNA damage repair is impaired (by sustaining γ-H2AX foci after radiation) [3]. The efficacy can vary between cell lines [3].

References

What are the reported IC50 values of Lanatoside C across different cancer cell lines?

Author: Smolecule Technical Support Team. Date: February 2026

The half-maximal inhibitory concentration (IC50) of Lanatoside C varies significantly depending on the cell line and treatment duration. The table below summarizes quantitative data from recent studies for easy comparison.

Table 1: this compound IC50 Values in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (24h) IC50 (48h) IC50 (72h) Citation
PC-3 Prostate Cancer 208.10 nM 79.72 nM 45.43 nM [1] [2]
DU145 Prostate Cancer 151.30 nM 96.62 nM 96.43 nM [1] [2]
LNCaP Prostate Cancer 565.50 nM 344.80 nM 304.60 nM [1] [2]
A549 Non-Small Cell Lung Cancer ~0.4 µM (400 nM) - - [3]
MCF-7 Breast Cancer - Inhibited at nanomolar concentrations - [4]
HepG2 Liver Cancer - Inhibited at nanomolar concentrations - [4]
HeLa Cervical Cancer - ~2.5 µM (CCK-8 assay) - [5]
HuCCT-1 Cholangiocarcinoma - Time-dependent inhibition - [6]
TFK-1 Cholangiocarcinoma - Time-dependent inhibition - [6]
MKN-45 Gastric Cancer - Inhibited at 50-500 nM - [7]

Why does the IC50 of this compound show such variability?

The variability in IC50 values is expected and stems from several biological and experimental factors:

  • Cell Line Genetics and Origin: Different cancer types have distinct genetic backgrounds and signaling pathway dependencies. For instance, hormone-independent prostate cancer cells (PC-3, DU145) were significantly more sensitive than hormone-dependent ones (LNCaP) [1] [2].
  • Differential Expression of Molecular Targets: The potency of this compound is influenced by the expression levels of its primary and secondary targets in different cells. These include the Na+/K+-ATPase pump and key players in various signaling pathways like STAT3, PKCδ, and c-Myc [4] [6] [8].
  • Activation of Distinct Cell Death Pathways: this compound can induce different types of programmed cell death depending on the cellular context, such as:
    • Apoptosis in breast, liver, cervical, and prostate cancers [4] [5] [1].
    • Ferroptosis (iron-dependent cell death) in non-small cell lung cancer via the SLC7A11/GPX4 pathway [3].
  • Treatment Duration: As clearly shown in Table 1, longer exposure times generally lead to lower IC50 values, as seen in PC-3 cells where the IC50 dropped from 208.10 nM at 24h to 45.43 nM at 72h [1] [2].

What are the key molecular mechanisms of action I should investigate?

This compound exerts its anti-cancer effects through a multi-faceted approach. The diagram below summarizes the key signaling pathways it modulates across different cancer types.

LanatosideC_MOA cluster_pathways Key Pathways Modulated by this compound cluster_effects Cellular Outcomes LanatosideC LanatosideC Apoptosis Apoptosis Induction LanatosideC->Apoptosis CellCycle G2/M Cell Cycle Arrest LanatosideC->CellCycle MAPK MAPK Signaling LanatosideC->MAPK PI3K PI3K/AKT/mTOR Signaling LanatosideC->PI3K Wnt Wnt/β-catenin Signaling LanatosideC->Wnt JAK JAK/STAT Signaling LanatosideC->JAK TNF TNF/IL-17 Signaling LanatosideC->TNF Ferroptosis Ferroptosis Induction LanatosideC->Ferroptosis PKCd PKCδ Activation LanatosideC->PKCd Death Cell Death Apoptosis->Death Proliferation Inhibited Proliferation CellCycle->Proliferation MAPK->Proliferation PI3K->Proliferation PI3K->Death Wnt->Proliferation JAK->Proliferation TNF->Death Metastasis Suppressed Migration/Invasion TNF->Metastasis Ferroptosis->Death PKCd->Death

Key Mechanisms to Explore in Your Research:

  • Induction of Cell Cycle Arrest: this compound consistently induces G2/M phase arrest in breast, lung, liver, gastric, and prostate cancer cells [4] [1] [7].
  • Activation of Multiple Cell Death Pathways:
    • Apoptosis: It triggers both intrinsic (mitochondrial) and extrinsic apoptosis pathways, evidenced by caspase-3/9 activation, PARP cleavage, and Bax/Bcl-2 ratio modulation [5] [6] [8].
    • Ferroptosis: In NSCLC, it acts through the SLC7A11/GPX4 signaling pathway, characterized by mitochondrial shrinkage and increased lipid peroxidation [3].
  • Modulation of Key Oncogenic Signaling:
    • It inhibits the Wnt/β-catenin/c-Myc axis in gastric cancer [7].
    • It suppresses STAT3 signaling in cholangiocarcinoma and cervical cancer [5] [6].
    • It targets the PI3K/AKT/mTOR and MAPK pathways in breast and liver cancers [4].
    • It modulates the TNF/IL-17 pathway in prostate cancer, influencing the tumor microenvironment [1] [2].
  • Other Specific Mechanisms: In hepatocellular carcinoma, this compound induces apoptosis through PKCδ activation [8].

Troubleshooting Guide: Common Experimental Issues

Issue Possible Cause Suggested Solution
High IC50 / Low Potency Incorrect solvent/DMSO concentration; short treatment duration; resistant cell line. Ensure DMSO concentration ≤0.001% [4]; extend treatment to 48-72h [1]; validate cell line sensitivity from literature (see Table 1).
Inconsistent Results Between Assays Different mechanisms measured (viability vs. proliferation); assay-specific artifacts. Use orthogonal assays (e.g., MTT/CCK-8 for viability, colony formation for proliferation, flow cytometry for apoptosis) [4] [5] [1].
Unclear Mechanism in Your Model Cell-type specific pathway dominance. Perform transcriptomic or proteomic analysis to identify differentially expressed genes and pathways (e.g., TNF/IL-17 in prostate cancer) [1], then validate with Western blot or ELISA [4] [7].
Lack of Selectivity for Cancer Cells General toxicity of the compound. Include relevant normal cell controls (e.g., WPMY-1 prostate stromal cells, IC50 ~434 nM) [2] to confirm a therapeutic window exists.

Key Experimental Protocols for Validation

For reliable results, adhere to these core methodological details derived from the literature:

  • Cell Culture & Treatment: Use standard media (DMEM/RPMI-1640 with 10% FBS). Dissolve this compound in DMSO and ensure final DMSO concentration does not exceed 0.001-0.1% to avoid solvent toxicity [4] [5].
  • Viability and Proliferation Assays:
    • MTT/CCK-8 Assay: Seed ~3,500-5,000 cells/well in a 96-well plate. Treat with this compound for 24-72 hours. Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8) [4] [5] [1].
    • Colony Formation Assay: Seed a low density of cells (~500/well in a 6-well plate). Treat with low doses (e.g., 50-500 nM) for up to 10 days, then fix, stain with crystal violet, and count colonies [5] [1].
  • Apoptosis Detection: Use an Annexin V-FITC/PI staining kit followed by flow cytometry. Alternatively, monitor key markers via Western blot: cleaved caspase-3, cleaved caspase-9, cleaved PARP, and altered Bax/Bcl-2 ratio [5] [6].
  • Cell Cycle Analysis: After treatment, fix cells in ethanol, treat with RNase A, stain DNA with Propidium Iodide (PI), and analyze distribution via flow cytometry to confirm G2/M arrest [4] [5] [7].
  • Mechanism Investigation (Western Blot): To probe specific pathways, analyze the protein levels of p-STAT3/STAT3, β-catenin, c-Myc, p-AKT/AKT, and p-ERK/ERK in treated vs. control cells [4] [6] [7].

References

Common Experimental Issues & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are some specific problems you might encounter and how to address them based on published research.

Problem & Phenotype Potential Mechanism(s) Suggested Investigations & Validation Steps

| Reduced cell proliferation with G2/M cell cycle arrest [1] [2] | Attenuation of Wnt/β-catenin signaling, leading to downregulation of c-Myc [1]. | Western Blot: Analyze β-catenin, c-Myc, and Cyclin D1 protein levels. Immunofluorescence: Check β-catenin localization (cytosolic vs. nuclear). Gene Reporter Assay: Use a TCF/LEF reporter construct to measure Wnt pathway activity. | | Induction of cell death without classic apoptosis markers [3] | Induction of autophagy due to impaired autophagosomal degradation; Mitochondrial dysfunction from loss of membrane potential (MMP) [3]. | Western Blot: Monitor LC3-I to LC3-II conversion and p62/SQSTM1 accumulation. Microscopy: Use GFP-LC3 to visualize autophagosome formation. Flow Cytometry: Measure MMP with JC-1 or DASPMI staining. Check for ROS increase. | | Inconsistent apoptosis across cell lines; some lines show apoptosis, others do not [3] [2] | Cell-type specific activation of apoptosis via ROS generation and STAT3 inhibition, leading to Bax/Bcl-2 imbalance [2]. | Flow Cytometry: Use Annexin V/PI staining to quantify apoptosis. Western Blot: Check cleavage of PARP-1, Caspase-3, and expression of Bcl-2, Bax, and STAT3. Chemical Inhibition: Pre-treat with N-acetyl-L-cysteine (NAC) to see if it reverses cell death. | | Increased DNA damage & Radiosensitization [3] | Impaired DNA damage repair, possibly through suppression of 53BP1 recruitment to damage sites [3]. | Immunofluorescence: Stain for γ-H2AX and 53BP1 foci at various time points post-irradiation. Clonogenic Assay: Measure cell survival fraction after combining Lanatoside C with radiation. |

This compound Experimental FAQ

Q1: What is a typical working concentration range for this compound in in vitro studies?

  • A: Effective concentrations vary by cell type, but many studies report IC₅₀ values in the range of 100 nM to 1 µM after 48-72 hours of treatment [3] [1] [2]. It is crucial to perform a dose-response curve (e.g., MTT, CCK-8, or clonogenic assay) for each new cell line to determine the appropriate concentration.

Q2: How does this compound affect mitochondrial function?

  • A: this compound induces mitochondrial membrane potential (MMP) loss [3] [2]. This can be triggered by the disruption of potassium homeostasis, possibly through the inhibition of Na+/K+-ATPase, leading to increased reactive oxygen species (ROS) and activation of the mitochondrial apoptosis pathway [3].

Q3: Can this compound be used as a radiosensitizer?

  • A: Yes, preclinical evidence suggests it can. In colorectal cancer cells, this compound sensitized cells to radiation by impairing the DNA damage repair process, notably by suppressing the recruitment of 53BP1 to DNA damage sites [3].

Q4: What are the key signaling pathways targeted by this compound?

  • A: this compound modulates multiple signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, MAPK (Erk, JNK), and JAK/STAT [4]. The specific pathway can depend on the cancer type, so pathway analysis is recommended in your experimental model.

Key Experimental Protocols

Here are summarized methodologies for common experiments used to study this compound.

1. Proliferation and Cell Viability (MTT/Clonogenic Assay)

  • Purpose: To determine the anti-proliferative effect and IC₅₀ of this compound.
  • Protocol:
    • Seed cells in 96-well plates (for MTT) or 6-well plates (for clonogenic) and allow to adhere.
    • Treat with a concentration gradient of this compound (e.g., 0, 50, 100, 500 nM) for 24-72 hours [1].
    • For MTT: Add MTT reagent, incubate, solubilize formazan crystals, and measure absorbance at 570 nm.
    • For clonogenic assay: After treatment, re-seed cells at low density and allow to form colonies for 1-2 weeks. Fix, stain with crystal violet, and count colonies (>50 cells).

2. Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

  • Purpose: To quantify the percentage of cells undergoing apoptosis.
  • Protocol:
    • Treat cells with this compound for 24-48 hours.
    • Harvest cells (including floating cells), wash with PBS.
    • Resuspend cells in Annexin V binding buffer.
    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15-20 minutes [2].
    • Analyze by flow cytometry within 1 hour (Annexin V+/PI- for early apoptosis; Annexin V+/PI+ for late apoptosis/necrosis).

3. Monitoring Autophagy (LC3 Puncta Formation and Western Blot)

  • Purpose: To detect the induction of autophagy.
  • Protocol:
    • Transfert cells with a GFP-LC3 plasmid. After treatment with this compound, fix cells and visualize GFP-LC3 puncta (autophagosomes) using fluorescence microscopy [3].
    • For western blot, lyse cells and analyze LC3-I and LC3-II levels. An increase in the LC3-II/LC3-I ratio indicates autophagy induction. Also, monitor p62/SQSTM1; accumulation suggests impaired autophagic degradation [3].

4. In Vivo Xenograft Tumor Model

  • Purpose: To evaluate the anti-tumor efficacy of this compound in vivo.
  • Protocol:
    • Subcutaneously inject cancer cells (e.g., HCT116, HuCCT-1) into the flanks of immunodeficient mice.
    • Once tumors are palpable, randomize mice into control and treatment groups.
    • Administer this compound (e.g., 2 mg/kg) or vehicle control via intraperitoneal injection every other day [3] [2].
    • Monitor and record tumor volume and body weight regularly.
    • At the endpoint, harvest tumors for weighing and further analysis (e.g., immunohistochemistry for Ki-67, cleaved caspase-3, etc.).

This compound Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the core molecular mechanisms of this compound as identified in the literature.

1. This compound Mechanisms in Gastric Cancer

This diagram summarizes the Wnt/β-catenin and c-Myc degradation pathway identified in gastric cancer cells [1].

gastric_mech cluster_wnt Wnt/β-catenin Pathway cluster_myc c-Myc Degradation Pathway LanC This compound Wnt_Off Wnt Signal OFF Destruction Complex Active LanC->Wnt_Off Promotes USP28 USP28 LanC->USP28 Targets cMyc_Degrade c-Myc Ubiquitination & Degradation LanC->cMyc_Degrade Promotes Wnt_On Wnt Signal ON β-catenin Stabilized Wnt_Off->Wnt_On Inhibits BetaCat_Acc β-catenin Accumulation Wnt_On->BetaCat_Acc Prevents Target_Genes Cell Proliferation Target Genes (c-Myc, Cyclin D1) BetaCat_Acc->Target_Genes Prevents Apoptosis Apoptosis Induction Target_Genes->Apoptosis Downregulation Leads to cMyc_Stable Stable c-Myc Protein USP28->cMyc_Stable Stabilizes cMyc_Degrade->Apoptosis Leads to

2. This compound Mechanisms in Cholangiocarcinoma

This diagram shows the STAT3 inhibition and ROS-mediated apoptosis pathway observed in cholangiocarcinoma studies [2].

cca_mech cluster_up Upstream Signaling cluster_ros ROS & Mitochondrial Pathway cluster_apop Apoptosis Execution LanC This compound STAT3 STAT3 LanC->STAT3 Inhibits ROS ROS Generation LanC->ROS Induces STAT3_Inactive STAT3 Inactive STAT3->STAT3_Inactive Bcl2 ↓ Bcl-2 / Bcl-xl STAT3_Inactive->Bcl2 Causes Bax ↑ Bax STAT3_Inactive->Bax Causes MMP Loss of Mitochondrial Membrane Potential (MMP) ROS->MMP Leads to CytoC Cytochrome C Release MMP->CytoC Triggers Bcl2->CytoC Promotes Bax->CytoC Promotes Caspases Caspase-3/9 Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Leads to NAC NAC Pretreatment NAC->ROS Reverses

Summary and Further Considerations

The evidence indicates that this compound is a promising repurposing candidate in oncology research, showing efficacy across various cancer types by modulating multiple critical pathways [4]. The optimal treatment duration will likely depend on your specific experimental model and desired outcome (e.g., cytostatic effect vs. maximal cell death).

  • Combination Therapies: Consider exploring this compound in combination with standard therapies. It has been shown to act as a radiosensitizer [3], and other cardiac glycosides can sensitize cancer cells to TRAIL-induced apoptosis [5].
  • Mechanism Validation: Always confirm the primary mechanism in your specific cell model, as the dominant pathway can vary significantly between cancer types.

References

Basic Handling and Storage Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data for Lanatoside C.

Parameter Specification / Value Notes
Molecular Weight 985.11 g/mol [1] -
Storage (Powder) -20°C; 3 years from receipt [2] -
Solubility in DMSO 100 mg/mL (101.51 mM) [2] "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [2]
Solubility in Ethanol 3 mg/mL, 6 mg/mL, 10 mg/mL, or 17 mg/mL [2] Varies by batch.
Solubility in Water Insoluble [2] -

Troubleshooting Common Issues

Here are solutions to potential problems based on available data and general principles:

  • Problem: Precipitation occurs after dissolving this compound in DMSO.

    • Solution: Ensure the DMSO is fresh and anhydrous, as it is hygroscopic (absorbs moisture from the air). The supplier specifically cautions that moisture-absorbing DMSO reduces the solubility of this compound [2]. Aliquot DMSO to minimize repeated exposure to air.
  • Problem: Need to administer this compound in an aqueous solution for in vivo studies.

    • Solution: Since this compound is insoluble in water, prepare a homogeneous suspension. One recommended method is to mix the powder with a solution of sodium carboxymethyl cellulose (CMC-Na) to a concentration of ≥5 mg/mL [2].
  • Problem: Observed loss of efficacy in cell culture experiments over time.

    • Investigation Steps:
      • Check Solvent: Confirm fresh, dry DMSO is used for stock solutions.
      • Check Storage: Verify stock solutions are stored at -20°C or below, aliquoted to avoid freeze-thaw cycles.
      • Assay Controls: Include a freshly prepared sample of this compound alongside the older stock in your bioassay (e.g., a cell viability test) to compare potency directly.

Experimental Workflow for Stability Assessment

Since comprehensive stability data (e.g., degradation half-life in solution) is not available, you may need to establish this empirically. The diagram below outlines a general workflow for assessing solution stability.

Start Prepare this compound Stock Solution A1 Aliquot into small vials Start->A1 A2 Store aliquots at: • -80°C (Long-term) • -20°C (Short-term) •  4°C (Working) A1->A2 A3 At each time point, thaw a single aliquot A2->A3 A4 Analyze for: • Concentration (HPLC/UV) • Purity (HPLC) • Biological Activity (Cell-based assay) A3->A4 A5 Record data and monitor for degradation A4->A5 End Establish shelf-life for each condition A5->End

Core Protocol for Stability Testing:

  • Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO, following the handling notes in the table above [2].
  • Storage Conditions: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots under different conditions you wish to test (e.g., -80°C, -20°C, 4°C).
  • Time Points: Remove one aliquot from each storage condition at predefined time points (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months).
  • Analysis:
    • Chemical Stability: Use High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound and identify any degradation products by comparing chromatograms to a fresh standard.
    • Functional Stability: Test the biological activity of the stored solutions using a relevant cell-based assay, such as a cell viability (CCK-8) assay [3] or an apoptosis assay. Compare the IC50 values against a freshly prepared sample.

Key Technical Notes

  • Solution Stability is Condition-Dependent: The stability of this compound in solution can be influenced by temperature, light, pH, and the solvent itself. The data from Selleckchem recommends fresh DMSO, implying that the solution may not be stable for long periods [2].
  • Start with Conservative Practices: In the absence of definitive data, adopt conservative handling practices: prepare small, single-use aliquots of stock solutions, store them at or below -20°C, and avoid exposure to light and moisture.

References

Molecular Mechanisms of Lanatoside C Action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Key Signaling Pathways Involved Observed Experimental Outcomes Relevant Cancer Types
Induces Apoptosis [1] [2] [3] Modulates PI3K/AKT/mTOR; Activates TNF-related pathways; Induces DNA damage [2] [3]. Activation of caspase-independent cell death; Increased Bax/Bcl-2 ratio; Caspase-3 activation [1] [3]. Glioblastoma, Prostate Cancer, Breast, Lung, Liver Cancer
Inhibits Proliferation & Causes Cell Cycle Arrest [4] [5] [2] Attenuates Wnt/β-catenin signaling; Blocks MAPK and PAM pathways [5] [2]. Arrests cell cycle primarily at the G2/M phase; Reduced expression of oncogenes like c-Myc [4] [5]. Gastric Cancer, Breast, Lung, Liver Cancer
Sensitizes to TRAIL-Induced Death [1] [4] Upregulates Death Receptor 5 (DR5) [1]. Overcomes inherent resistance to TRAIL-mediated apoptosis [1]. Glioblastoma
Induces Alternative Cell Death [1] [4] Causes early ATP depletion; Low mitochondrial membrane potential [1]. Triggers caspase-independent necrotic cell death [1]. Glioblastoma
Inhibits Na+/K+-ATPase [4] [2] Initiates downstream signaling cascades affecting cell survival [2]. Disruption of ion homeostasis; Selective cytotoxicity in cancer cells [2]. Broad-spectrum (multiple cancer types)

Experimental Protocols for Investigating Mechanisms

Here are detailed methodologies for key experiments cited in the research on Lanatoside C.

Cell Viability and Proliferation Assay (MTT Assay)

This method is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its broad-spectrum anti-proliferative effects [2].

  • Cell Seeding: Plate approximately 3,500 - 5,000 cancer cells per well in a 96-well plate and allow them to adhere overnight.
  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from nanomolar to low micromolar range) for 24-72 hours. Include controls with DMSO vehicle only.
  • MTT Incubation: Add 0.5 mg/mL of MTT solution to each well and incubate for 2-4 hours in the dark.
  • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm. Calculate the percentage of cell viability relative to the control group.
Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol assesses this compound-induced apoptosis and cell cycle distribution, particularly the G2/M arrest [2].

  • Cell Treatment: Seed cells (e.g., 1 x 10^5) in a 6-well plate and treat with this compound at the IC50 or other relevant concentrations for 24 hours.
  • Cell Harvesting: Trypsinize, collect, and wash cells with cold phosphate-buffered saline (PBS).
  • Fixation and Permeabilization: Gently resuspend the cell pellet in ice-cold 70% ethanol and fix at -20°C for a minimum of 24 hours.
  • Staining: After fixation, wash cells with PBS to remove ethanol. Treat with RNase A (e.g., 100 μg/mL) to degrade RNA. Subsequently, stain cellular DNA with Propidium Iodide (PI, 0.5 μg/mL) for 30 minutes in the dark.
  • Flow Cytometry Analysis: Analyze the PI fluorescence of individual cells using a flow cytometer. Use the resulting histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

This compound Signaling Pathways in Cancer Cells

The diagram below illustrates how this compound targets multiple signaling pathways to exert its anti-cancer effects, based on consolidated preclinical data [1] [4] [5].

G cluster_pathways This compound Targets cluster_effects Cellular Effects & Outcomes LanatosideC LanatosideC NaK_ATPase Na+/K+-ATPase Inhibition LanatosideC->NaK_ATPase Wnt Wnt/β-catenin Pathway LanatosideC->Wnt PI3K PI3K/AKT/mTOR Pathway LanatosideC->PI3K MAPK_path MAPK Pathway LanatosideC->MAPK_path TNF_IL17 TNF/IL-17 Signaling LanatosideC->TNF_IL17 JAK_STAT JAK/STAT Pathway LanatosideC->JAK_STAT Apoptosis Induces Apoptosis NaK_ATPase->Apoptosis Initiates NaK_ATPase->Apoptosis AltDeath Alternative Cell Death NaK_ATPase->AltDeath CycleArrest G2/M Cell Cycle Arrest Wnt->CycleArrest Proliferation Inhibits Cell Proliferation Wnt->Proliferation Attenuates Wnt->Proliferation PI3K->CycleArrest PI3K->Apoptosis Inhibits PI3K->Apoptosis MAPK_path->CycleArrest Blocks MAPK_path->CycleArrest TNF_IL17->Apoptosis Modulates TNF_IL17->Apoptosis JAK_STAT->Proliferation Modulates JAK_STAT->Proliferation Sensitization Sensitizes to TRAIL-induced death Apoptosis->Sensitization

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? Its primary well-characterized target is the Na+/K+-ATPase pump [4] [2]. This inhibition is not only disruptive to ion homeostasis but also initiates downstream signaling cascades that affect cancer cell survival and proliferation.

Q2: How can this compound overcome apoptosis resistance in cancer cells? Some cancer cells are resistant to conventional apoptosis inducers. Research shows that this compound can sensitize resistant cells to TRAIL-induced apoptosis by upregulating death receptors like DR5 [1]. Furthermore, it can activate a caspase-independent, alternative cell death pathway characterized by necrotic morphology and ATP depletion, providing a mechanism to bypass defective apoptotic pathways [1] [4].

Q3: In which cancer types has this compound shown the most promising preclinical results? Preclinical studies have demonstrated efficacy across a broad spectrum of cancers. Promising results have been reported in glioblastoma [1], gastric cancer [5], prostate cancer [3], as well as breast, lung, and liver cancers [4] [2]. Its ability to target multiple conserved signaling pathways contributes to this broad-spectrum activity.

Q4: What are the critical parameters for a colony formation assay after this compound treatment? After treating cells with this compound for a defined period, the compound-containing medium is replaced with fresh drug-free medium. Cells are then allowed to grow for 1-2 weeks to form colonies [3]. Key parameters to report include the initial seeding density, This compound concentration and treatment duration, the length of the recovery/growth period, and the criteria for a countable colony (e.g., a cluster of >50 cells). The results are typically presented as the percentage of plating efficiency or surviving fraction relative to the control.

References

Frequently Asked Questions: Mechanism & Off-Targets

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary anticancer mechanisms of Lanatoside C? this compound exhibits a broad spectrum of anticancer activities through multiple molecular mechanisms, as summarized in the table below.

Mechanism of Action Key Molecular Targets/Pathways Observed In Vitro/In Vivo Models
Induces Apoptosis ↓ Bcl-2, Bcl-xL; ↑ Bax, caspase-3/9 activation [1] [2]; ER stress/GRP78 [3] Cholangiocarcinoma, Prostate Cancer [1] [2]
Causes Cell Cycle Arrest G2/M phase arrest [3] [4] [1] Gastric Cancer, Breast, Lung, Liver Cancer [4] [5]
Inhibits Key Signaling Pathways Attenuates Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, JAK/STAT [3] [4] [5] Gastric Cancer, Breast, Lung, Liver Cancer [4] [5]
Induces Ferroptosis ↓ SLC7A11, ↓ GPX4 [6] Non-Small Cell Lung Cancer (NSCLC) [6]
Modulates Immune Microenvironment Promotes RUNX1 degradation via STUB1, inhibiting Treg (FOXP3) function [7] Mouse lung cancer model [7]

Q2: What are the known off-target or adverse effects of this compound? While demonstrating anticancer potential, this compound has documented effects that could be considered "off-target" in an oncology context:

  • Cardiovascular Effects: As a cardiac glycoside, its primary on-target effect is the inhibition of Na+/K+-ATPase [5]. This is the basis for its use in heart conditions but represents a major source of toxicity that requires careful monitoring.
  • Atherosclerosis Promotion: One study found that this compound aggravated atherosclerosis in ApoE–/– mice. It promoted foam cell formation by upregulating the scavenger receptors SR-A and CD36 in a PPARβ/δ-dependent manner [8]. This is a critical off-target effect to consider for long-term therapeutic strategies.
  • Differential Cytotoxicity: this compound shows selective cytotoxicity towards cancer cells, but it can still affect normal cells at higher concentrations. One study reported an IC₅₀ of 2.13 µM in normal liver cells (WRL68), which was higher than in some cancer cell lines [5]. Always include relevant normal cell controls in your experiments.

Experimental Troubleshooting Guide

Q3: How can I confirm the specific mechanism of this compound in my experimental model? Follow the validation workflow below to confirm the mechanism of action.

G cluster_0 Validation Experiments Start Start: this compound Treatment Phenotype Phenotypic Observation (Cell Death, Proliferation Arrest) Start->Phenotype MechHyp Develop Mechanism Hypothesis Phenotype->MechHyp Validate Mechanism Validation MechHyp->Validate WB Western Blot Validate->WB PCR qRT-PCR Validate->PCR IF Immunofluorescence Validate->IF FC Flow Cytometry (Apoptosis, Cell Cycle, ROS) Validate->FC SI Selective Inhibitors (e.g., Ferrostatin-1 for Ferroptosis) Validate->SI

Q4: What are the established experimental protocols for key assays? The table below summarizes standard protocols from recent literature.

Assay Typical Protocol Summary Key Parameters & Positive Controls
Cytotoxicity (CCK-8/MTT) Seed cells (1-4x10³/well); attach overnight. Treat with Lan C (nM-µM range) for 24-72h. Add CCK-8/MTT, incubate 2-4h, measure OD [1] [6]. Dose Range: 0.05 - 0.7 µM (A549 cells) [6]. Duration: 24h, 48h, 72h [1].
Apoptosis (Flow Cytometry) Treat cells, trypsinize, wash with PBS. Resuspend in Binding Buffer with Annexin V-FITC and PI. Incubate 15-20 min (dark), analyze by flow cytometry [1] [2]. Key Controls: Untreated cells (negative), Staurosporine or other apoptosis inducers (positive). Readouts: % of Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis/necrosis).
Western Blot for Key Pathways Treat cells, lyse, quantify protein. Separate by SDS-PAGE, transfer to membrane. Block, incubate with primary antibodies (e.g., p-STAT3, Bcl-2, Bax, c-Myc, GPX4) overnight, then with HRP-conjugated secondary antibody. Detect with ECL [4] [2]. Key Targets: STAT3 Pathway: STAT3, Bcl-2, Bcl-xL, Bax [2]. Wnt Pathway: β-catenin, c-Myc [4]. Ferroptosis: SLC7A11, GPX4 [6].
LDH Release Assay Treat cells in culture medium. Collect supernatant post-treatment. Mix with LDH assay reagent, incubate ~30 min (dark). Measure absorbance at 490-500nm [6]. Purpose: Measures membrane integrity/necrosis. Inhibitor Use: Confirm ferroptosis by co-treatment with Ferrostatin-1 (Fer-1) [6].

Q5: How can I mitigate off-target effects in my study?

  • For Cardiovascular Toxicity: Careful Dosing is paramount. The approved human dose for cardiac conditions provides a reference, but anticancer activity may require different dosing [3]. Implement rigorous cardiac monitoring in in vivo studies.
  • For Atherosclerosis Risk: If your research involves long-term administration or atherosclerosis-prone models (e.g., ApoE–/– mice), monitor plasma lipids and aortic lesions. The promoting effect is dose-dependent (1-2 mg/kg/day in mice) [8].
  • Strategy for Mechanism Confirmation: Always use specific inhibitors to confirm the primary death mechanism. For example, use Ferrostatin-1 to rule out ferroptosis's contribution, or Z-VAD-FMK to rule out apoptosis [6].

Future Research Directions

Current evidence for this compound's anticancer effects is primarily preclinical (in vitro and in vivo models) [3]. To advance this compound towards clinical application, future work should focus on:

  • Combination Therapy: Testing this compound with standard chemotherapy or immunotherapy (e.g., PD-1 inhibitors) to enhance efficacy and potentially lower required doses, reducing off-target risks [7].
  • Translational Studies: Conducting rigorous safety and toxicology studies specifically designed to define the therapeutic window for its anticancer use [3].

References

Lanatoside C NAC pretreatment reversal ROS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the established mechanism by which Lanatoside C induces cell death?

    • A: Research on cholangiocarcinoma cells (HuCCT-1 and TFK-1) demonstrates that this compound exerts its anti-cancer effect through a dual mechanism [1] [2]:
      • ROS-Mediated Apoptosis: It increases intracellular Reactive Oxygen Species (ROS), leading to a decrease in Mitochondrial Membrane Potential (MMP) and triggering apoptosis [1].
      • STAT3 Pathway Inhibition: It downregulates the protein expression of STAT3. This results in decreased levels of anti-apoptotic proteins (Bcl-2, Bcl-xl) and increased levels of pro-apoptotic Bax, which in turn activates caspase-3 and initiates apoptosis [1].
  • Q2: Why is N-acetyl-L-cysteine (NAC) used in experiments with this compound?

    • A: NAC is a well-known antioxidant. In the context of this compound research, it is used as an experimental tool to confirm that the observed cell death is specifically dependent on the increase in ROS [1]. If pretreatment with NAC reverses or blocks the cytotoxic effects of this compound, it provides strong evidence that ROS generation is a crucial upstream event in the cell death mechanism [1] [3] [4].
  • Q3: My NAC pretreatment did not reverse the effects of this compound. What could be wrong?

    • A: Several factors could be at play:
      • NAC Concentration or Timing: The concentration of NAC may be insufficient to scavenge the ROS burst, or the pretreatment time might be too short to allow NAC to exert its full protective effect [5].
      • Off-Target Effects: this compound might be inducing cell death through strong, parallel pathways that are independent of ROS (e.g., direct inhibition of STAT3). If these are dominant in your model, the reversal by NAC may be incomplete or absent [1].
      • NAC Specificity: It is important to note that NAC is not a universal scavenger for all ROS types. Its mechanisms are complex and can include increasing cellular glutathione levels rather than directly scavenging certain ROS like H₂O₂ [5].
  • Q4: What are the best practices for measuring ROS in my experiments?

    • A: Measuring ROS accurately is challenging. Key recommendations from methodological consensus include [5] [6]:
      • Avoid Non-Specific Probes: Dichlorodihydrofluorescein diacetate (DCFH-DA) is highly popular but notoriously non-specific and can produce artifacts through redox cycling. Its use for measuring H₂O₂ is not recommended [6].
      • Use Specific Methods: For superoxide (O₂•⁻), the HPLC-based detection of the specific product 2-hydroxyethidium from dihydroethidium (DHE) is considered a gold standard. For extracellular H₂O₂, the Amplex Red assay is a sensitive and specific choice, especially when supplemented with SOD to prevent interference [6].
      • Corroborate with Multiple Assays: Do not rely on a single method. Use a combination of techniques (e.g., a fluorescent probe plus a measurement of downstream oxidative damage) to strengthen your conclusions [5] [7].

Experimental Protocols & Data

Below you will find a summarized experimental workflow and key quantitative findings from the primary literature.

Core Signaling Pathway

The following diagram illustrates the established mechanism of action for this compound and the point of intervention by NAC, based on findings from cholangiocarcinoma studies [1].

G LanC This compound STAT3 STAT3 Inhibition LanC->STAT3 Downregulates ROS Increased ROS LanC->ROS Induces Bcl2_Bax ↓ Bcl-2/Bcl-xl ↑ Bax STAT3->Bcl2_Bax MMP ↓ Mitochondrial Membrane Potential (MMP) Bcl2_Bax->MMP Caspase Caspase-3/9 Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis ROS->MMP NAC NAC Pretreatment NAC->ROS Reverses

Key Experimental Workflow

A generalized protocol for investigating the this compound / NAC interaction is outlined below.

Step Procedure Key Parameters & Notes
1. Cell Culture Maintain human cholangiocarcinoma cells (e.g., HuCCT-1, TFK-1) in RPMI-1640 medium with 10% FBS at 37°C and 5% CO₂ [1]. Ensure consistent passage number and cell viability before experimentation.
2. NAC Pretreatment Pretreat cells with 1-5 mM N-acetyl-L-cysteine (NAC) for 1-2 hours prior to adding this compound [1] [3] [4]. Optimize concentration and duration for your specific cell line. Confirm ROS suppression in pilot assays.
3. This compound Treatment Treat cells with This compound (effective concentration range from literature is 0.5 - 2.0 µM) for 24-48 hours [1]. Prepare a fresh stock solution in DMSO. Include vehicle control (DMSO) and NAC-only control groups.
4. Assay Execution Perform downstream assays to measure endpoints such as cell viability, apoptosis, ROS levels, and protein expression (STAT3, Bcl-2, Bax, caspases) [1]. Use specific and validated methods for ROS detection as discussed in the FAQs [5] [6].
Summary of Quantitative Findings

The table below consolidates key experimental results from the primary study on cholangiocarcinoma [1].

Experimental Group Cell Viability Apoptosis Rate ROS Levels STAT3 Protein Cleaved Caspase-3
Control 100% (Baseline) Low (Baseline) Low (Baseline) Normal Low
This compound Only Significantly decreased Significantly increased Significantly increased Downregulated Significantly increased
NAC + this compound Reversed towards control Reversed towards control Reversed towards control No significant change vs. Lan C alone Reversed towards control

Troubleshooting Common Issues

  • Problem: High Background ROS in Control Cells.

    • Solution: Ensure serum batches are not implicated in oxidative stress. Avoid repeated freeze-thaw cycles of reagents. Minimize ambient light exposure during cell culture and assay procedures, as some media components can generate ROS when photosensitized [5].
  • Problem: Inconsistent Results with ROS-Sensitive Probes.

    • Solution: Adhere to probe-specific protocols meticulously. Be aware that common probes like DCFH-DA require removal of serum before loading, as esterases in serum can hydrolyze the probe extracellularly [8]. Always include a positive control (e.g., a compound like menadione or tert-butyl hydroperoxide) to validate your assay each time it is run [5].

References

Lanatoside C bafilomycin A1 autophagy inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles & Mechanisms

The table below summarizes the core functions and key mechanisms of Lanatoside C and Bafilomycin A1 relevant to your experiments.

Compound Primary Role in Autophagy Research Key Mechanistic Insights Cellular Effects
This compound Induces autophagy [1] Inhibits Na+/K+-ATPase, disrupting K+ homeostasis; causes mitochondrial dysfunction (depolarization, decreased OCR); activates Erk and JNK MAPKs [1]. Cell cycle arrest (G2/M), reduced clonogenic survival, vacuole formation [1].
Bafilomycin A1 Inhibits autophagic flux [1] [2] Classically inhibits V-ATPase, preventing lysosomal acidification; also inhibits SERCA, disrupting Ca2+ homeostasis and blocking autophagosome-lysosome fusion [2]. Accumulation of undegraded autophagosomes, increased cytosolic Ca2+ [2].

To better visualize how Bafilomycin A1 blocks autophagic flux at a late stage, the following diagram outlines its dual mechanisms of action:

G cluster_legend Key: cluster_pathway Autophagic Flux Pathway & Inhibition Autophagosome Autophagosome Fusion Fusion Blocked Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome Acidification Acidification Blocked Autolysosome->Acidification Fusion->Autolysosome Normal Process Degradation Degradation Acidification->Degradation Normal Process BafA1 Bafilomycin A1 BafA1->Fusion Inhibits SERCA BafA1->Acidification Inhibits V-ATPase Inhibit Inhibition Process Normal Process

Frequently Asked Questions & Troubleshooting

Here are answers to some specific issues you might encounter during experiments.

  • Q1: Does this compound-induced autophagy directly cause cancer cell death?

    • A: No, not necessarily. Research in colorectal cancer cells (HCT116, HT-29) shows that while this compound robustly induces autophagy, this induction is not the main mechanism of cell death. Knocking down essential autophagy genes (ATG5, Beclin1) did not rescue cell proliferation or clonogenic survival. The primary anti-cancer effects are linked to other mechanisms, such as mitochondrial dysfunction and inhibition of DNA damage repair [1].
  • Q2: My experiment shows conflicting results on autophagic flux when using Bafilomycin A1. Why?

    • A: This is a known complexity. Bafilomycin A1 disrupts flux through two independent targets:
      • It blocks autophagosome-lysosome fusion by inhibiting the ER-calcium ATPase SERCA, which disturbs calcium signaling needed for fusion [2].
      • It blocks lysosomal acidification by inhibiting the V-ATPase, which prevents the activation of degradative enzymes [2]. The specific experimental outcome can depend on which effect is more prominent in your system. Furthermore, Bafilomycin A1 has been shown to affect other ATPases, including Na+/K+ ATPase and Ca2+ ATPases, which can confound interpretations of cell death or ion homeostasis [3].
  • Q3: Can I use this compound as a radiosensitizer?

    • A: Yes, evidence suggests it has potential. In HCT116 colorectal cancer cells, this compound sensitized cells to radiation. It impaired the DNA damage repair process by suppressing the recruitment of the repair protein 53BP1 to damage sites. This led to a more sustained presence of the DNA damage marker γ-H2AX and enhanced tumor growth inhibition in mouse models when combined with radiation [1].

Experimental Protocols & Workflows

For your reference, here are outlines of key experimental workflows from the search results.

Protocol 1: Assessing this compound-Induced Autophagy

This is a standard workflow for confirming autophagy induction and its features [1].

  • Treatment: Treat cells (e.g., HCT116, HT-29) with this compound (e.g., 1-10 µM for 24-48 hours).
  • Autophagy Assay (Western Blot)
    • Lyse cells and perform Western blotting for LC3.
    • Monitor the conversion from LC3-I (cytosolic) to LC3-II (lipidated, autophagosome-bound). An increase in LC3-II indicates autophagosome formation.
    • Also, check levels of p62/SQSTM1. Accumulation suggests a block in autophagic degradation.
  • Microscopy Assay
    • Transfert cells with a GFP-LC3 plasmid.
    • Treat with this compound and fix cells.
    • Quantify the number of GFP-LC3 puncta (dots) per cell under a fluorescence microscope. An increase indicates autophagosome formation.
  • Mechanistic Follow-up (Mitochondrial Function)
    • Use JC-1 dye or DASPMI to assess mitochondrial membrane potential (ΔΨm) via flow cytometry or fluorescence microscopy. This compound treatment should show a decrease in ΔΨm (a shift from red to green fluorescence in JC-1 aggregates to monomers).
    • Measure the Oxygen Consumption Rate (OCR) using a Seahorse Analyzer to confirm mitochondrial dysfunction.
Protocol 2: Using Bafilomycin A1 to Inhibit Autophagic Flux

This protocol uses Bafilomycin A1 to block the final stages of autophagy, allowing you to measure "autophagic flux"—the rate of autophagic degradation [1].

  • Experimental Design: Set up two sets of identical cell cultures: one treated with your compound of interest (e.g., this compound) and a control.
  • Co-treatment: To one set of each group, add Bafilomycin A1 (a common concentration is 100 nM) for the last 2-4 hours of the total treatment period. This prevents the degradation of any autophagosomes that have formed.
  • Analysis: Perform Western blotting for LC3 from all samples.
  • Interpretation:
    • Compare the LC3-II levels in samples with and without Bafilomycin A1.
    • If LC3-II is significantly higher in the Bafilomycin A1-treated group, it means autophagic flux was active—autophagosomes were being formed and degraded.
    • If there is no difference, it suggests the compound itself (like this compound) may already be blocking flux at a late stage.

References

Lanatoside C dose response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms & Signaling Pathways

Understanding how Lanatoside C works is key to designing your experiments. Current research indicates it primarily acts by inhibiting the Na+/K+-ATPase pump [1] [2]. This inhibition triggers a cascade of events, summarized in the diagram below.

LanatosideC_Pathway This compound Signaling Pathway This compound This compound Na+/K+-ATPase\nInhibition Na+/K+-ATPase Inhibition This compound->Na+/K+-ATPase\nInhibition STAT3 Inhibition STAT3 Inhibition This compound->STAT3 Inhibition Intracellular Na+ ↑ Intracellular Na+ ↑ Na+/K+-ATPase\nInhibition->Intracellular Na+ ↑ Ca2+ Influx ↑ Ca2+ Influx ↑ Intracellular Na+ ↑->Ca2+ Influx ↑ ROS Production ROS Production Ca2+ Influx ↑->ROS Production Mitochondrial Membrane\nPotential (MMP) ↓ Mitochondrial Membrane Potential (MMP) ↓ ROS Production->Mitochondrial Membrane\nPotential (MMP) ↓ Cytochrome c\nRelease Cytochrome c Release Mitochondrial Membrane\nPotential (MMP) ↓->Cytochrome c\nRelease Bcl-2 / Bcl-xl ↓ Bcl-2 / Bcl-xl ↓ STAT3 Inhibition->Bcl-2 / Bcl-xl ↓ Bax ↑ Bax ↑ STAT3 Inhibition->Bax ↑ Bcl-2 / Bcl-xl ↓->Mitochondrial Membrane\nPotential (MMP) ↓ Caspase-3/9\nActivation Caspase-3/9 Activation Bax ↑->Caspase-3/9\nActivation Cytochrome c\nRelease->Caspase-3/9\nActivation Apoptosis Apoptosis Caspase-3/9\nActivation->Apoptosis

Experimental Protocol: Dose-Response Curve

Here is a standardized workflow for generating a dose-response curve for this compound, adaptable for different readouts like cell viability and apoptosis.

Experimental_Workflow This compound Dose-Response Workflow Cell Seeding Cell Seeding Pre-incubation\n(24 h) Pre-incubation (24 h) Cell Seeding->Pre-incubation\n(24 h) This compound Treatment This compound Treatment Pre-incubation\n(24 h)->this compound Treatment Incubation\n(24-72 h) Incubation (24-72 h) This compound Treatment->Incubation\n(24-72 h) Viability Assay\n(e.g., MTT) Viability Assay (e.g., MTT) Incubation\n(24-72 h)->Viability Assay\n(e.g., MTT) Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Viability Assay\n(e.g., MTT)->Data Analysis\n(IC50 Calculation)

Follow these detailed steps to implement the workflow:

1. Cell Preparation

  • Cell Lines: Use relevant cancer cell lines. For cholangiocarcinoma, studies have used HuCCT-1 and TFK-1 cells [2]. For colon cancer, HCT116 has been used [1].
  • Culture: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere [2].
  • Seeding: Seed cells into 96-well plates at a density that allows cells to be in the logarithmic growth phase at the time of assay (e.g., 5,000-10,000 cells per well in 100 µL of medium) [2].

2. Compound Treatment

  • Stock Solution: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM) and store at -20°C [2].
  • Dose Preparation: Serially dilute the stock solution in culture medium to create a range of concentrations. A typical range might be from 0.1 µM to 100 µM.
  • Treatment: After 24 hours of pre-incubation, replace the medium with fresh medium containing this compound at different concentrations. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., Staurosporine) [3]. A suggested dosing matrix is below.

3. Viability / Apoptosis Assay

  • Incubation: Treat cells for 24 to 72 hours [2].
  • Cell Viability: Measure using the MTT assay [4]. Add MTT reagent to each well, incubate for 2-4 hours, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 570 nm.
  • Apoptosis: Use an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry analysis [2].

4. Data Analysis

  • Calculate cell viability as a percentage of the vehicle control.
  • Plot % viability vs. log₁₀(this compound concentration).
  • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration that causes 50% inhibition of viability) [4].
This compound Dosing Matrix for Reference

This table provides a reference for setting up your treatment groups.

Component Description Example / Note
This compound Range Concentration range for serial dilution 0.1 µM to 100 µM (10-12 points recommended)
Vehicle Control Contains only the solvent (e.g., DMSO) 0.1% DMSO; crucial for establishing baseline viability [2]
Positive Control Known cytotoxic agent to validate assay 1µM Staurosporine [3]
Cell-Only Control Cells with medium only (no treatment) Checks overall health and acts as a second baseline
Replicates Number of repeats per data point n=3 (minimum), n=6 is better for robust statistics

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in dose-response experiments.

Shallow or No Dose-Response Curve

  • Problem: The curve does not descend sharply, making it difficult to calculate a precise IC₅₀.
  • Solutions:
    • Extend Treatment Time: Cancer cell death via apoptosis may require longer exposure. Increase treatment time to 48 or 72 hours [2].
    • Widen Concentration Range: Test higher concentrations (e.g., up to 100 µM), but be mindful of DMSO toxicity from the stock solution.
    • Use a More Sensitive Assay: Switch from MTT to a more sensitive ATP-based assay (e.g., CellTiter-Glo).

High Variability Between Replicates

  • Problem: Large error bars make the data unreliable.
  • Solutions:
    • Ensure Homogeneous Cell Seeding: Thoroughly mix the cell suspension before seeding and use an electronic multichannel pipette.
    • Check Edge Effect: The outer wells of a 96-well plate can evaporate faster, causing "edge effect." Use these wells for buffer controls or fill them with PBS.
    • Increase Replicates: Perform at least n=6 replicates per concentration.

Curve Shows "Low Inhibition and High Promotion" (Hormesis)

  • Problem: At very low doses, cell viability appears slightly stimulated before inhibition at higher doses, creating a U-shaped or J-shaped curve [5].
  • Solutions:
    • Do not ignore it. This is a real biological phenomenon called hormesis. Use a dynamic model like the Delayed Ricker Difference Model (DRDM) that is specifically designed to fit such non-monotonic dose-response data, rather than forcing a standard sigmoidal fit [5].
    • Ensure your vehicle control is properly set to account for any solvent effects.

Advanced Applications & Combination Strategies

To enhance your research, consider these advanced approaches based on recent findings:

  • Test in 3D Models: For more physiologically relevant data, repeat assays in 3D spheroid cultures. This model better recapitulates the tumor microenvironment and can reveal efficacy not seen in 2D cultures [3].
  • Explore Combination Therapy: this compound has shown additive effects when combined with other drugs. For example, research on NRASmut melanoma found that combining repurposed drugs with a MEK inhibitor (Trametinib) resulted in additive effects on cell proliferation and viability [3].
  • Investigate Mechanism: To confirm the mechanism involves ROS, pre-treat cells with an antioxidant like N-Acetyl-L-cysteine (NAC). NAC has been shown to reverse the apoptotic effects of this compound, confirming the role of ROS [2].

References

Anticancer Efficacy: Lanatoside C vs. Digoxin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Lanatoside C Digoxin
Overall Anticancer Efficacy Broad-spectrum activity; often more potent in preclinical models [1] [2] [3] Shows anticancer activity, but often less potent than this compound in direct comparisons [2]
Reported Potency (IC₅₀/ GI₅₀ range) Sub-micromolar to nanomolar range (e.g., GI₅₀ in HCC cells) [4] Information not available in search results
Key Cancer Types Studied Hepatocellular carcinoma [4], Gastric cancer [3], Cholangiocarcinoma [2], Lung cancer, Colorectal cancer, Glioblastoma [1] Leukemia (e.g., Burkitt's lymphoma) [5], Prostate cancer [5]
Primary Molecular Targets PKCδ Activation [4], Wnt/β-catenin/c-Myc signaling [3], STAT3 signaling [2], Induction of ER stress, ROS generation, Ferroptosis [1] Na+/K⁺-ATPase inhibition [5], NF-κB pathway inhibition [5], Akt pathway inhibition [5]
Cell Death Mechanisms Strong induction of apoptosis (caspase-dependent & independent) [4] [2], Cell cycle arrest (G2/M phase) [1] [3], Loss of Mitochondrial Membrane Potential [4] [2] Induction of apoptosis [5], Generation of reactive oxygen species (ROS) [5]
In Vivo Efficacy Evidence Yes (e.g., inhibits tumor growth in hepatocellular carcinoma and cholangiocarcinoma xenograft models) [4] [2] Information not available in search results
Advantages/Unique Traits Triggers multiple cell death pathways simultaneously; demonstrated efficacy in aggressive, chemoresistant cancers like cholangiocarcinoma [2] Has more extensive human safety and pharmacokinetic data from cardiac use, facilitating repurposing efforts [5]

Key Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies from the cited studies.

This compound in Hepatocellular Carcinoma (HCC)
  • Cell Lines Used: Hep3B, HA22T [4]
  • Key In Vitro Protocols:
    • Proliferation/Viability: Cell proliferation was assessed using the SRB (Sulforhodamine B) assay after 48 hours of treatment. Cell viability was also measured via MTT assay [4].
    • Apoptosis Detection: Apoptosis was confirmed using TUNEL assay and by analyzing protein markers like cleavage of PARP and activation of caspases (e.g., caspase-3, -8, -9) via western blot [4].
    • Mitochondrial Function: Mitochondrial membrane potential (MMP) loss was monitored using Rhodamine 123 dye [4].
    • Mechanism Investigation: The role of PKCδ was confirmed using specific inhibitors (e.g., Rottlerin) and by detecting its phosphorylation at Thr505 and membrane translocation via western blot [4].
  • Key In Vivo Protocol:
    • Xenograft Model: Hep3B cells were subcutaneously injected into SCID mice. Once tumors reached ~100 mm³, mice were treated with 2.5 mg/kg this compound (in 50% Cremophor EL/50% DMSO). Tumor size was measured regularly [4].
This compound in Gastric Cancer
  • Cell Line Used: MKN-45 [3]
  • Key In Vitro Protocols:
    • Proliferation: Anti-proliferation effect was measured after one week of treatment [3].
    • Cell Cycle Analysis: Cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining, showing arrest at the G2/M phase [3].
    • Apoptosis Assay: Apoptosis was quantified using flow cytometry with Annexin V/PI staining [3].
    • Mechanism Investigation: Western blot analysis showed downregulation of key Wnt/β-catenin pathway components (β-catenin, c-Myc) and suggested promotion of c-Myc ubiquitination and degradation [3].
This compound in Cholangiocarcinoma (CCA)
  • Cell Lines Used: HuCCT-1 (intrahepatic), TFK-1 (extrahepatic) [2]
  • Key In Vitro Protocols:
    • ROS and MMP Measurement: Intracellular ROS levels were measured using a DCFH-DA probe, and mitochondrial membrane potential was assessed using JC-1 dye, both via flow cytometry [2].
    • Pathway Analysis: The role of the STAT3 pathway was confirmed by western blot, showing decreased STAT3 and Bcl-2 expression, and increased Bax and cleaved caspase-3 [2]. The use of the antioxidant NAC reversed Lan C's effects, confirming the role of ROS [2].

Mechanisms of Action: A Visual Overview

The anticancer effect of cardiac glycosides, particularly this compound, involves a multi-targeted attack on cancer cells. The diagram below synthesizes the key signaling pathways and cellular processes impacted, as reported across the studies.

lanatoside_mechanisms cluster_signaling Inhibition of Pro-Survival Signaling cluster_stress Induction of Cellular Stress cluster_apoptosis Mitochondrial Apoptosis Pathway Lanatoside_C Lanatoside_C Wnt Wnt/β-catenin Pathway Lanatoside_C->Wnt Attenuates STAT3 STAT3 Signaling Lanatoside_C->STAT3 Downregulates AKT_mTOR AKT/mTOR Pathway Lanatoside_C->AKT_mTOR Negatively regulates via PKCδ ER_Stress ER Stress Lanatoside_C->ER_Stress ROS Reactive Oxygen Species (ROS) Lanatoside_C->ROS DNA_Damage DNA Damage Response Lanatoside_C->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Lanatoside_C->Cell_Cycle_Arrest PKCδ PKCδ Activation Lanatoside_C->PKCδ cMyc Oncogene c-Myc Wnt->cMyc Downregulates MMP Loss of Mitochondrial Membrane Potential (MMP) STAT3->MMP via Bcl-2/Bcl-xl ↓ & Bax ↑ ROS->MMP Caspases Caspase-3/9 Activation MMP->Caspases Apoptosis APOPTOSIS Caspases->Apoptosis PKCδ->AKT_mTOR PKCδ->MMP

Research Implications and Future Directions

The accumulated preclinical data positions this compound as a compelling candidate for drug repurposing in oncology. Its ability to simultaneously inhibit multiple critical cancer-associated pathways (like Wnt/β-catenin, STAT3, and AKT/mTOR) and induce several modes of cell death (apoptosis, ferroptosis) may help overcome the drug resistance common with single-target therapies [1] [3] [6]. Furthermore, its efficacy in models of aggressive cancers with limited treatment options, such as cholangiocarcinoma, highlights its potential clinical value [2].

However, it is important to note that while digoxin may appear less potent in these direct preclinical comparisons, it has a significant advantage: a well-understood human safety and pharmacokinetic profile from decades of cardiac use [5]. This could potentially accelerate its path to clinical adoption in oncology.

Future research should focus on:

  • Head-to-Head Comparisons: More direct, well-controlled in vitro and in vivo studies comparing this compound, digoxin, and other cardiac glycosides are needed.
  • Clinical Translation: Advancing this compound into clinical trials to confirm its efficacy and safety in humans is the critical next step. Its combination with standard chemotherapeutic agents should also be explored [1] [5].

References

Cytotoxicity Profile and Key Mechanisms at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the core experimental data and primary mechanisms reported in recent preclinical studies.

Table 1: Summary of Cytotoxic Activity and Selectivity

Feature Lanatoside C Ouabain
Reported Potency (IC₅₀) Varies by cell line; one study reported it was less potent than digitoxin and ouabain in a specific human tumor cell panel [1]. Other studies show activity in the nanomolar to low micromolar range across various cancer types [2] [3] [4]. Varies by cell line; one study reported it was less potent than proscillaridin A but comparable to other glycosides in a specific human tumor cell panel [1]. Active in nanomolar concentrations in various cancer cells [5].
Cancer Cell Selectivity Demonstrated selective cytotoxicity against cancer cells (e.g., MCF-7, A549, HepG2) while showing lower toxicity to normal cells like PBMCs and lung cells (L132) [3]. Cytotoxicity reported in a wide range of cancers; one study notes significantly higher sensitivity in human cells compared to rodent cells, which may affect in vivo model interpretation [6].
Key Cell Death Modes Induced Apoptosis (caspase-dependent & independent), Ferroptosis (in lung cancer) [2] Apoptosis, Immunogenic Cell Death (ICD) [5] [7]
Primary Molecular Target Na+/K+-ATPase (NKA) [3] Na+/K+-ATPase (NKA) [5]

Table 2: Summary of Affected Signaling Pathways and Experimental Models

Feature This compound Ouabain

| Key Signaling Pathways Modulated | - Inhibition: PI3K/AKT/mTOR, MAPK, Wnt/β-catenin [2] [3]

  • Activation: PKCδ, JAK/STAT (context-dependent), ER stress [2] [4] | - Inhibition: STAT3, PI3K/AKT/mTOR [5]
  • Activation: ROS generation, Src/Ras/ERK signaling [5] [7] | | Cell Cycle Arrest | G2/M Phase arrest [2] [3] | G2/M Phase arrest [8] | | In Vivo Efficacy | Significant tumor growth inhibition in hepatocellular carcinoma (Hep3B) and other xenograft models [2] [4]. | Significant tumor growth inhibition reported in various human cancer xenografts [5]. | | Note on In Vivo Data | The observed in vivo efficacy in immunodeficient mouse models may be influenced by the higher inherent sensitivity of human cells to cardiac glycosides compared to rodent cells, a critical experimental consideration [6]. | The observed in vivo efficacy in immunodeficient mouse models may be influenced by the higher inherent sensitivity of human cells to cardiac glycosides compared to rodent cells, a critical experimental consideration [6]. |

Mechanisms of Action: A Visual Guide

The cytotoxicity of both compounds originates from their binding to the Na+/K+-ATPase (NKA) pump, but they subsequently influence a complex network of intracellular signaling pathways. The diagram below maps out these key mechanisms.

G cluster_common Shared Initial Trigger cluster_lanatoside This compound Mechanisms cluster_ouabain Ouabain Mechanisms NKA Inhibition of Na+/K+-ATPase (NKA) LC1 Activation of PKCδ NKA->LC1 LC2 Induction of ER Stress NKA->LC2 LC3 DNA Damage NKA->LC3 LC4 Inhibition of PI3K/AKT/mTOR & Wnt/β-catenin NKA->LC4 O1 Downregulation of STAT3 Expression NKA->O1 O2 Inhibition of Global Protein Synthesis NKA->O2 O3 Increase in Intracellular ROS NKA->O3 O4 Inhibition of Glutathione Metabolism NKA->O4 LC_Apoptosis Apoptosis LC1->LC_Apoptosis LC2->LC_Apoptosis LC3->LC_Apoptosis LC_Arrest G2/M Cell Cycle Arrest LC3->LC_Arrest LC4->LC_Apoptosis LC_Ferroptosis Ferroptosis LC4->LC_Ferroptosis In some lung cancers O_Apoptosis Apoptosis O1->O_Apoptosis O2->O_Apoptosis O3->O_Apoptosis O_ICD Immunogenic Cell Death (ICD) O3->O_ICD O_Arrest G2/M Cell Cycle Arrest O3->O_Arrest O4->O_Apoptosis

Experimental Methodologies

Here are the standard protocols used in the cited research to generate the data discussed above.

Table 3: Key Experimental Protocols for Cytotoxicity Assessment

Assay Type Protocol Summary Key Readouts
In Vitro Cytotoxicity (MTT/SRB) Cells seeded in 96-well plates, allowed to adhere, then treated with a dose range of the compound for 24-72 hrs. Viability measured via MTT (absorbance of formazan dye) or SRB (protein content staining) [3] [4]. IC₅₀ values, cell viability curves.
Clonogenic Survival Cells treated with compound for 24 hrs, then replaced with fresh media and allowed to grow for 7-14 days to form colonies. Colonies are fixed, stained (e.g., crystal violet), and counted [5]. Number of colonies, plating efficiency.
Apoptosis Analysis (Flow Cytometry) Cells harvested after treatment, stained with Annexin V-FITC and Propidium Iodide (PI), and analyzed by flow cytometry [5]. Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
Cell Cycle Analysis (Flow Cytometry) Treated cells fixed in ethanol, treated with RNase, stained with PI, and analyzed by flow cytometry based on DNA content [3]. Percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting Total protein extracted from treated cells, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Detection via chemiluminescence [3] [5]. Protein expression and phosphorylation levels (e.g., cleaved caspases, p-STAT3, p-AKT).
In Vivo Xenograft Models Immunodeficient mice subcutaneously injected with human cancer cells. Once tumors established, mice treated with compound or vehicle. Tumor volume and body weight monitored regularly [4]. Tumor volume inhibition, tumor growth delay, safety/toxicity.

Key Insights for Research and Development

  • Mechanistic Nuances: Both compounds inhibit NKA, but their downstream signaling portraits are distinct. This compound's strong link to PKCδ activation and ER stress offers one route, while ouabain's potent STAT3 downregulation and protein synthesis inhibition offer another. The choice may depend on the cancer type's specific pathway dependencies [5] [4].
  • Interpretation of In Vivo Data: The compelling antitumor activity in mouse xenograft models must be interpreted with caution. A significant portion of the observed effect may be due to the intrinsic higher sensitivity of the grafted human cancer cells compared to the surrounding mouse cells, rather than a selective anti-cancer effect [6].
  • Repurposing Potential: The broad-spectrum anticancer and immunogenic cell death (ICD) induction by these compounds make them strong candidates for drug repurposing, especially in combination with other chemotherapeutic agents or immunotherapy [2] [7].

References

Lanatoside C compared other cardiac glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Lanatoside C: Experimental Anticancer Profile

Aspect of Activity Experimental Model/Cell Line Key Findings & Quantitative Data Mechanism Implicated

| Growth Inhibition & Cytotoxicity | HCC (Hep3B, HA22T, HepG2) [1] [2] | • GI50: 1.28 µM (Hep3B), 0.93 µM (HA22T) [1] • Induced cell death in cancer, but not normal cells (WRL68, L132) [2] | Na+/K+-ATPase inhibition [2] | | In Vivo Antitumor Efficacy | Hep3B xenograft in SCID mice [1] | • 2.5 mg/kg dose: Reduced tumor volume & delayed growth; No significant body weight loss [1] | - | | Apoptosis Induction | HCC (Hep3B, HA22T) [1] | • Loss of Mitochondrial Membrane Potential (MMP) • Caspase-3, -8, -9 activation • AIF nuclear translocation | Caspase-dependent & independent pathways [1] | | | Breast (MCF-7), Lung (A549), Liver (HepG2) [2] | • DNA damage confirmed by comet assay • Increased expression of pro-apoptotic genes (Bax, Bad) | Inhibition of PI3K/AKT/mTOR pathway [2] | | Cell Cycle Arrest | Breast (MCF-7), Lung (A549), Liver (HepG2) [2] | Arrest at G2/M phase via modulation of cyclins (Ccnb1, Ccnb2) and CDKs (Cdk1, Cdk4) | MAPK/Wnt signaling inhibition [2] | | Key Signaling Pathway Modulation | HCC cells [1] | • Activation of PKCδ (Thr505 phosphorylation & membrane translocation) • Inhibition of AKT/mTOR pathway | PKCδ-dependent pathway [1] | | | Multiple cancer cell lines [2] | • Downregulation of PI3K/AKT/mTOR • Inhibition of Wnt/β-catenin signaling | Multi-pathway suppression [2] |


Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Viability and Proliferation Assays:

    • SRB Assay: Used to determine the 50% growth inhibition (GI50). Cells are fixed with trichloroacetic acid, stained with sulforhodamine B (SRB), and the dye is dissolved and measured at 510 nm [1].
    • MTT Assay: Used to assess cell viability. After treatment, MTT solution is added and converted to an insoluble formazan product by metabolically active cells. The dye is then dissolved in DMSO, and absorbance is measured at 550-570 nm [1] [2].
  • Apoptosis Detection:

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, and DNA breaks are labeled with a fluorescent dye using terminal deoxynucleotidyl transferase (TdT) enzyme, then visualized by fluorescence microscopy [1].
    • Mitochondrial Membrane Potential (MMP) Measurement: Uses fluorescent dye Rhodamine 123, which accumulates in active mitochondria. A loss of fluorescence indicates MMP loss, an early event in apoptosis [1].
    • DNA Damage (Comet Assay): Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. DNA damage appears as a "comet tail" when stained with propidium iodide and is quantified by fluorescence microscopy [2].
  • Cell Cycle Analysis:

    • Cells are fixed in ethanol, treated with RNase, and stained with propidium iodide (PI), which binds to DNA. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) [2].
  • Protein and Pathway Analysis:

    • Western Blot: Proteins are extracted from treated cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., phospho-PKCδ, caspases, AIF). Binding is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies [1] [2].
    • ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA kit can be used to detect and quantify the phosphorylation levels of multiple MAPK pathway proteins simultaneously from cell lysates [2].
  • In Vivo Xenograft Model:

    • Human cancer cells (e.g., Hep3B) are subcutaneously injected into immunodeficient (SCID) mice. Once tumors reach a palpable size (e.g., ~100 mm³), mice are grouped and treated with the compound (e.g., 2.5 mg/kg this compound). Tumor dimensions and body weight are monitored regularly, and tumor volume is calculated using the formula: (Length × Width²)/2 [1].

Visualizing this compound's Anticancer Signaling Pathways

The following diagram integrates key mechanisms from the search results to show how this compound triggers apoptosis and cell cycle arrest in cancer cells.

This visual summary synthesizes data from multiple studies, showing how this compound's action converges on apoptosis and cell cycle arrest [1] [2].


Conclusion for Researchers

  • Key Strengths: Evidence supports its efficacy across multiple cancer cell lines, its ability to trigger both caspase-dependent and independent apoptosis, and its synergistic inhibition of several critical pro-survival pathways (AKT/mTOR, Wnt, MAPK) [1] [2].
  • Considerations & Gaps: While these preclinical results are compelling, more comparative studies are needed that directly test this compound against digoxin, digitoxin, or ouabain in the same experimental systems. Furthermore, its cardioactive effects and toxicity profile, well-known from clinical use, must be carefully evaluated in the context of its potential application as an anticancer agent [1].

References

Anticancer Efficacy of Lanatoside C Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Experimental Model Key Effects & Mechanisms IC₅₀ / Effective Concentration Reference
Prostate Cancer PC-3, DU145, LNCaP cell lines Inhibits proliferation, induces apoptosis, inhibits migration/invasion, modulates TNF/IL-17 signaling pathway ~45-565 nM (varies by cell line & time) [1]
Non-Small Cell Lung Cancer (NSCLC) A549 cell line, nude mouse model Induces ferroptosis, decreases GPX4 & SLC7A11 protein levels, inhibits proliferation 0.4 µM (in vitro) [2]
Cholangiocarcinoma HuCCT-1, TFK-1 cell lines, nude mouse model Induces apoptosis via STAT3 inhibition, increases ROS, decreases mitochondrial membrane potential Not specified [3]
Hepatocellular Carcinoma (HCC) Hep3B, HA22T cell lines, SCID mouse model Induces apoptosis through PKCδ activation, triggers caspase-dependent/independent pathways GI₅₀: 0.90 µM (Hep3B), 0.66 µM (HA22T) [4]
Various Cancers (Systematic Review) 18 preclinical studies (in vitro & in vivo) Broad-spectrum effects: inhibits proliferation, induces apoptosis, causes G2/M cell cycle arrest, modulates Wnt/β-catenin, PI3K/AKT, MAPK pathways Consistently effective in a dose-dependent manner [5] [6]

Key Experimental Protocols for Studying Lanatoside C

Researchers use standardized methodologies to evaluate the efficacy and mechanisms of this compound.

Research Focus Typical Assays & Techniques Key Readouts & Measurements

| Cell Viability & Proliferation | - CCK-8 Assay [2] [1]

  • SRB Assay [4]
  • MTT Assay [4] | - Half-maximal inhibitory concentration (IC₅₀)
  • Cell viability rate (%) | | Apoptosis & Cell Death Analysis | - Flow Cytometry (Annexin V/PI staining) [3]
  • TUNEL Assay [4]
  • Western Blot (Caspase-3, PARP cleavage) [3] [4] | - Apoptosis rate
  • Activation of apoptosis-related proteins | | Mechanism & Pathway Analysis | - Western Blot [2] [1] [3]
  • Transcriptomic/RNA Sequencing [1] [3]
  • Immunofluorescence [3] | - Protein expression levels (e.g., p-STAT3, GPX4)
  • Differentially expressed genes
  • Protein localization | | In Vivo Validation | - Subcutaneous Xenograft Models in nude or SCID mice [2] [3] [4]
  • Tumor Measurement & Immunohistochemistry (IHC) | - Tumor volume & weight
  • IHC staining for key targets (e.g., Ki-67, STAT3) |

Molecular Mechanisms of Action

This compound's anticancer effect is multifaceted, modulating several critical cellular processes and signaling pathways.

  • Cell Proliferation and Death: It potently inhibits cancer cell growth and viability across various types, acting in a dose- and time-dependent manner [5] [1]. It triggers several forms of cell death, including apoptosis [5] [3] and a specialized process called ferroptosis in lung cancer [2].
  • Cell Cycle Arrest: A consistent mechanism is halting the cell cycle at the G2/M phase, preventing cancer cells from dividing [5] [6].
  • Signaling Pathway Modulation: this compound targets key oncogenic pathways:
    • TNF/IL-17 Pathway: In prostate cancer, transcriptomic analysis revealed that this compound exerts its effects by modulating the TNF/IL-17 signaling pathway, which influences the tumor microenvironment [1].
    • STAT3 Pathway: In cholangiocarcinoma, it induces apoptosis by downregulating the STAT3 signaling pathway [3].
    • PKCδ Activation: In hepatocellular carcinoma, it induces apoptosis primarily through activation of protein kinase C-delta (PKCδ) [4].
    • Other Pathways: A systematic review identified modulation of Wnt/β-catenin, PI3K/AKT/mTOR, and MAPK pathways [5].

The diagram below synthesizes this compound's multifaceted mechanisms of action against cancer cells.

LanatosideC_Mechanism LanC This compound Inhibit Proliferation Inhibit Proliferation LanC->Inhibit Proliferation Induce Cell Death Induce Cell Death LanC->Induce Cell Death Modulate Signaling Modulate Signaling LanC->Modulate Signaling G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Inhibit Proliferation->G2/M Cell Cycle Arrest Apoptosis Apoptosis Induce Cell Death->Apoptosis Ferroptosis Ferroptosis Induce Cell Death->Ferroptosis Caspase Activation Caspase Activation Apoptosis->Caspase Activation ↑ ROS / ↓ MMP ↑ ROS / ↓ MMP Apoptosis->↑ ROS / ↓ MMP ↓ Bcl-2 / ↑ Bax ↓ Bcl-2 / ↑ Bax Apoptosis->↓ Bcl-2 / ↑ Bax ↓ GPX4 / SLC7A11 ↓ GPX4 / SLC7A11 Ferroptosis->↓ GPX4 / SLC7A11 Inhibit TNF/IL-17 Pathway Inhibit TNF/IL-17 Pathway Modulate Signaling->Inhibit TNF/IL-17 Pathway Inhibit STAT3 Inhibit STAT3 Modulate Signaling->Inhibit STAT3 Activate PKCδ Activate PKCδ Modulate Signaling->Activate PKCδ Modulate Wnt/β-catenin Modulate Wnt/β-catenin Modulate Signaling->Modulate Wnt/β-catenin Modulate PI3K/AKT Modulate PI3K/AKT Modulate Signaling->Modulate PI3K/AKT

Research Implications and Future Directions

The collected evidence positions this compound as a strong candidate for drug repurposing in oncology [5] [6]. Its ability to simultaneously target multiple hallmarks of cancer suggests potential for use as a monotherapy or in combination regimens to overcome drug resistance [5]. Its status as an FDA-approved cardiac drug could accelerate its translational path [6].

Future work needs to focus on rigorous translational studies, including establishing optimal dosing for anticancer effects, assessing long-term safety in oncological contexts, and identifying predictive biomarkers for patient selection [5] [6].

References

Lanatoside C AKT mTOR pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Mechanisms of Lanatoside C

Cancer Type / Model Key Mechanism(s) of Action Experimental Evidence

| Broad Spectrum (Breast, Lung, Liver) [1] | - Induces G2/M cell cycle arrest

  • Inhibits MAPK/Wnt/PI3K-AKT-mTOR pathways
  • Induces DNA damage & Apoptosis | In-vitro (MCF-7, A549, HepG2 cells); Real-time PCR, Western blot, Molecular Docking [1] | | Hepatocellular Carcinoma (HCC) [2] | - Activates PKCδ
  • Inhibits AKT/mTOR pathway
  • Triggers mitochondrial apoptosis (caspase-dependent & independent) | In-vitro (Hep3B, HA22T cells) & In-vivo (mouse xenograft); Western blot, TUNEL assay [2] | | Non-Small Cell Lung Cancer (NSCLC) [3] | - Induces Ferroptosis (iron-dependent cell death)
  • Downregulates SLC7A11/GPX4 signaling | In-vitro (A549 cells) & In-vivo (mouse model); CCK-8 assay, TEM, Western blot [3] | | Cholangiocarcinoma [4] | - Generates ROS, reduces Mitochondrial Membrane Potential
  • Induces apoptosis via STAT3 inhibition | In-vitro (HuCCT-1, TFK-1 cells) & In-vivo; Flow cytometry, Western blot, Transcriptomics [4] | | Cervical Cancer [5] | - Induces ROS & cell cycle arrest (S & G2/M)
  • Inhibits JAK2/STAT6 signaling | In-vitro (HeLa cells); Colony formation, CCK-8, Flow cytometry, Western blot [5] | | HER2+ Cancer Models [6] | Acts as a Radiosensitizer for 131I-trastuzumab therapy | In-vitro & In-vivo (NCI-N87 xenograft); Cell viability, Biodistribution studies [6] |

Diagram of this compound's Multifaceted Action on Signaling Pathways

The following diagram synthesizes findings from multiple studies to show how this compound simultaneously targets several critical signaling pathways in cancer cells.

G LanatosideC This compound NaK_ATPase Na+/K+-ATPase Pump LanatosideC->NaK_ATPase PKCd PKCδ Activation LanatosideC->PKCd ROS Reactive Oxygen Species (ROS) ↑ LanatosideC->ROS DNA_Damage DNA Damage LanatosideC->DNA_Damage PAM_Pathway PI3K/AKT/mTOR Pathway LanatosideC->PAM_Pathway Inhibits MAPK_Pathway MAPK Pathway LanatosideC->MAPK_Pathway Inhibits Wnt_Pathway Wnt Pathway LanatosideC->Wnt_Pathway Inhibits JAK_STAT_Pathway JAK/STAT Pathway LanatosideC->JAK_STAT_Pathway Inhibits Ferroptosis Ferroptosis (SLC7A11/GPX4 ↓) LanatosideC->Ferroptosis NaK_ATPase->ROS In some contexts PKCd->PAM_Pathway Inhibits ROS->DNA_Damage ROS->PAM_Pathway Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest PAM_Pathway->Cell_Cycle_Arrest PAM_Pathway->Apoptosis

Key Experimental Protocols for Key Findings

To aid in the evaluation and potential replication of these findings, here are the methodologies used for some of the core experiments cited.

  • 1. Cytotoxicity and Cell Viability (CCK-8 Assay) [3]

    • Purpose: To determine the inhibitory effect of this compound on cancer cell proliferation.
    • Protocol: Cells (e.g., A549) are seeded in 96-well plates and treated with a range of this compound concentrations. After incubation, a water-soluble tetrazolium salt (CCK-8 reagent) is added. The absorbance of the formed formazan dye at 450 nm is measured using a microplate reader, which is proportional to the number of living cells.
  • 2. Analysis of Apoptosis and Cell Cycle (Flow Cytometry) [1] [5]

    • Purpose: To quantify apoptotic cells and analyze cell cycle distribution.
    • Protocol:
      • Apoptosis: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells) and then analyzed by flow cytometry.
      • Cell Cycle: Cells are fixed, treated with RNase, stained with PI (which binds to DNA), and analyzed by flow cytometry. The DNA content histogram is used to determine the percentage of cells in G0/G1, S, and G2/M phases.
  • 3. Protein Expression Analysis (Western Blot) [2] [4]

    • Purpose: To detect changes in protein expression and phosphorylation (activation) of key signaling molecules.
    • Protocol: Total protein is extracted from treated and control cells. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against p-AKT, AKT, p-mTOR, STAT3, cleaved caspase-3). Binding is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence system.
  • 4. In-vivo Efficacy (Mouse Xenograft Model) [2] [4]

    • Purpose: To evaluate the anti-tumor effect of this compound in a live organism.
    • Protocol: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are grouped and treated with this compound or a vehicle control. Tumor volumes and body weights are measured regularly over the treatment period. Finally, tumors are excised, weighed, and analyzed (e.g., by immunohistochemistry for protein markers).

Interpretation and Research Considerations

  • A Multi-Target, Multi-Pathway Agent: The evidence strongly suggests that this compound does not act on a single target but exerts its anticancer effects by simultaneously disrupting several critical pathways (PAM, JAK/STAT, Wnt) and processes (cell cycle, apoptosis, ferroptosis) [1] [7]. This polypharmacology can be advantageous for overcoming drug resistance but makes direct, head-to-head comparisons with single-target inhibitors less straightforward.
  • Comparative Positioning: While the search results confirm that this compound inhibits the AKT/mTOR pathway, they lack quantitative data (like IC50 values across a standardized panel of kinases) that would allow a direct performance comparison with other well-characterized AKT or mTOR inhibitors (e.g., MK-2206, sirolimus) [8]. Its unique value proposition appears to be this multi-mechanistic profile and its role as a radiosensitizer [6].
  • Key Research Gap for a Comparison Guide: To objectively compare its "performance with other alternatives," standardized data on its potency, selectivity, and efficacy in side-by-side studies with other inhibitors is essential. This specific type of comparative dataset was not available in the current search results.

References

Lanatoside C p62 SQTM1 accumulation autophagy

Author: Smolecule Technical Support Team. Date: February 2026

Lanatoside C's Effect on Autophagy and p62

Experimental data indicates that this compound disrupts the later stages of autophagy, preventing the degradation of cellular components and leading to the accumulation of the p62 protein and autophagosomes [1] [2].

The table below summarizes the key experimental findings:

Experimental Aspect Findings in HCT116 & HT-29 Cells
p62/SQSTM1 Protein Level Induced/Accumulated in a dose- and time-dependent manner [1] [2].
LC3-I to LC3-II Conversion Induced in a dose- and time-dependent manner [1] [2].
GFP-LC3 Puncta Formation Significantly induced, indicating autophagosome accumulation [1] [2].
Mechanism of Action Impairs autophagosomal degradation (blocks autophagic flux) rather than activating autophagy initiation [1] [2].
Upstream Signaling Autophagy induction dependent on Erk and JNK MAP kinase activation [1].
Initial Trigger Disruption of K+ homeostasis and mitochondrial dysfunction via Na+/K+-ATPase inhibition [1].

Experimental Protocols for Key Assays

  • Western Blot for p62 and LC3: Protein lysates were collected from HCT116 and HT-29 cells treated with this compound. Lysates were subjected to SDS-PAGE, and membranes were probed with antibodies against p62 and LC3 to monitor protein levels and the conversion of LC3-I to the lipidated LC3-II form, which is associated with autophagosome membranes [1] [2].
  • Immunofluorescence for GFP-LC3 Puncta: HCT116 cells expressing GFP-LC3 were treated with this compound. The formation of GFP-LC3 puncta (representing autophagosomes) in the cytoplasm was observed and quantified using fluorescence microscopy [1] [2].
  • Autophagic Flux Assay: Cells were pre-treated with Bafilomycin A1 (a late-stage autophagy inhibitor that prevents lysosomal acidification) before adding this compound. The lack of further increase in LC3-II and p62 levels in the combined treatment compared to Bafilomycin A1 alone confirmed that this compound blocks degradation at a similar late stage in the autophagic pathway [1] [2].

Signaling Pathway Triggered by this compound

The following diagram illustrates the sequence of molecular events triggered by this compound, from its initial action to the eventual blockade of autophagy, as identified in the studies [1] [2].

G Start This compound A Inhibits Na+/K+-ATPase Start->A B Disrupts K+ Homeostasis A->B C Causes Mitochondrial Dysfunction B->C D Activates ERK & JNK MAPKs C->D E Induces Autophagosome Formation D->E F Blocks Autophagosomal Degradation E->F G1 Accumulation of p62 F->G1 G2 Accumulation of LC3-II F->G2

Interpretation of p62 Accumulation

The accumulation of p62 is a central finding in these studies. p62 is a selective autophagy receptor that is itself degraded by autophagy [3] [4] [5]. Therefore, an increase in p62 levels typically indicates a blockade in autophagic flux, which is consistent with the mechanism of this compound identified in the experiments [1] [2].

How to Proceed with Comparisons

The search results provide a solid mechanism for this compound but lack direct head-to-head experimental data comparing it to other autophagy inhibitors.

  • For a robust comparison guide, you would need to look for studies that directly test this compound against other known autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1, or Spautin-1) in the same experimental system.
  • Suggested comparison criteria would include potency (IC50 values), efficacy (maximum effect on p62 accumulation and cell death), selectivity, and cytotoxicity profiles in various cancer cell lines.

References

Lanatoside C as a Radiosensitizer: Efficacy Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key preclinical findings on Lanatoside C's ability to sensitize different cancer types to radiation or radioimmunotherapy.

Cancer Type Model System Key Findings on Radiosensitization Proposed Primary Mechanisms Citations
HER2-Positive Gastric Cancer NCI-N87 cell line & xenograft (mice) Combination of this compound and 131I-trastuzumab showed highest cytotoxicity (∼99% cell death in vitro) and significantly inhibited tumor growth in vivo (p=0.009). Cell cycle arrest at G2/M phase (radiosensitive phase); general enhancement of cellular sensitivity to radiation. [1]
Colorectal Cancer HCT116 & HT-29 cell lines & xenograft (mice) This compound sensitized HCT116 cells to radiation in vitro and combined treatment inhibited tumor growth more than single treatments in vivo. Impairment of DNA damage repair; sustained DNA damage (γ-H2AX); suppressed recruitment of 53BP1 repair protein. [2]
Cervical Cancer HeLa cell line This compound induced cell cycle arrest at S and G2/M phases and promoted apoptosis via increased ROS production. Inhibition of JAK2/STAT6 signaling pathway; induction of reactive oxygen species (ROS). [3]
Cholangiocarcinoma HuCCT-1 & TFK-1 cell lines & xenograft (mice) This compound induced apoptosis and inhibited tumor growth in vivo. While not combined with radiation here, it demonstrates strong pro-apoptotic activity. Mitochondrial apoptosis pathway; increased ROS; decreased mitochondrial membrane potential; inhibition of STAT3 signaling. [4]

Mechanisms of Action: How this compound Enhances Radiation

This compound promotes radiation sensitivity through multiple interconnected biological pathways, as illustrated in the following diagram and detailed explanations.

G LC This compound NKA Inhibition of Na+/K+-ATPase LC->NKA DNA Impaired DNA Damage Repair LC->DNA Cycle G2/M Cell Cycle Arrest LC->Cycle Ion Disruption of K+ Homeostasis NKA->Ion Mito Mitochondrial Dysfunction Ion->Mito MAPK Activation of MAPK (Erk, JNK) Ion->MAPK via intracellular [Na+] increase ROS Increased ROS Mito->ROS MMP Loss of Mitochondrial Membrane Potential (MMP) Mito->MMP ROS->MMP Apoptosis Induction of Apoptosis ROS->Apoptosis MMP->Apoptosis Autophagy Induction of Autophagy MAPK->Autophagy

The diagram above shows how this compound's primary action is inhibiting the Na+/K+-ATPase pump [2] [5] [6]. This triggers a cascade of events leading to radiosensitization:

  • Induction of DNA Damage: this compound impairs the cell's ability to repair radiation-induced DNA damage. Studies show it sustains the levels of γ-H2AX (a DNA damage marker) and suppresses the recruitment of key repair proteins like 53BP1 to damage sites [2].
  • Cell Cycle Arrest: It causes arrest at the G2/M phase [5] [3], the most radiosensitive phase of the cell cycle, thereby increasing the window of vulnerability for radiation to cause lethal damage [1].
  • Mitochondrial Apoptosis Pathway: By disrupting ion homeostasis, this compound induces mitochondrial dysfunction, leading to a loss of mitochondrial membrane potential, a surge in reactive oxygen species (ROS), and the activation of the intrinsic apoptosis pathway [4] [3].
  • Modulation of Key Signaling Pathways: this compound influences several oncogenic pathways, including:
    • Inhibition of JAK2/STAT6 in cervical cancer [3].
    • Inhibition of STAT3 in cholangiocarcinoma [4].
    • Activation of MAPK pathways (Erk and JNK), which can lead to autophagy [2].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here is a summary of the core methodologies used in the cited literature.

Experimental Goal Detailed Protocol Summary Citations

| In Vitro Cytotoxicity & Radiosensitization | - Cell Viability: Assessed using assays like MTT, CCK-8, or Ez-Cytox. Cells treated with a concentration gradient of this compound.

  • Clonogenic Survival: Cells treated with this compound, irradiated, then cultured to form colonies. Number of colonies quantified to determine radiosensitivity.
  • Apoptosis: Measured via flow cytometry using Annexin V/PI staining. | [1] [2] [3] | | Analysis of Mechanism (Cell Cycle & Apoptosis) | - Cell Cycle Analysis: Cells stained with Propidium Iodide (PI) and analyzed by flow cytometry to determine DNA content and phase distribution.
  • Mitochondrial Membrane Potential: Measured using fluorescent dye JC-1 by flow cytometry or fluorescence microscopy.
  • Reactive Oxygen Species: Detected using fluorescent probes like DCFH-DA and flow cytometry. | [5] [4] [3] | | In Vivo Efficacy (Mouse Xenograft) | - Tumor Implantation: Human cancer cells implanted subcutaneously in immunodeficient mice.
  • Treatment: Mice randomized into groups receiving vehicle, this compound alone, radiation alone, or the combination. This compound administered via intraperitoneal injection.
  • Endpoint Monitoring: Tumor volume measured regularly. Tumors extracted for immunohistochemical analysis of protein markers post-study. | [1] [2] [4] | | Molecular Pathway Analysis | - Western Blotting: Protein extracts from treated cells are analyzed to detect changes in levels and phosphorylation of key pathway proteins (e.g., JAK2, STAT6, STAT3, Bcl-2 family, caspases).
  • Immunofluorescence: Used to visualize subcellular localization of proteins like γ-H2AX foci (DNA damage) and LC3 (autophagy). | [2] [4] [3] |

Conclusion and Research Outlook

Current evidence strongly supports this compound as a promising multi-mechanism radiosensitizer in preclinical models. Its ability to simultaneously impair DNA repair, arrest the cell cycle, and induce apoptosis via mitochondrial dysfunction provides a solid rationale for its further development.

Future research should focus on:

  • Overcoming Toxicity: A major challenge is its potential systemic toxicity, a common trait of cardiac glycosides. Exploring nanocarrier-based delivery or developing synthetic derivatives with a better therapeutic index is an active area of investigation [6].
  • Expanding Clinical Relevance: More studies are needed to validate its efficacy in other cancer types and in combination with different radiation modalities.

References

Lanatoside C's Dual Mechanisms and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the core experimental findings on how Lanatoside C combats glioblastoma.

Aspect Experimental Findings on this compound
TRAIL Sensitization Reduces resistance in GBM cells (including U87, Gli36, primary cells). In vivo, combination therapy (6 mg/kg this compound + 250 µg/kg TRAIL) significantly inhibits tumor growth in mouse xenograft models [1].
Alternative Cell Death Induces caspase-independent death (necroptosis) characterized by necrotic morphology, absent caspase activation, low mitochondrial membrane potential, and early ATP depletion [1].

| Proposed Mechanisms | 1. Upregulation of Death Receptor 5 (DR5) [1] [2]. 2. Induction of caspase-independent pathway [1]. | | In Vitro Efficacy (GBM) | Directly inhibits proliferation of U-87 MG and U251 MG cells in a concentration-dependent manner [3]. | | In Vivo Tolerability | Maximum Tolerated Dose (MTD) in nude mice was established at 10 mg/kg body weight [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the primary studies.

  • In Vivo Tumor Model [1]:

    • Cell Implantation: One million U87-Gluc-CFP glioblastoma cells were implanted subcutaneously in the flanks of nude mice.
    • Treatment Regimen: After one week, mice were divided into groups receiving daily intraperitoneal (i.p.) injections for 10 days of either:
      • Phosphate-buffered saline (control)
      • TRAIL (250 µg/kg)
      • This compound (6 mg/kg)
      • This compound and TRAIL combined
    • Tumor Monitoring: Tumor volume was tracked using bioluminescence imaging (Gluc-blood assay).
  • Cell Viability and Death Assays [1]:

    • ATP-based Assay: CellTiter-Glo luminescent assay was used to quantify the number of viable cells based on ATP levels.
    • Caspase Activity: Caspase-Glo luminescent assays specifically measured the activity of caspases 3, 7, and 8 to confirm the absence of apoptosis in the alternative cell death pathway.
  • Mechanism Investigation [1]:

    • Flow Cytometry: Used to analyze cell surface expression of Death Receptors DR4 and DR5, and to measure mitochondrial membrane potential using the JC-1 dye.
    • Western Blot Analysis: Confirmed protein levels of key actors like cleaved caspase-3, PARP, and Bcl-2 family members in treated versus control cells.
    • Electron Microscopy: Revealed the necrotic morphological changes in cells treated with this compound.

Signaling Pathways in this compound's Action Against GBM

The diagrams below illustrate the proposed molecular mechanisms by which this compound exerts its anti-tumor effects. The first shows how it overcomes TRAIL resistance, and the second depicts the alternative cell death pathway it activates.

trail_sensitization Fig 1. This compound Sensitizes GBM to TRAIL LanatosideC LanatosideC DR5 Death Receptor 5 (DR5) LanatosideC->DR5 Upregulates TRAIL TRAIL TRAIL->DR5 DISC DISC Formation (FADD, Caspase-8) DR5->DISC Apoptosis Apoptosis DISC->Apoptosis Activates

alternative_death Fig 2. This compound's Caspase-Independent Death LanatosideC LanatosideC ATP_Depletion Early ATP Depletion LanatosideC->ATP_Depletion Low_MMP Low Mitochondrial Membrane Potential LanatosideC->Low_MMP NecroticDeath Necrotic Cell Death (Caspase-Independent) ATP_Depletion->NecroticDeath Low_MMP->NecroticDeath

Research Context and Future Directions

  • Addressing a Formidable Challenge: GBM is notoriously resistant to therapy. TRAIL is a promising agent that can selectively induce cancer cell death, but its utility is limited because many GBM cells are intrinsically resistant [4]. This compound is significant as it directly counteracts this resistance [1].
  • Broader Anti-Cancer Profile: While the focus here is on GBM, studies indicate that this compound also inhibits proliferation and induces apoptosis in other cancers, such as gastric cancer and hepatocellular carcinoma, by targeting pathways like Wnt/β-catenin and PKCδ [3] [5]. This suggests its potential as a broader anti-cancer therapeutic.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

8

Exact Mass

984.49299481 Da

Monoisotopic Mass

984.49299481 Da

Heavy Atom Count

69

LogP

0.07 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RR3JFZ771

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.35%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (93.02%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (93.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AA - Digitalis glycosides
C01AA06 - Lanatoside C

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP1A [HSA:476 477 478 480] [KO:K01539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

17575-22-3

Wikipedia

Lanatoside_C

Dates

Last modified: 08-15-2023
1: Chao MW, Chen TH, Huang HL, Chang YW, HuangFu WC, Lee YC, Teng CM, Pan SL. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells. Sci Rep. 2017 Apr 7;7:46134. doi: 10.1038/srep46134. PubMed PMID: 28387249; PubMed Central PMCID: PMC5384006.
2: Durmaz I, Guven EB, Ersahin T, Ozturk M, Calis I, Cetin-Atalay R. Liver cancer cells are sensitive to Lanatoside C induced cell death independent of their PTEN status. Phytomedicine. 2016 Jan 15;23(1):42-51. doi: 10.1016/j.phymed.2015.11.012. Epub 2015 Dec 12. PubMed PMID: 26902406.
3: Shi H, Mao X, Zhong Y, Liu Y, Zhao X, Yu K, Zhu R, Wei Y, Zhu J, Sun H, Mao Y, Zeng Q. Lanatoside C Promotes Foam Cell Formation and Atherosclerosis. Sci Rep. 2016 Jan 29;6:20154. doi: 10.1038/srep20154. PubMed PMID: 26821916; PubMed Central PMCID: PMC4731744.
4: Kang MA, Kim MS, Kim W, Um JH, Shin YJ, Song JY, Jeong JH. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair. Oncotarget. 2016 Feb 2;7(5):6074-87. doi: 10.18632/oncotarget.6832. PubMed PMID: 26756216; PubMed Central PMCID: PMC4868741.
5: Crommentuijn MH, Maguire CA, Niers JM, Vandertop WP, Badr CE, Würdinger T, Tannous BA. Intracranial AAV-sTRAIL combined with lanatoside C prolongs survival in an orthotopic xenograft mouse model of invasive glioblastoma. Mol Oncol. 2016 Apr;10(4):625-34. doi: 10.1016/j.molonc.2015.11.011. Epub 2015 Dec 11. PubMed PMID: 26708508; PubMed Central PMCID: PMC4826802.
6: Wang W, Liu H, Yang J, Shen Y. Acute Pulmonary Edema After Cranioplasty. J Neurosurg Anesthesiol. 2016 Jan;28(1):84. doi: 10.1097/ANA.0000000000000197. PubMed PMID: 26083423.
7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.
8: Cheung YY, Chen KC, Chen H, Seng EK, Chu JJ. Antiviral activity of lanatoside C against dengue virus infection. Antiviral Res. 2014 Nov;111:93-9. doi: 10.1016/j.antiviral.2014.09.007. Epub 2014 Sep 22. PubMed PMID: 25251726.
9: Aparna V, Dineshkumar K, Mohanalakshmi N, Velmurugan D, Hopper W. Identification of natural compound inhibitors for multidrug efflux pumps of Escherichia coli and Pseudomonas aeruginosa using in silico high-throughput virtual screening and in vitro validation. PLoS One. 2014 Jul 15;9(7):e101840. doi: 10.1371/journal.pone.0101840. eCollection 2014. PubMed PMID: 25025665; PubMed Central PMCID: PMC4099075.
10: Cingoz GS, Verma SK, Gurel E. Hydrogen peroxide-induced antioxidant activities and cardiotonic glycoside accumulation in callus cultures of endemic Digitalis species. Plant Physiol Biochem. 2014 Sep;82:89-94. doi: 10.1016/j.plaphy.2014.05.008. Epub 2014 May 28. PubMed PMID: 24915111.
11: Teng J, Hejazi S, Badr CE, Tannous BA. Systemic anticancer neural stem cells in combination with a cardiac glycoside for glioblastoma therapy. Stem Cells. 2014 Aug;32(8):2021-32. doi: 10.1002/stem.1727. Erratum in: Stem Cells. 2016 Jan;34(1):252. PubMed PMID: 24801379; PubMed Central PMCID: PMC4454401.
12: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Protein-protein interaction network analysis in chronic obstructive pulmonary disease. Lung. 2014 Feb;192(1):87-93. doi: 10.1007/s00408-013-9509-x. Epub 2013 Nov 17. Retraction in: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Lung. 2015 Oct;193(5):869. PubMed PMID: 24241792.
13: Sahin G, Verma SK, Gurel E. Calcium and magnesium elimination enhances accumulation of cardenolides in callus cultures of endemic Digitalis species of Turkey. Plant Physiol Biochem. 2013 Dec;73:139-43. doi: 10.1016/j.plaphy.2013.09.007. Epub 2013 Sep 24. PubMed PMID: 24095920.
14: Ueda Y, Mishiro K, Yoshida K, Furuta T, Kawabata T. Regioselective diversification of a cardiac glycoside, lanatoside C, by organocatalysis. J Org Chem. 2012 Sep 21;77(18):7850-7. Epub 2012 Sep 4. PubMed PMID: 22870937.
15: Badr CE, Wurdinger T, Nilsson J, Niers JM, Whalen M, Degterev A, Tannous BA. Lanatoside C sensitizes glioblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand and induces an alternative cell death pathway. Neuro Oncol. 2011 Nov;13(11):1213-24. doi: 10.1093/neuonc/nor067. Epub 2011 Jul 13. PubMed PMID: 21757445; PubMed Central PMCID: PMC3199161.
16: Roscani MG, Zanati SG, Magalhães CG, Borges VT, Matsubara BB. Digitalis-like induced arrhythmia in a patient with rheumatic mitral regurgitation complicated by preeclampsia. Hypertens Pregnancy. 2010 Jan;29(2):148-52. doi: 10.3109/10641950902928571. PubMed PMID: 19891530.
17: Pellati F, Bruni R, Bellardi MG, Bertaccini A, Benvenuti S. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. J Chromatogr A. 2009 Apr 10;1216(15):3260-9. doi: 10.1016/j.chroma.2009.02.042. Epub 2009 Feb 21. PubMed PMID: 19268961.
18: Guillarme D, Grata E, Glauser G, Wolfender JL, Veuthey JL, Rudaz S. Some solutions to obtain very efficient separations in isocratic and gradient modes using small particles size and ultra-high pressure. J Chromatogr A. 2009 Apr 10;1216(15):3232-43. doi: 10.1016/j.chroma.2009.02.032. Epub 2009 Feb 21. PubMed PMID: 19251260.
19: Chen DY, Cao J, Zhu BP. Drug therapy of paroxysmal atrial fibrillation in the elderly over 75 years old. Chin Med Sci J. 2006 Mar;21(1):16-9. PubMed PMID: 16615278.
20: Zamotaev IuN, Kremnev IuA, Podshibiakin SE. [Cardiac glycosides in complex treatment of patients with heart failure and supraventricular arrhythmias]. Klin Med (Mosk). 2005;83(7):59-63. Russian. PubMed PMID: 16117429.

Explore Compound Types